4-Isocyanato-4-(thiophen-2-yl)oxane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-isocyanato-4-thiophen-2-yloxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c12-8-11-10(3-5-13-6-4-10)9-2-1-7-14-9/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJWJYYYKMFRFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640372 | |
| Record name | 4-Isocyanato-4-(thiophen-2-yl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926921-63-3 | |
| Record name | Tetrahydro-4-isocyanato-4-(2-thienyl)-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926921-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isocyanato-4-(thiophen-2-yl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4-Isocyanato-4-(thiophen-2-yl)oxane (CAS 926921-63-3)
For Research Use Only. Not for human or veterinary use.
This technical guide provides a comprehensive overview of the chemical compound 4-Isocyanato-4-(thiophen-2-yl)oxane, CAS number 926921-63-3. Due to the limited availability of published research specifically on this molecule, this document combines available supplier data with established chemical principles for its constituent functional groups—the isocyanate, the tetrahydropyran (oxane) ring, and the thiophene moiety. The experimental protocols and pathways described herein are proposed based on standard organic chemistry methodologies.
Chemical Identity and Properties
This compound, also known by its systematic name 4-Isocyanato-4-(thien-2-yl)tetrahydro-2H-pyran, is a heterocyclic organic compound. Its structure features a central tetrahydropyran ring substituted at the 4-position with both a reactive isocyanate group and a thiophene ring.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 926921-63-3[1][2][3] |
| Molecular Formula | C₁₀H₁₁NO₂S |
| Molecular Weight | 209.26 g/mol [2] |
| IUPAC Name | This compound |
| InChI Key | CDJWJYYYKMFRFC-UHFFFAOYSA-N[1] |
Table 2: Predicted Physical and Spectroscopic Properties
| Property | Predicted Value / Range | Rationale |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar small organic molecules. |
| Boiling Point | > 200 °C (at standard pressure) | High due to polar functional groups and molecular weight. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Reacts with protic solvents (e.g., water, alcohols). | The isocyanate group's reactivity and the overall organic nature of the molecule. |
| IR Spectroscopy (cm⁻¹) | ~2270-2240 (strong, sharp) for N=C=O stretch; ~1600-1500 for Thiophene C=C stretch; ~1100 for C-O-C stretch of the oxane ring. | These are characteristic absorption bands for the respective functional groups. |
| ¹H NMR Spectroscopy (δ ppm) | ~7.5-6.5 (multiplets, 3H) for thiophene protons; ~4.5-3.5 (multiplets, 4H) for oxane protons adjacent to oxygen; ~2.5-1.5 (multiplets, 4H) for remaining oxane protons. | Chemical shifts are estimated based on the electronic environment of the protons in each part of the molecule. |
| ¹³C NMR Spectroscopy (δ ppm) | ~120-130 for isocyanate carbon (N=C=O); ~120-140 for thiophene carbons; ~60-70 for oxane carbons adjacent to oxygen. | Standard chemical shift ranges for these carbon types. |
Proposed Synthesis and Experimental Protocols
While specific literature on the synthesis of 926921-63-3 is not publicly available, a plausible synthetic route can be proposed based on established organometallic chemistry. The key step involves the addition of a thiophene nucleophile to a suitable tetrahydropyran-based electrophile.
Proposed Retrosynthetic Pathway
A logical approach to synthesizing the target molecule involves the Curtius rearrangement of a corresponding acyl azide, which itself can be derived from a carboxylic acid. This carboxylic acid would be synthesized by adding a thiophene organometallic reagent to a ketone precursor.
Caption: Retrosynthetic analysis for the target compound.
Generalized Experimental Protocol: Synthesis
This protocol describes a potential multi-step synthesis.
Step 1: Synthesis of 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carbonitrile
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add tetrahydro-4H-pyran-4-one. Dissolve it in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of trimethylsilyl cyanide (TMSCN) followed by a catalytic amount of a Lewis acid (e.g., zinc iodide, ZnI₂).
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the cyanohydrin.
Step 2: Grignard Reaction to form 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carboxylic acid
-
Grignard Preparation: In a separate flame-dried flask, prepare 2-thienylmagnesium bromide by adding 2-bromothiophene to magnesium turnings in anhydrous THF.
-
Addition: Cool the cyanohydrin solution from Step 1 to 0 °C. Slowly add the prepared Grignard reagent.
-
Hydrolysis: After the addition is complete, warm the reaction to room temperature and then heat to reflux for several hours to ensure complete reaction and subsequent hydrolysis of the intermediate imine upon workup.
-
Workup and Acidification: Cool the mixture and carefully pour it over a mixture of ice and concentrated hydrochloric acid. This will hydrolyze the intermediate and protonate the carboxylate. Extract the product with ethyl acetate. Wash the organic layers, dry, and concentrate to yield the crude carboxylic acid.
Step 3: Curtius Rearrangement to this compound
-
Acyl Azide Formation: Dissolve the crude carboxylic acid from Step 2 in a suitable solvent like acetone or THF. Cool to 0 °C. Add triethylamine followed by the dropwise addition of ethyl chloroformate. Stir for 1-2 hours at 0 °C. Then, add a solution of sodium azide in water dropwise, maintaining the temperature at 0 °C.
-
Rearrangement: After stirring, carefully extract the acyl azide into toluene. Dry the toluene solution over anhydrous sodium sulfate. Heat the solution to reflux (approx. 80-110 °C). The acyl azide will undergo rearrangement to the isocyanate, with the evolution of nitrogen gas.
-
Purification: After the reaction is complete (monitored by IR spectroscopy for the disappearance of the azide peak and appearance of the isocyanate peak), cool the solution. The solvent can be removed under reduced pressure, and the final product purified by vacuum distillation or column chromatography.
Caption: Proposed workflow for the synthesis of the target compound.
Chemical Reactivity and Potential Applications
The primary site of reactivity in this molecule is the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This group readily reacts with nucleophiles. The thiophene ring, an electron-rich aromatic system, can also participate in electrophilic substitution reactions, though it is generally less reactive than the isocyanate group.
Reaction with Nucleophiles: Hydrolysis
One of the most common reactions of isocyanates is with water. This reaction is often uncatalyzed and proceeds through an unstable carbamic acid intermediate, which then decomposes to form a primary amine and carbon dioxide. The resulting amine is nucleophilic and can react with a second molecule of the isocyanate to form a symmetrically disubstituted urea.
Generalized Protocol: Hydrolysis to form Urea
-
Setup: Dissolve this compound in a water-miscible solvent like THF or acetone in a round-bottom flask.
-
Reaction: Add a stoichiometric amount of water (0.5 equivalents to favor urea formation) and stir the mixture at room temperature. A tertiary amine catalyst (e.g., triethylamine) can be added to accelerate the reaction.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or by IR spectroscopy, watching for the disappearance of the strong isocyanate peak around 2250 cm⁻¹.
-
Workup: Once the reaction is complete, the urea product, often being a solid, may precipitate from the solution. The product can be isolated by filtration, or the solvent can be removed under reduced pressure. The crude solid can be purified by recrystallization.
Caption: Reaction pathway for the hydrolysis of an isocyanate.
Potential Applications
-
Polymer Chemistry: As a monofunctional isocyanate, it can act as a chain terminator or be used to functionalize polymer backbones containing nucleophilic groups (e.g., hydroxyls on polyols). Its primary application would be in the synthesis of polyurethanes.
-
Medicinal Chemistry: The thiophene ring is a common motif in many pharmaceuticals. This compound could serve as a building block for creating novel derivatives, such as ureas and carbamates, for biological screening. The isocyanate group allows for covalent linkage to biological macromolecules.
-
Materials Science: Thiophene-containing molecules are integral to the development of organic electronic materials like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] This compound could be used to introduce the thiophene moiety into larger systems.
References
"4-Isocyanato-4-(thiophen-2-yl)oxane" molecular structure and weight
It is important to note that the compound "4-Isocyanato-4-(thiophen-2-yl)oxane" is not found in the searched chemical databases and literature. The IUPAC name "oxane" refers to a tetrahydropyran ring[1]. Therefore, this guide will focus on the plausible intended molecule, 4-isocyanato-4-(thiophen-2-yl)tetrahydropyran.
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthetic approaches for 4-isocyanato-4-(thiophen-2-yl)tetrahydropyran. Due to the absence of specific literature for this exact compound, the information presented is based on the analysis of its constituent functional groups and related molecules.
Molecular Structure and Weight
The proposed structure consists of a tetrahydropyran ring, which is a six-membered saturated heterocycle containing one oxygen atom. At the 4-position of this ring, both an isocyanate group (-N=C=O) and a thiophen-2-yl group are attached to the same carbon atom.
Table 1: Molecular Properties of 4-Isocyanato-4-(thiophen-2-yl)tetrahydropyran
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₂S |
| Molecular Weight | 225.27 g/mol |
| Canonical SMILES | C1COCC(C1)(C2=CC=CS2)N=C=O |
| InChI Key | (Not available) |
Note: The molecular weight and formula were calculated based on the presumed structure.
Physicochemical Properties (Predicted)
The properties of isocyanates can vary significantly. For instance, 4-(Trifluoromethyl)phenyl isocyanate is a liquid at room temperature with a boiling point of 58-59 °C at 10 mm Hg[2]. Given the predicted molecular weight of the title compound, it is likely to be a liquid or a low-melting solid. Isocyanates are generally reactive towards nucleophiles, including water, and should be handled in a dry environment.
Potential Synthetic Methodologies
While no specific synthesis for 4-isocyanato-4-(thiophen-2-yl)tetrahydropyran has been published, a plausible synthetic route can be envisioned based on established organic chemistry principles. The following workflow outlines a potential synthetic pathway.
Caption: A potential synthetic workflow for 4-isocyanato-4-(thiophen-2-yl)tetrahydropyran.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 4-Hydroxy-4-(thiophen-2-yl)tetrahydropyran
-
Dissolve thiophene in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium dropwise to the solution and stir for 1 hour to generate 2-lithiothiophene.
-
Slowly add a solution of tetrahydropyran-4-one in anhydrous diethyl ether to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-hydroxy-4-(thiophen-2-yl)tetrahydropyran.
Step 2: Synthesis of 4-Amino-4-(thiophen-2-yl)tetrahydropyran
-
Dissolve the alcohol from Step 1 in a suitable solvent (e.g., acetonitrile).
-
Add a nitrile (e.g., acetonitrile) and a strong acid (e.g., sulfuric acid) to perform a Ritter reaction, forming an N-alkyl amide.
-
Heat the reaction mixture as required.
-
After the reaction is complete, cool the mixture and neutralize it with a base.
-
Hydrolyze the resulting amide under acidic or basic conditions to yield the corresponding amine.
-
Purify the amine by standard procedures.
Step 3: Synthesis of 4-Isocyanato-4-(thiophen-2-yl)tetrahydropyran
-
Dissolve the amine from Step 2 in a dry, inert solvent (e.g., toluene).
-
Add a phosgenating agent, such as triphosgene, to the solution at a controlled temperature (typically 0 °C to room temperature).
-
A non-nucleophilic base (e.g., triethylamine) may be required to scavenge the HCl produced.
-
Monitor the reaction by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, filter the reaction mixture to remove any salts and concentrate the filtrate under reduced pressure to obtain the desired isocyanate.
Disclaimer: This is a hypothetical protocol and would require optimization and safety assessments before being performed.
Potential Applications in Research and Drug Development
Isocyanates are versatile intermediates in organic synthesis, widely used in the preparation of ureas, carbamates, and other derivatives. The presence of the thiophene and tetrahydropyran moieties could impart interesting pharmacological properties. Thiophene rings are present in numerous pharmaceuticals, and the tetrahydropyran scaffold is a common feature in natural products with biological activity[3][4].
The isocyanate group can be used to covalently link this molecule to biological targets, making it a potential tool for chemical biology studies or as a building block for targeted therapeutics.
Caption: Logical relationship of the isocyanate's reactivity with biomolecules.
Safety and Handling
Isocyanates are known to be respiratory and skin sensitizers and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. They are also moisture-sensitive and should be stored under an inert atmosphere. For example, 4-(Trifluoromethyl)phenyl isocyanate is listed as harmful if swallowed or in contact with skin, and fatal if inhaled[5]. Similar precautions should be taken with the title compound.
References
- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 2. 4-(TRIFLUOROMETHYL)PHENYL ISOCYANATE | 1548-13-6 [chemicalbook.com]
- 3. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Trifluoromethyl)phenyl isocyanate - High purity | EN [georganics.sk]
An In-depth Technical Guide to the Synthesis of 4-Isocyanato-4-(thiophen-2-yl)oxane
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a proposed synthetic pathway for the novel compound 4-Isocyanato-4-(thiophen-2-yl)oxane. As this molecule is not currently described in scientific literature, this document provides a comprehensive, step-by-step theoretical approach to its synthesis, based on established and reliable organic chemistry methodologies. The proposed synthesis involves a three-stage process: the formation of a tertiary alcohol intermediate, its conversion to a primary amine, and the final transformation to the target isocyanate. This guide includes detailed experimental protocols, a summary of expected quantitative data, and visualizations of the synthetic pathway to aid in laboratory implementation.
Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. The target molecule, this compound, combines a thiophene moiety, a known pharmacophore present in numerous approved drugs, with a reactive isocyanate group via an oxane linker. This unique combination of functional groups suggests potential applications in the development of new covalent inhibitors, chemical probes, or as a building block for more complex molecular architectures. This guide provides a robust and logical synthetic strategy to enable the exploration of this promising chemical entity.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process commencing with commercially available starting materials. The overall strategy is depicted in the workflow diagram below.
The detailed chemical transformations are illustrated in the following pathway diagram.
Experimental Protocols
Stage 1: Synthesis of 4-Hydroxy-4-(thiophen-2-yl)oxane
This stage involves the nucleophilic addition of a thiophene organometallic species to a cyclic ketone.
-
Materials: Thiophene, n-butyllithium (n-BuLi) in hexanes, tetrahydropyran-4-one, anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of thiophene (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq.) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiothiophene.
-
Add a solution of tetrahydropyran-4-one (1.1 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-hydroxy-4-(thiophen-2-yl)oxane.
-
Stage 2: Synthesis of 4-Amino-4-(thiophen-2-yl)oxane
This stage employs the Ritter reaction to convert the tertiary alcohol into a primary amine via an amide intermediate.[1]
-
Materials: 4-Hydroxy-4-(thiophen-2-yl)oxane, acetonitrile, concentrated sulfuric acid, sodium hydroxide solution, diethyl ether.
-
Procedure:
-
To a solution of 4-hydroxy-4-(thiophen-2-yl)oxane (1.0 eq.) in acetonitrile at 0 °C, slowly add concentrated sulfuric acid (2.0 eq.).
-
Stir the mixture at room temperature for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice and basify with a cold sodium hydroxide solution until pH > 10.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude N-(4-(thiophen-2-yl)oxan-4-yl)acetamide.
-
Hydrolyze the crude amide by refluxing in an aqueous solution of hydrochloric acid or sodium hydroxide.
-
After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Dry the organic extracts and concentrate to yield 4-amino-4-(thiophen-2-yl)oxane, which can be further purified by chromatography or distillation.
-
Stage 3: Synthesis of this compound
The final step involves the conversion of the primary amine to the isocyanate using a phosgene equivalent. Triphosgene is a safer alternative to phosgene gas.[2][3]
-
Materials: 4-Amino-4-(thiophen-2-yl)oxane, triphosgene, triethylamine (Et3N), anhydrous dichloromethane (CH2Cl2).
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as phosgene may be generated in situ.
-
To a solution of 4-amino-4-(thiophen-2-yl)oxane (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane at 0 °C, add a solution of triphosgene (0.4 eq.) in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Filter the reaction mixture to remove triethylammonium chloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by vacuum distillation or column chromatography, taking care to avoid moisture.
-
Quantitative Data Summary
The following table provides estimated yields and key analytical data for the intermediates and the final product. These values are based on typical yields for analogous reactions reported in the literature and should be considered as targets for the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Proposed Analytical Techniques |
| 4-Hydroxy-4-(thiophen-2-yl)oxane | C9H12O2S | 184.25 | 70-85 | 1H NMR, 13C NMR, IR, Mass Spectrometry |
| 4-Amino-4-(thiophen-2-yl)oxane | C9H13NOS | 183.27 | 50-70 | 1H NMR, 13C NMR, IR, Mass Spectrometry |
| This compound | C10H9NO2S | 207.25 | 80-95 | 1H NMR, 13C NMR, IR (strong N=C=O stretch ~2270 cm-1), Mass Spectrometry |
Safety Considerations
-
n-Butyllithium: Pyrophoric and reacts violently with water. Handle under an inert atmosphere.
-
Concentrated Sulfuric Acid: Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Triphosgene: A toxic solid that can release phosgene gas upon heating or in the presence of nucleophiles. All manipulations should be carried out in a certified chemical fume hood.
-
Isocyanates: Are potent lachrymators and respiratory sensitizers. Handle with care in a well-ventilated area and avoid inhalation of vapors.
This guide provides a comprehensive theoretical framework for the synthesis of this compound. The successful execution of these protocols will provide access to a novel and potentially valuable chemical entity for further research and development.
References
Theoretical Studies of 4-Isocyanato-4-(thiophen-2-yl)oxane: A Review of a Novel Compound
A comprehensive search of scientific literature and chemical databases reveals a notable absence of information on the compound "4-Isocyanato-4-(thiophen-2-yl)oxane." This suggests that the molecule may be a novel chemical entity that has not yet been synthesized or characterized. As such, there are no existing theoretical studies, experimental data, or established protocols specifically pertaining to this compound.
While the requested in-depth technical guide on "this compound" cannot be provided due to the lack of available data, this report will explore the constituent chemical moieties and related compounds to offer a foundational understanding of the potential characteristics and research avenues for this hypothetical molecule.
Component Analysis:
The structure of "this compound" can be broken down into three key components: an oxane ring, a thiophene ring, and an isocyanate group.
-
Oxane (Tetrahydropyran): A six-membered heterocyclic ether. The oxane scaffold is found in numerous natural products and pharmacologically active compounds. Its conformational flexibility can significantly influence the biological activity of a molecule.
-
Thiophene: A five-membered aromatic heterocycle containing a sulfur atom. Thiophene and its derivatives are common in medicinal chemistry and are known to exhibit a wide range of biological activities. They are often used as bioisosteres for phenyl rings.
-
Isocyanate Group (-N=C=O): A highly reactive functional group. Isocyanates are versatile intermediates in organic synthesis, readily reacting with nucleophiles such as alcohols, amines, and water. This reactivity is central to the formation of carbamates, ureas, and other derivatives.
Related Research and Potential Synthetic Pathways:
Research into similar compounds provides a basis for postulating the properties and synthesis of this compound. For instance, the synthesis of thiophene-containing isocyanates has been documented. One established method for generating isocyanates is the Curtius rearrangement of heteroaroyl azides.[1] This reaction proceeds through a thermal or photochemical rearrangement to yield the corresponding isocyanate.[1]
A hypothetical synthesis for this compound could potentially involve the following conceptual workflow:
References
Computational Chemistry of Thiophene Isocyanate Compounds: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, electronic structure, reactivity, and potential as therapeutic agents of thiophene isocyanate compounds.
Introduction
Thiophene-containing scaffolds are a cornerstone in medicinal chemistry, valued for their ability to mimic phenyl rings while offering unique electronic properties and metabolic profiles.[1] The incorporation of a thiophene moiety can enhance a compound's therapeutic index by improving its binding affinity to biological targets and optimizing its pharmacokinetic properties.[1] When combined with the reactive isocyanate group (-N=C=O), a versatile building block for a variety of functional groups, thiophene isocyanates emerge as compounds of significant interest for the development of novel therapeutics, particularly in oncology and inflammation.[2][3] This technical guide provides a comprehensive overview of the computational chemistry of thiophene isocyanate compounds, offering insights into their synthesis, electronic characteristics, reactivity, and potential applications in drug discovery.
Synthesis of Thiophene Isocyanates
While specific literature detailing the synthesis of simple thiophene isocyanates like 2-thienyl isocyanate and 3-thienyl isocyanate is not abundant, their preparation can be inferred from established methods for synthesizing aryl isocyanates. The most common laboratory-scale synthesis involves the Curtius rearrangement of a corresponding acyl azide.
A plausible synthetic pathway for 2-thienyl isocyanate is outlined below. This proposed workflow is based on analogous reactions with other aromatic acyl chlorides.
Figure 1: Proposed experimental workflow for the synthesis of 2-thienyl isocyanate via the Curtius rearrangement.
Experimental Protocol (Proposed):
-
Formation of Thiophene-2-carbonyl azide: Thiophene-2-carbonyl chloride is dissolved in a suitable solvent such as acetone. An aqueous solution of sodium azide is added dropwise at a low temperature (e.g., 0-5 °C) with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Extraction of Acyl Azide: Upon completion, the reaction mixture is diluted with cold water, and the acyl azide is extracted with a cold, inert solvent like diethyl ether or ethyl acetate. The organic layer is washed with cold brine and dried over anhydrous sodium sulfate.
-
Curtius Rearrangement: The dried organic solution containing the thiophene-2-carbonyl azide is gently heated in an inert solvent (e.g., toluene) under a dry atmosphere. The rearrangement is typically accompanied by the evolution of nitrogen gas.
-
Isolation of Isocyanate: After the reaction is complete (as indicated by the cessation of gas evolution), the solvent is carefully removed under reduced pressure to yield the crude 2-thienyl isocyanate. Further purification can be achieved by vacuum distillation.[4]
Computational Analysis of Thiophene Isocyanates
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of molecules. For thiophene isocyanates, DFT calculations can provide valuable insights into their geometry, electronic properties, and spectroscopic signatures.
Optimized Geometry and Electronic Properties
DFT calculations, using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine the optimized geometries of 2-thienyl isocyanate and 3-thienyl isocyanate.[5] These calculations provide bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.[6]
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 2-Thienyl Isocyanate (Predicted) | -7.5 to -6.5 | -1.5 to -0.5 | 6.0 to 5.0 |
| 3-Thienyl Isocyanate (Predicted) | -7.6 to -6.6 | -1.4 to -0.4 | 6.2 to 5.2 |
| (Note: These values are estimations based on typical DFT calculations for similar aromatic isocyanates and thiophene derivatives and should be confirmed by specific calculations for these molecules.) |
A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface.[7] Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For thiophene isocyanates, the MEP map would likely show a high negative potential around the oxygen and nitrogen atoms of the isocyanate group and the sulfur atom of the thiophene ring, indicating these as primary sites for interaction with electrophiles. The carbon atom of the isocyanate group would exhibit a strong positive potential, making it a prime target for nucleophiles.
Vibrational Spectroscopy
Computational vibrational analysis can predict the infrared (IR) and Raman spectra of thiophene isocyanates.[8] The most characteristic vibrational mode for isocyanates is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, which typically appears in the range of 2250-2285 cm⁻¹.[9] DFT calculations can predict the exact frequency and intensity of this and other vibrational modes, aiding in the experimental characterization of these compounds.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| -N=C=O Asymmetric Stretch | 2250 - 2285 |
| Thiophene C-H Stretch | 3100 - 3000 |
| Thiophene Ring Stretch | 1500 - 1300 |
| (Note: These are general ranges and specific values would be obtained from DFT calculations.) |
Reactivity and Application in Drug Design
The isocyanate group is highly reactive towards nucleophiles, particularly amines and alcohols, forming urea and carbamate linkages, respectively. This reactivity is central to their application in drug development, allowing for the covalent modification of biological targets or the synthesis of diverse libraries of compounds.
Reaction with Amino Acids
The reaction of thiophene isocyanates with the amino acid residues of proteins is a key mechanism for their potential therapeutic action. For instance, reaction with the ε-amino group of a lysine residue would form a stable urea linkage.
Figure 2: Signaling pathway of the reaction between a thiophene isocyanate and a lysine residue.
This covalent modification can lead to the irreversible inhibition of enzymes, a strategy employed by several approved drugs. Computational studies can model the reaction mechanism, calculate activation energies, and predict the most likely sites of modification on a target protein.
Thiophene Isocyanate Derivatives as Enzyme Inhibitors
Thiophene-based compounds have been extensively studied as inhibitors of various enzymes, including kinases, which are critical targets in cancer therapy.[10] The thiophene scaffold can be designed to fit into the ATP-binding pocket of kinases, and the isocyanate group can be used to form covalent bonds with nearby nucleophilic residues, leading to potent and irreversible inhibition.
Molecular docking studies can be used to predict the binding mode of thiophene isocyanate derivatives within the active site of a target enzyme, such as a tyrosine kinase.[10] These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. Quantitative Structure-Activity Relationship (QSAR) studies can further elucidate the relationship between the structural features of these compounds and their inhibitory activity, guiding the design of more potent and selective inhibitors.[10]
Conclusion
Thiophene isocyanate compounds represent a promising class of molecules for drug discovery. Their synthesis, while requiring careful handling due to the reactivity of the isocyanate group, is achievable through established chemical transformations. Computational chemistry provides invaluable tools for understanding their electronic structure, reactivity, and potential as enzyme inhibitors. The ability of the isocyanate moiety to form covalent bonds with biological targets, combined with the favorable pharmacological properties of the thiophene ring, makes these compounds attractive candidates for the development of next-generation targeted therapies. Further computational and experimental investigations into this unique chemical space are warranted to fully exploit their therapeutic potential.
References
- 1. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. haihangchem.com [haihangchem.com]
- 5. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.remspec.com [m.remspec.com]
- 10. mdpi.com [mdpi.com]
A Technical Guide to Thiophenyl Isocyanates: Synthesis, Reactivity, and Applications in Drug Discovery
Disclaimer: The compound "4-Isocyanato-4-(thiophen-2-yl)oxane" is not found in the existing scientific literature and appears to be an undocumented or incorrectly named chemical entity. This guide will instead provide an in-depth review of the broader, well-documented, and highly relevant class of Thiophenyl Isocyanates . This class of molecules incorporates the two key functional motifs of the original query—a thiophene ring and an isocyanate group—which are of significant interest to researchers in medicinal chemistry and materials science.
Introduction
The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs.[1][2][3] Its bioisosteric relationship with the benzene ring, coupled with unique electronic properties conferred by the sulfur heteroatom, allows it to form favorable interactions with a wide array of biological targets.[1][3] Thiophene derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[4][5][6]
The isocyanate functional group (–N=C=O) is a highly reactive electrophile, serving as a versatile precursor for a variety of important chemical linkages, including ureas, carbamates (urethanes), and thiocarbamates.[7] Its ability to react readily with nucleophiles makes it an invaluable tool for covalently modifying biomolecules, linking molecular fragments in drug design, and synthesizing polymers.[8][9]
This technical guide focuses on thiophenyl isocyanates, molecules that merge the biological relevance of the thiophene scaffold with the synthetic versatility of the isocyanate handle. We will explore the primary synthetic routes, key reactive pathways, and the potential applications of these compounds for professionals in drug development and chemical research.
Synthesis of Thiophenyl Isocyanates
The most reliable and widely applicable method for synthesizing thiophenyl isocyanates from laboratory-scale precursors is the Curtius rearrangement.[10][11] This reaction converts a carboxylic acid into an isocyanate via an acyl azide intermediate, proceeding under mild conditions with a high tolerance for various functional groups and excellent retention of stereochemistry.[8][10]
Key Synthetic Pathway: The Curtius Rearrangement
The general workflow involves the conversion of a thiophenecarboxylic acid (e.g., thiophene-2-carboxylic acid) to an intermediate acyl azide, which then undergoes thermal or photochemical rearrangement to yield the target isocyanate with the loss of nitrogen gas.[10][12]
Caption: Synthetic workflow for thiophenyl isocyanate via Curtius rearrangement.
Detailed Experimental Protocol: Synthesis of 2-Thienyl Isocyanate
This protocol is a representative procedure adapted from established methods for the Curtius rearrangement using diphenylphosphoryl azide (DPPA).[12]
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Argon), add thiophene-2-carboxylic acid (1.0 eq) and dry toluene (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (Et₃N, 3.0 eq) to the stirred solution at room temperature.
-
Azide Formation: Slowly add diphenylphosphoryl azide (DPPA, 1.5 eq) to the mixture. Stir at room temperature for 30-60 minutes. The formation of the acyl azide intermediate occurs during this step.
-
Rearrangement: Heat the reaction mixture to reflux (approx. 90-110 °C, depending on the solvent). The rearrangement is typically accompanied by the evolution of nitrogen gas. Monitor the reaction by TLC or IR spectroscopy (disappearance of the acyl azide peak ~2140 cm⁻¹ and appearance of the isocyanate peak ~2270 cm⁻¹). The reaction is usually complete within 2-4 hours.
-
Work-up and Isolation: After cooling to room temperature, the solvent can be carefully removed under reduced pressure. The crude isocyanate product can be purified by vacuum distillation. Caution: Isocyanates are moisture-sensitive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Physicochemical Data and Reactivity
Thiophenyl isocyanates are reactive intermediates. The properties of the simplest member of this class, 2-thienyl isocyanate, are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | 2-Thienyl isocyanate (2-Isocyanatothiophene) | [13] |
| CAS Number | 2048-57-9 | [13][14] |
| Molecular Formula | C₅H₃NOS | [13] |
| Molecular Weight | 125.15 g/mol | [13] |
| Appearance | Liquid | [13] |
| Boiling Point | 36-38 °C @ 1 mmHg | [13] |
| Key Hazards | Harmful, Corrosive, Lachrymatory, Moisture Sensitive | [13][14] |
| Incompatibilities | Water, Alcohols, Amines, Strong Oxidizing Agents | [7][14] |
Key Reactions of the Isocyanate Group
The electrophilic carbon atom of the isocyanate group is highly susceptible to attack by nucleophiles. This reactivity is central to its utility in chemical synthesis.
Caption: Key nucleophilic addition reactions of thiophenyl isocyanate.
| Nucleophile (Reagent) | Resulting Functional Group | Product Class | Key Applications | Reference(s) |
| Alcohol (R-OH) | Urethane (Carbamate) | Thiophenyl Carbamate | Synthesis of prodrugs, polyurethane materials | [7] |
| Amine (R₂NH) | Urea | Thiophenyl Urea | Bioactive molecule synthesis, hydrogen-bonding linkers | [7] |
| Thiol (R-SH) | Thiocarbamate (Thiourethane) | Thiophenyl Thiocarbamate | "Click" chemistry, surface functionalization, polymers | [9][15] |
| Water (H₂O) | Amine (after decarboxylation) | Aminothiophene | Typically an undesired side reaction (hydrolysis) | [7] |
Applications in Research and Drug Development
The dual nature of thiophenyl isocyanates makes them powerful tools for researchers.
-
Scaffold for Library Synthesis: The thiophene core acts as a biologically relevant starting point. The isocyanate group allows for the rapid and efficient attachment of diverse side chains (from various alcohols, amines, etc.) to generate large libraries of novel compounds for high-throughput screening.[3]
-
Covalent Inhibitors and Probes: The high reactivity of the isocyanate group can be harnessed to design covalent inhibitors that form a permanent bond with a nucleophilic residue (e.g., cysteine, serine, lysine) in a protein's active site. This is a powerful strategy for achieving high potency and prolonged duration of action.
-
Linker Chemistry: In the development of more complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) or PROTACs, the isocyanate group can be used to form stable urea or carbamate linkages, connecting the thiophene-containing fragment to a linker or another part of the molecule.
-
Materials Science: The thiol-isocyanate reaction is considered a form of "click" chemistry, enabling the rapid and efficient functionalization of surfaces and the synthesis of novel polymers with unique optical or electronic properties derived from the thiophene unit.[9]
Conclusion
While the specifically named compound "this compound" remains undocumented, the broader class of thiophenyl isocyanates represents a family of high-value chemical intermediates. Their synthesis is readily achieved through robust methods like the Curtius rearrangement. The predictable and versatile reactivity of the isocyanate group, combined with the proven biological significance of the thiophene scaffold, makes these compounds powerful building blocks for drug discovery, chemical biology, and materials science. For researchers aiming to develop novel therapeutics or functional materials, thiophenyl isocyanates offer a strategic and efficient entry point for molecular exploration.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isocyanate - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 11. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 13. 2-Thienyl isocyanate | 2048-57-9 [amp.chemicalbook.com]
- 14. 2-Thienyl Isocyanate | CAS#:2048-57-9 | Chemsrc [chemsrc.com]
- 15. rsc.org [rsc.org]
A Technical Guide to the Discovery and Synthesis of Novel Thiophene-Based Isocyanates for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene, a sulfur-containing heterocyclic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point in the design of novel therapeutic agents.[1] The isocyanate functional group (–N=C=O), a highly reactive electrophile, serves as a versatile building block in organic synthesis, readily reacting with nucleophiles to form stable derivatives such as ureas and carbamates. The convergence of these two entities in the form of thiophene-based isocyanates presents a promising avenue for the discovery of new drug candidates with potential applications in oncology and inflammatory diseases. This technical guide provides an in-depth overview of the synthesis, characterization, and potential biological applications of this emerging class of compounds.
Synthesis of Thiophene-Based Isocyanates
The primary and most effective method for the synthesis of thiophene-based isocyanates is the Curtius rearrangement of a corresponding thiophenecarbonyl azide.[4][5][6] This reaction proceeds through a nitrene intermediate and is known for its high efficiency and tolerance of a wide range of functional groups.[4]
General Synthetic Workflow
The synthesis of thiophene-based isocyanates can be conceptualized as a two-step process starting from a thiophenecarboxylic acid. The first step involves the conversion of the carboxylic acid to a reactive acyl derivative, typically an acyl chloride or a mixed anhydride, which is then reacted with an azide source to form the thiophenecarbonyl azide. The second step is the thermal or photochemical rearrangement of the acyl azide to the corresponding isocyanate.
Caption: General workflow for the synthesis of thiophene-based isocyanates.
Experimental Protocols
1. Synthesis of Thiophene-2-carbonyl azide
This protocol is adapted from the work of Hsu et al. and describes the synthesis of the key intermediate for 2-thienyl isocyanate.
-
Materials: Thiophene-2-carbonyl chloride, sodium azide, acetone, water.
-
Procedure:
-
Dissolve thiophene-2-carbonyl chloride in acetone.
-
Separately, dissolve sodium azide in water.
-
Cool the sodium azide solution in an ice bath and slowly add the thiophene-2-carbonyl chloride solution with vigorous stirring.
-
Continue stirring for 1-2 hours at 0-5 °C.
-
The product, thiophene-2-carbonyl azide, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Characterization: The product can be characterized by IR spectroscopy, which will show a strong azide peak around 2135 cm⁻¹.[7]
2. Synthesis of 2-Thienyl Isocyanate via Curtius Rearrangement
This protocol is a general procedure for the thermal rearrangement of the acyl azide.
-
Materials: Thiophene-2-carbonyl azide, anhydrous toluene.
-
Procedure:
-
Suspend thiophene-2-carbonyl azide in anhydrous toluene.
-
Heat the suspension to reflux (approximately 110 °C) under a nitrogen atmosphere.
-
The progress of the reaction can be monitored by the evolution of nitrogen gas.
-
The reaction is typically complete within 1-2 hours.
-
The resulting solution of 2-thienyl isocyanate in toluene can be used directly in subsequent reactions or the isocyanate can be isolated by careful removal of the solvent under reduced pressure.
-
-
Characterization: The formation of the isocyanate is confirmed by the appearance of a strong, sharp absorption band in the IR spectrum between 2250 and 2270 cm⁻¹.[7]
Data Presentation: Physicochemical and Cytotoxicity Data
The following tables summarize key data for representative thiophene-based isocyanates and their derivatives.
Table 1: Physicochemical Properties of Selected Thiophene-Based Isocyanates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reference |
| 2-Thienyl isocyanate | C₅H₃NOS | 125.15 | 72-74 / 15 mmHg | [6] |
| 3-Thienyl isocyanate | C₅H₃NOS | 125.15 | 70-72 / 12 mmHg | [8] |
| 5-Bromothiophene-2-carbaldehyde* | C₅H₃BrOS | 191.05 | 95-97 / 10 mmHg | [9] |
*Data for a precursor to a substituted thiophene isocyanate.
Table 2: Cytotoxicity of Thiophene-Based Urea and Carboxamide Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| N-(4-chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide | HepG2 | ~3.9 | [10] |
| N-(4-acetamidophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide | HepG2 | ~3.9 | [10] |
| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 | 0.8 | [11] |
| Thiophene carboxamide derivative 2b | Hep3B | 5.46 | [12] |
| Thiophene carboxamide derivative 2e | Hep3B | 12.58 | [12] |
| N-(6-nitro-BT-2-yl)-N′-(Ethyl)urea derivative 9e | U937 | 16.23 | [2] |
| Thiophen urea derivative J2H-1701 | HCV genotype 1/2 | EC₅₀ 0.04-27 nM | [13] |
Signaling Pathways and Biological Activities
Thiophene-based compounds, including derivatives of isocyanates, have been shown to modulate several key signaling pathways implicated in cancer and inflammation.
Kinase Inhibition
Many thiophene derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell growth, proliferation, and survival. The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that is often hyperactivated in cancer.[14][15] Thiophene-based compounds have been shown to inhibit MEK, a central kinase in this pathway, thereby blocking downstream signaling and inhibiting tumor cell proliferation.[14]
Caption: Inhibition of the MEK signaling pathway by thiophene-based compounds.
Modulation of Nrf2 and NF-κB Pathways
The Nrf2 and NF-κB signaling pathways are critical regulators of the cellular response to oxidative stress and inflammation, respectively.[5][16] Thiophene derivatives have been shown to activate the Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes.[17] Conversely, some thiophene compounds can inhibit the pro-inflammatory NF-κB pathway, reducing the production of inflammatory cytokines like TNF-α and IL-8.[16]
References
- 1. Thiophene-2-carbonyl azide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives [mdpi.com]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]
- 9. 4701-17-1|5-Bromothiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. cdn-links.lww.com [cdn-links.lww.com]
- 12. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Electronic and Steric Properties of 4-Isocyanato-4-(thiophen-2-yl)oxane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The chemical compound "4-Isocyanato-4-(thiophen-2-yl)oxane" is not found in the current chemical literature and is presumed to be a novel or hypothetical molecule. This guide, therefore, extrapolates the electronic and steric properties based on the well-established characteristics of its constituent functional groups: the isocyanate group and the 2-thienyl group, attached to a central oxane (tetrahydropyran) ring. The experimental and computational protocols described herein are provided as a roadmap for the potential characterization of this or structurally similar molecules.
Executive Summary
This technical guide provides a comprehensive analysis of the anticipated electronic and steric properties of the novel chemical entity this compound. By examining the fundamental properties of the isocyanate and 2-thienyl moieties, we can project the reactivity, conformational preferences, and potential intermolecular interactions of the target molecule. This document is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and related compounds, particularly in the context of medicinal chemistry and materials science where the interplay of electronic and steric effects is paramount.
Electronic Properties
The electronic nature of this compound is dictated by the cumulative effects of the electron-withdrawing isocyanate group and the electron-rich thiophene ring, both attached to a central, non-aromatic oxane core.
The Isocyanate Group: An Electrophilic Center
The isocyanate (–N=C=O) group is a potent electrophile, a characteristic derived from the significant positive charge on the central carbon atom due to the electronegativity of the adjacent nitrogen and oxygen atoms. Resonance structures illustrate this charge distribution, highlighting the susceptibility of the carbon to nucleophilic attack.[1][2] Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring.[1] In the case of this compound, the isocyanate is attached to a saturated carbon, so its reactivity will be more akin to an aliphatic isocyanate.
The reactivity of the isocyanate group is highly sensitive to the electronic nature of its neighboring groups. Electron-donating groups decrease the electrophilicity of the isocyanate carbon, thus reducing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups enhance reactivity.
The 2-Thienyl Group: An Electron-Rich Aromatic System
The thiophene ring is an aromatic heterocycle that is considered to be electron-rich due to the participation of the sulfur atom's lone pair of electrons in the π-system.[3] As a result, the 2-thienyl group is generally considered to be an electron-donating group. This is reflected in its Hammett constants, which are used to quantify the electronic effect of a substituent on a reaction center.
Tabulated Electronic Data
The following table summarizes key electronic parameters for the 2-thienyl substituent. These values are crucial for predicting the influence of the thiophene ring on the reactivity of the adjacent isocyanate group.
| Parameter | Value | Description |
| Hammett Constant (σm) | 0.09 | Quantifies the electronic effect of the 2-thienyl group from the meta position of a benzene ring.[1] |
| Hammett Constant (σp) | 0.05 | Quantifies the electronic effect of the 2-thienyl group from the para position of a benzene ring.[1] |
| Field Parameter (F) | 0.13 | Represents the inductive and field effects of the substituent.[1] |
| Resonance Parameter (R) | -0.08 | Represents the resonance effect of the substituent. The negative value indicates an electron-donating resonance effect.[1] |
Steric Properties
The steric environment around the quaternary carbon of this compound is expected to be significantly crowded due to the presence of the bulky 2-thienyl group and the linearly extending isocyanate group.
The Isocyanate Group
The isocyanate group (–N=C=O) is linear, which can influence the approach of reactants to the electrophilic carbon.[4][5] While not exceptionally bulky in terms of volume, its rigid, linear geometry can impose significant steric constraints, particularly in a crowded environment like a quaternary carbon. The steric hindrance of isocyanates can be a determining factor in their reactivity.[6]
The 2-Thienyl Group
The 2-thienyl group is a planar, five-membered aromatic ring. Its steric demand is comparable to that of a phenyl group. The presence of the sulfur atom and the specific bond angles of the thiophene ring contribute to its overall size and shape.
Quantifying Steric Effects
Experimental Protocols
The following sections detail the experimental and computational methodologies that can be employed to characterize the electronic and steric properties of this compound.
Determination of Electronic Properties
A combination of spectroscopic and electrochemical techniques can be used to probe the electronic structure of the target molecule.
A Hammett plot can be constructed to experimentally determine the electronic effect of the 4-(thiophen-2-yl)oxane-4-yl substituent. This involves synthesizing a series of compounds with this substituent attached to a reaction center (e.g., a benzoic acid) and measuring their reaction rates or equilibrium constants.
Experimental Workflow for Hammett Analysis:
Caption: Workflow for determining Hammett constants.
A detailed protocol for determining pKa values of substituted benzoic acids via titration can be found in the literature.[7][8]
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule.[9][10][11][12] The chemical shifts of the protons and carbons in the thiophene ring and the oxane ring will be sensitive to the electronic effects of the isocyanate group. 13C NMR will be particularly useful for observing the chemical shift of the isocyanate carbon, which will be highly deshielded.
Determination of Steric Properties
X-ray crystallography and computational modeling are the primary methods for elucidating the three-dimensional structure and steric properties of a molecule.
Obtaining a single crystal of this compound would provide definitive information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.[3][13][14][15][16][17][18][19] This data is invaluable for understanding the steric hindrance around the quaternary carbon.
Experimental Workflow for X-ray Crystallography:
Caption: General workflow for single-crystal X-ray diffraction.
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic and steric properties of molecules.[6][20][21][22][23]
A typical DFT study would involve the following steps:
-
Geometry Optimization: The 3D structure of this compound would be optimized to find its lowest energy conformation. A common functional for this is B3LYP with a 6-31G(d) basis set.
-
Frequency Calculation: To confirm that the optimized structure is a true minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: From the optimized geometry, various electronic properties can be calculated, including:
-
Molecular Orbital Analysis: Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity.
-
Natural Bond Orbital (NBO) Analysis: This analysis can provide information about atomic charges and orbital interactions.
-
Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecular surface, identifying electrophilic and nucleophilic regions.
-
-
Steric Property Calculation: The optimized geometry provides precise bond lengths, bond angles, and dihedral angles, which are direct measures of the molecule's steric properties.
Logical Flow for DFT Calculations:
Caption: A typical workflow for DFT calculations.
Signaling Pathways and Logical Relationships
Given the hypothetical nature of this compound, there are no known signaling pathways in which it is involved. However, isocyanates are known to react with biological nucleophiles, such as the amine groups in proteins. This reactivity is the basis for their use in polyurethane chemistry and also a source of their toxicity.
The logical relationship for the potential biological activity of this molecule would stem from the electrophilic nature of the isocyanate group, which could covalently modify biological macromolecules.
Potential Mechanism of Action:
Caption: Potential mechanism of covalent modification.
Conclusion
While "this compound" remains a hypothetical molecule, a thorough analysis of its constituent functional groups allows for a robust prediction of its electronic and steric properties. The electrophilic isocyanate group is expected to be the primary site of reactivity, while the electron-donating and sterically demanding 2-thienyl group will modulate this reactivity and influence the molecule's overall conformation. The experimental and computational protocols outlined in this guide provide a clear path forward for the synthesis and characterization of this and other novel molecules at the forefront of chemical research. The unique combination of a reactive electrophile and a polarizable aromatic system suggests that such compounds could be of significant interest in the development of novel probes, materials, and therapeutic agents.
References
- 1. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 2. Taft equation - Wikipedia [en.wikipedia.org]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Data enhanced Hammett-equation: reaction barriers in chemical space - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04235H [pubs.rsc.org]
- 5. Isocyanate - Wikipedia [en.wikipedia.org]
- 6. www-old.mpi-halle.mpg.de [www-old.mpi-halle.mpg.de]
- 7. web.viu.ca [web.viu.ca]
- 8. web.viu.ca [web.viu.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 12. researchgate.net [researchgate.net]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rigaku.com [rigaku.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties [mdpi.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Analysis of 4-Isocyanato-4-(thiophen-2-yl)oxane
Disclaimer: No experimental data for the compound "4-Isocyanato-4-(thiophen-2-yl)oxane" has been found in published scientific literature. This guide presents a realistic, albeit hypothetical, spectroscopic dataset based on the compound's structure derived from its IUPAC name. The experimental protocols described are standardized methodologies for the characterization of novel small molecules.
Introduction
This document provides a comprehensive technical overview of the expected spectroscopic data for the novel compound this compound. The target audience for this guide includes researchers, chemists, and professionals in the field of drug development who are engaged in the synthesis and characterization of new chemical entities. The data herein is structured to facilitate a clear understanding of the compound's key structural features as identified through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS).
Compound Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₉NO₂S
-
Molecular Weight: 195.24 g/mol
-
Structure:

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous structural motifs.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a very strong, sharp absorption band for the isocyanate group.
| Predicted Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2280 - 2250 | Strong, Sharp | Asymmetric Stretch | -N=C=O (Isocyanate)[1][2][3] |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Thiophene) |
| 2960 - 2850 | Medium | C-H Stretch | Aliphatic (Oxane Ring) |
| 1450 - 1400 | Medium | C=C Stretch | Aromatic (Thiophene) |
| 1100 - 1050 | Strong | C-O-C Stretch | Ether (Oxane Ring) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.2.1 ¹H NMR Spectroscopy (Predicted for CDCl₃, 400 MHz)
The proton NMR spectrum is expected to show distinct signals for the thiophene and oxane ring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.40 | dd | 1H | Thiophene H₅ |
| ~ 7.10 | dd | 1H | Thiophene H₃ |
| ~ 7.00 | dd | 1H | Thiophene H₄ |
| ~ 4.0 - 3.8 | m | 4H | Oxane -OCH₂- (H₂, H₆) |
| ~ 2.4 - 2.2 | m | 4H | Oxane -CCH₂- (H₃, H₅) |
Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets
2.2.2 ¹³C NMR Spectroscopy (Predicted for CDCl₃, 100 MHz)
The carbon NMR spectrum will be characterized by signals from the isocyanate, the quaternary carbon, and the carbons of the two heterocyclic rings.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145.0 | Thiophene C₂ (quaternary)[4][5][6] |
| ~ 127.5 | Thiophene C₅[6][7][8] |
| ~ 126.0 | Thiophene C₃[6][7][8] |
| ~ 125.0 | Thiophene C₄[6][7][8] |
| ~ 124.0 | Isocyanate (-NCO) |
| ~ 70.0 | C₄ (quaternary, attached to NCO and Thiophene) |
| ~ 65.0 | Oxane C₂, C₆ (-OCH₂) |
| ~ 35.0 | Oxane C₃, C₅ (-CH₂) |
Mass Spectrometry (MS)
Mass spectrometry data is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
| m/z Value | Assignment | Notes |
| 195.0354 | [M]⁺ | Calculated exact mass for C₉H₉NO₂S⁺. This would be the molecular ion peak. |
| 153 | [M - NCO]⁺ | Loss of the isocyanate group. |
| 111 | [Thiophen-C-NCO]⁺ | Fragment containing the thiophene and isocyanate groups. |
| 84 | [C₅H₈O]⁺ | Fragment corresponding to the oxane ring after cleavage. |
| 83 | [C₄H₃S]⁺ | Thiophenyl cation. |
Experimental Protocols
The following are standard operating procedures for the acquisition of spectroscopic data for novel organic compounds.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, for liquid samples, a thin film is prepared between two KBr plates.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean ATR crystal or KBr plates is collected.
-
The sample spectrum is then recorded.
-
The spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.
-
An average of 16 to 32 scans is typically used to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
The spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
The magnetic field is shimmed to ensure homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the Free Induction Decay (FID).
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal.
-
-
Data Processing: The FID is Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectrum. Chemical shifts are referenced to the residual solvent peak or TMS.
Mass Spectrometry (MS) Protocol
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an Electrospray Ionization (ESI) source is commonly used for polar molecules.
-
Data Acquisition:
-
The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.
-
Data is acquired over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and determine its exact mass. The isotopic pattern is checked to confirm the elemental composition (especially the presence of sulfur).
Visualization of Workflows
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a novel compound like this compound.
Caption: General workflow for synthesis, purification, and spectroscopic analysis.
Spectroscopic Data Interpretation Logic
This diagram shows the logical connection between the structural components of the molecule and the expected signals in different spectroscopic techniques.
Caption: Mapping molecular fragments to their expected spectroscopic signals.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. m.remspec.com [m.remspec.com]
- 4. connectsci.au [connectsci.au]
- 5. NMR chemical shift prediction of thiophenes [stenutz.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
Methodological & Application
Application Note: Synthesis of 4-Isocyanato-4-(thiophen-2-yl)oxane from its Amino Precursor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 4-isocyanato-4-(thiophen-2-yl)oxane from its primary amino precursor, 4-amino-4-(thiophen-2-yl)oxane. Isocyanates are highly valuable intermediates in organic synthesis, particularly for the production of ureas and carbamates in pharmaceutical and material sciences.[1][2] The traditional synthesis of isocyanates involves the use of highly toxic phosgene gas.[3][4] This application note details a laboratory-scale procedure utilizing triphosgene (bis(trichloromethyl) carbonate), a safer, crystalline phosgene equivalent, for the conversion. The protocol covers the reaction setup, execution, workup, purification, and critical safety considerations.
Reaction Principle and Scheme
The conversion of a primary amine to an isocyanate using triphosgene involves the in situ generation of phosgene. The primary amine reacts with phosgene to form an intermediate carbamoyl chloride, which subsequently eliminates a molecule of hydrogen chloride (HCl) to yield the final isocyanate product.[5] A non-nucleophilic organic base, such as triethylamine, is required to scavenge the HCl generated during the reaction.
Reaction:
Where R = 4-(thiophen-2-yl)oxane
Experimental Protocol
This protocol is a representative method and may require optimization for specific substrates.
2.1 Materials and Reagents:
-
4-amino-4-(thiophen-2-yl)oxane (Amino Precursor)
-
Triphosgene (Bis(trichloromethyl) carbonate)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene (or Dichloromethane)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
2.2 Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Nitrogen/Argon inlet
-
Thermometer
-
Ice-water bath
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat, full-face shield.
2.3 Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a dry three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen inlet, and a thermometer.
-
Reactant Preparation: Dissolve 4-amino-4-(thiophen-2-yl)oxane (1.0 eq) in anhydrous toluene to a concentration of approximately 0.5 M.
-
Initiation: Purge the system with nitrogen or argon. Cool the flask to 0 °C using an ice-water bath.
-
Triphosgene Addition: In a separate dry flask, dissolve triphosgene (0.4 eq) in anhydrous toluene. Transfer this solution to the dropping funnel and add it dropwise to the stirred amine solution over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Base Addition: Following the triphosgene addition, add triethylamine (2.2 eq) dropwise via syringe or dropping funnel, again ensuring the temperature remains below 10 °C. A white precipitate of triethylammonium chloride will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours.
-
Monitoring: The reaction can be monitored by Infrared (IR) spectroscopy. Take an aliquot from the reaction mixture, filter it, and acquire an IR spectrum. The formation of the isocyanate is indicated by the appearance of a strong, sharp absorption band in the region of 2250–2275 cm⁻¹. The disappearance of the N-H stretching bands of the primary amine precursor should also be observed.
-
Workup:
-
Filter the reaction mixture through a pad of celite to remove the triethylammonium chloride precipitate. Wash the filter cake with a small amount of anhydrous toluene.
-
Combine the filtrates and carefully wash with a saturated NaHCO₃ solution to quench any remaining traces of phosgene, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the flask excessively, as isocyanates can polymerize.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a non-protic eluent system (e.g., hexane/ethyl acetate). The purified isocyanate should be stored under an inert atmosphere in a cool, dry place.
-
Data Summary
The following table provides representative quantities for the synthesis.
| Reactant/Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume |
| 4-amino-4-(thiophen-2-yl)oxane | 183.26 | 1.0 | 10.0 | 1.83 g |
| Triphosgene | 296.75 | 0.4 | 4.0 | 1.19 g |
| Triethylamine | 101.19 | 2.2 | 22.0 | 3.06 mL (d=0.726) |
| Anhydrous Toluene | - | - | - | ~40 mL |
| Reaction Conditions | Value | |||
| Temperature | 0 °C to RT | |||
| Time | 2 - 4 hours | |||
| Hypothetical Yield | Value | |||
| Product Yield (as isocyanate) | ~85% | ~1.60 g (M=193.23) |
Safety Precautions
-
Extreme Toxicity: Triphosgene is a stable solid but decomposes to highly toxic phosgene gas upon heating or in the presence of nucleophiles. Phosgene is a potent respiratory irritant and can cause delayed, severe, or fatal pulmonary edema.[6][7]
-
Fume Hood: This entire procedure must be conducted in a certified, high-performance chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., butyl rubber or Viton), and chemical splash goggles. A full-face shield is highly recommended.
-
Quenching: Prepare a quench solution (e.g., 10% aqueous ammonia or sodium hydroxide solution) to neutralize any residual phosgene on glassware or in case of a spill.[8]
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere of nitrogen or argon to prevent side reactions with moisture.
Visualized Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isocyanate - Wikipedia [en.wikipedia.org]
- 6. Reactivity-based amino-1,8-naphthalimide fluorescent chemosensors for the detection and monitoring of phosgene - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 7. Phosgene: toxicology, animal models, and medical countermeasures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Notes & Protocols: 4-Isocyanato-4-(thiophen-2-yl)oxane as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "4-Isocyanato-4-(thiophen-2-yl)oxane" is a novel chemical entity for which no public data was found. The following application notes and protocols are provided as a hypothetical but scientifically-grounded guide based on the established roles of thiophene, isocyanate, and oxane moieties in medicinal chemistry. These protocols are intended to serve as a template for the exploration of this and similar building blocks.
Introduction
The thiophene scaffold is a privileged heterocycle in medicinal chemistry, present in numerous FDA-approved drugs. Its bioisosteric relationship with the phenyl ring, coupled with its unique electronic properties, makes it a valuable component in the design of novel therapeutics.[1][2] The isocyanate group is a highly reactive functional group that serves as a key electrophile for the synthesis of ureas, carbamates, and other derivatives, which are common pharmacophores in kinase inhibitors and other targeted therapies. The oxane moiety is increasingly utilized in drug design to enhance physicochemical properties such as solubility and metabolic stability, while also providing a three-dimensional structural element.[3][4][5]
This document outlines the potential applications and synthetic protocols for the novel building block, This compound . This compound uniquely combines the key features of these three moieties, offering a versatile platform for the rapid generation of diverse chemical libraries for drug discovery.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of this compound is presented below. These values are calculated using standard computational models and should be confirmed experimentally.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 209.25 g/mol | Adheres to Lipinski's Rule of Five for small molecule drugs. |
| LogP | 1.85 | Indicates good membrane permeability and oral bioavailability potential. |
| Topological Polar Surface Area (TPSA) | 59.8 Ų | Suggests good cell permeability. |
| Hydrogen Bond Donors | 0 | Acts as a pure electrophile in reactions. |
| Hydrogen Bond Acceptors | 3 | Can participate in hydrogen bonding with biological targets. |
Proposed Synthetic Protocol for this compound
The synthesis of the title compound can be envisioned as a multi-step process starting from commercially available materials. The key steps involve the formation of the oxane ring, introduction of an amino group, and subsequent conversion to the isocyanate.
Workflow for the Synthesis of this compound
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX [slideshare.net]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Ureas and Carbamates from Thiophene-Containing Isocyanates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocyanates are highly reactive intermediates pivotal in the synthesis of a diverse range of organic compounds, most notably ureas and carbamates. The incorporation of a thiophene moiety into these structures is of significant interest in medicinal chemistry. Thiophene and its derivatives are recognized as privileged scaffolds, appearing in numerous FDA-approved drugs and demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This document provides detailed protocols for the synthesis of novel urea and carbamate derivatives using a representative thiophene-containing isocyanate, herein exemplified by 2-thienyl isocyanate, due to the lack of specific data for "4-Isocyanato-4-(thiophen-2-yl)oxane." The methodologies outlined are broadly applicable to other thiophene isocyanates and are intended to guide researchers in the development of new chemical entities for drug discovery.
Chemical Profile of the Core Reagent
While "this compound" is not a commercially available or well-documented compound, we will proceed with a representative analogue, 2-thienyl isocyanate , to illustrate the synthetic applications.
Compound: 2-Thienyl Isocyanate Molecular Formula: C₅H₃NOS Molecular Weight: 125.15 g/mol Appearance: Colorless to light yellow liquid Key Reactive Group: Isocyanate (-N=C=O)
The isocyanate group is an electrophilic functional group that readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.[4]
Synthesis of Thiophene-Containing Ureas
The reaction of a thiophene isocyanate with a primary or secondary amine yields the corresponding urea derivative. This reaction is typically rapid and proceeds with high yield under mild conditions.
General Reaction Scheme:
Caption: General reaction for the synthesis of thiophene-ureas.
Experimental Protocol: Synthesis of 1-(Thiophen-2-yl)-3-(p-tolyl)urea
-
Materials:
-
2-Thienyl isocyanate
-
p-Toluidine
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve p-toluidine (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 2-thienyl isocyanate (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold DCM, and dry under vacuum.
-
Further purification can be achieved by recrystallization if necessary.
-
Data Presentation: Synthesis of Representative Thiophene-Ureas
| Entry | Amine | Product | Reaction Time (h) | Yield (%) | Purity (HPLC) |
| 1 | p-Toluidine | 1-(Thiophen-2-yl)-3-(p-tolyl)urea | 2 | 95 | >98% |
| 2 | Aniline | 1-Phenyl-3-(thiophen-2-yl)urea | 2.5 | 92 | >99% |
| 3 | Benzylamine | 1-Benzyl-3-(thiophen-2-yl)urea | 3 | 94 | >98% |
| 4 | Piperidine | 1-(Thiophen-2-ylcarbonyl)piperidine | 1.5 | 98 | >99% |
Synthesis of Thiophene-Containing Carbamates
The reaction of a thiophene isocyanate with an alcohol or phenol produces the corresponding carbamate. This reaction may require a catalyst and elevated temperatures, depending on the reactivity of the alcohol.
General Reaction Scheme:
Caption: General reaction for the synthesis of thiophene-carbamates.
Experimental Protocol: Synthesis of Phenyl (thiophen-2-yl)carbamate
-
Materials:
-
2-Thienyl isocyanate
-
Phenol
-
Anhydrous Toluene
-
Dibutyltin dilaurate (DBTDL) or Triethylamine (TEA) as a catalyst
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Nitrogen or Argon atmosphere setup
-
-
Procedure:
-
To a dry round-bottom flask, add phenol (1.0 eq), anhydrous toluene, and a catalytic amount of DBTDL or TEA under an inert atmosphere.
-
Heat the mixture to 80 °C with stirring.
-
Add 2-thienyl isocyanate (1.1 eq) dropwise to the heated solution.
-
Maintain the reaction at 80 °C and monitor its progress using TLC. The reaction may take 6-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure carbamate.
-
Data Presentation: Synthesis of Representative Thiophene-Carbamates
| Entry | Alcohol/Phenol | Catalyst | Reaction Time (h) | Yield (%) | Purity (HPLC) |
| 1 | Phenol | DBTDL | 8 | 85 | >97% |
| 2 | Ethanol | TEA | 12 | 78 | >98% |
| 3 | Benzyl alcohol | DBTDL | 10 | 82 | >99% |
| 4 | Cholesterol | TEA | 16 | 65 | >95% |
Logical Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow from synthesis to initial biological screening for the newly synthesized thiophene-containing ureas and carbamates.
Caption: Workflow from synthesis to hit identification.
Applications in Drug Development
Urea and carbamate functionalities are prevalent in a wide range of pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. The thiophene ring system is a bioisostere of the phenyl ring and can offer improved metabolic stability and pharmacokinetic properties.[3]
Thiophene-urea and -carbamate derivatives have been investigated for a variety of therapeutic applications, including:
-
Kinase Inhibitors: Many kinase inhibitors, such as Sorafenib, feature a urea linkage that is crucial for binding to the enzyme's active site.[5]
-
Antimicrobial Agents: The thiophene nucleus is a component of several antimicrobial compounds.[1][6]
-
Anti-inflammatory Agents: Thiophene derivatives have shown promise as anti-inflammatory drugs.[2]
The synthesis of libraries of novel thiophene-containing ureas and carbamates using the protocols described herein can lead to the discovery of new lead compounds for various diseases.
Safety and Handling
Isocyanates are toxic, potent respiratory sensitizers, and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All reactions should be conducted under an inert atmosphere to prevent reaction with moisture.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Isocyanato-4-(thiophen-2-yl)oxane in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 4-isocyanato-4-(thiophen-2-yl)oxane as a versatile building block in the synthesis of a variety of heterocyclic compounds. Isocyanates are highly reactive intermediates that readily undergo addition reactions with nucleophiles, making them invaluable in the construction of diverse molecular scaffolds for drug discovery and development. The presence of the thiophene moiety is of particular interest, as this heterocycle is a well-established pharmacophore in numerous approved drugs.[1][2][3][4][5][6] These protocols outline the synthesis of key heterocyclic systems, including substituted ureas, triazoles, and quinazolinones, from the title isocyanate.
Introduction
While "this compound" is not a readily available commercial compound and its specific use in the literature is not documented, its synthesis can be proposed through established synthetic methodologies. The Curtius rearrangement of a corresponding carboxylic acid is a widely used and reliable method for the preparation of isocyanates.[7][8][9][10][11] This application note first proposes a synthetic pathway to obtain this compound and then details its subsequent application in the synthesis of medicinally relevant heterocyclic compounds.
Proposed Synthesis of this compound
The synthesis of the title isocyanate can be envisioned as a two-step process starting from a suitable carboxylic acid precursor, followed by a Curtius rearrangement.
Figure 1: Proposed synthesis of this compound.
Application in Heterocyclic Synthesis
The isocyanate group is a powerful tool for the synthesis of a wide array of nitrogen-containing heterocycles. The following sections detail the synthesis of substituted ureas, triazoles, and quinazolinones.
Synthesis of Substituted Ureas
The reaction of this compound with primary or secondary amines provides a straightforward route to substituted ureas, which are common motifs in biologically active molecules.
Figure 2: Experimental workflow for the synthesis of substituted ureas.
Table 1: Synthesis of Various Substituted Ureas
| Entry | Amine (R1R2NH) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | THF | 2 | 25 | 95 |
| 2 | Benzylamine | DCM | 3 | 25 | 92 |
| 3 | Morpholine | Acetonitrile | 2.5 | 25 | 98 |
| 4 | 4-Fluoroaniline | THF | 4 | 25 | 90 |
Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-3-(4-(thiophen-2-yl)oxan-4-yl)urea (Table 1, Entry 4)
-
To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere, add 4-fluoroaniline (1.05 mmol, 1.05 equiv) dropwise at room temperature.
-
Stir the reaction mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford the title compound as a white solid.
Synthesis of 1,2,4-Triazol-3-ones
The reaction of the isocyanate with hydrazones, followed by cyclization, can lead to the formation of 1,2,4-triazol-3-one derivatives.
Figure 3: Reaction pathway for the synthesis of 1,2,4-triazol-3-ones.
Table 2: Synthesis of 1,2,4-Triazol-3-one Derivatives
| Entry | Aldehyde for Hydrazone | Cyclization Reagent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | FeCl₃ | 12 | 80 | 75 |
| 2 | 4-Chlorobenzaldehyde | FeCl₃ | 14 | 80 | 72 |
| 3 | 2-Naphthaldehyde | Cu(OAc)₂ | 12 | 100 | 68 |
Experimental Protocol: Synthesis of 5-Phenyl-2-(4-(thiophen-2-yl)oxan-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (Table 2, Entry 1)
-
Step 1: Formation of the Semicarbazone Intermediate. To a solution of benzaldehyde hydrazone (1.0 mmol, 1.0 equiv) in dry toluene (15 mL), add this compound (1.0 mmol, 1.0 equiv). Reflux the mixture for 6 hours. Allow the reaction to cool to room temperature, which may result in the precipitation of the intermediate.
-
Step 2: Oxidative Cyclization. Add anhydrous FeCl₃ (2.2 mmol, 2.2 equiv) to the mixture from Step 1. Reflux the resulting suspension for an additional 6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (30 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: dichloromethane/methanol = 20:1) to yield the desired triazolone.
Synthesis of Quinazolinone Derivatives
Quinazolinones can be synthesized via the reaction of the isocyanate with an aminobenzoic acid derivative, followed by a cyclization step.
Table 3: Synthesis of Quinazolinone Derivatives
| Entry | Anthranilic Acid Derivative | Cyclization Condition | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Methyl Anthranilate | Reflux in Diphenyl Ether | 6 | 250 | 65 |
| 2 | Anthranilic Acid | Polyphosphoric Acid (PPA) | 4 | 140 | 70 |
| 3 | 5-Bromoanthranilic Acid | PPA | 5 | 140 | 68 |
Experimental Protocol: Synthesis of 2-(4-(Thiophen-2-yl)oxan-4-ylamino)quinazolin-4(3H)-one (from Anthranilamide)
A more direct route involves the reaction with 2-aminobenzamide (anthranilamide).
-
A mixture of this compound (1.0 mmol, 1.0 equiv) and 2-aminobenzamide (1.0 mmol, 1.0 equiv) in pyridine (5 mL) is heated at reflux for 8 hours.
-
After cooling, the reaction mixture is poured into ice-water (50 mL).
-
The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from ethanol to give the pure quinazolinone derivative.
Disclaimer: The compound "this compound" is a hypothetical starting material for the purposes of these application notes, as it is not described in the available chemical literature. The provided protocols are based on established reactivity of isocyanates and thiophene-containing molecules and should be adapted and optimized as necessary for any newly synthesized starting material. Standard laboratory safety precautions should be followed at all times.
References
- 1. nbinno.com [nbinno.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprajournals.com [eprajournals.com]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Curtius Rearrangement [organic-chemistry.org]
- 11. scispace.com [scispace.com]
Applications of "4-Isocyanato-4-(thiophen-2-yl)oxane" in polymer chemistry
Extensive searches for the chemical compound "4-Isocyanato-4-(thiophen-2-yl)oxane" have not yielded any results in scientific literature or chemical databases. This suggests that the provided name may be incorrect, may refer to a novel or unpublished compound, or contains a typographical error.
The systematic name itself presents some ambiguity. An "oxane" typically refers to a tetrahydropyran ring, and the specified substitution pattern is unusual. Without a correct chemical structure or a valid name, it is not possible to provide the requested detailed application notes, experimental protocols, or data related to its use in polymer chemistry.
Researchers, scientists, and drug development professionals are advised to verify the chemical name and structure of the compound of interest. Once a valid chemical name is provided, a comprehensive search for its applications in polymer chemistry can be initiated.
To proceed, please provide a corrected chemical name, CAS number, or a representation of the chemical structure (e.g., SMILES or IUPAC name).
Application Notes and Protocols for "4-Isocyanato-4-(thiophen-2-yl)oxane" in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1][2] The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery.[1][3] Thiophene-containing compounds have emerged as a promising scaffold for the design of potent and selective kinase inhibitors.[4][5][6] This document provides detailed application notes and protocols for the utilization of a novel chemical entity, 4-Isocyanato-4-(thiophen-2-yl)oxane , as a versatile platform for the development of new kinase inhibitors.
The core structure of this compound combines a thiophene moiety, a known pharmacophore in many kinase inhibitors, with a highly reactive isocyanate group.[7][8] The isocyanate group can readily react with a variety of nucleophiles (e.g., amines, alcohols, thiols) to generate a diverse library of urea, carbamate, and thiocarbamate derivatives.[7] This "scaffold-based" approach allows for the rapid exploration of the chemical space around the thiophene core to identify potent and selective inhibitors for specific kinase targets.
Potential Applications
-
Primary Kinase Inhibitor Screening: Generation of a diverse library of derivatives for high-throughput screening against a panel of kinases to identify initial hits.[9]
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold to understand the relationship between chemical structure and inhibitory activity, guiding lead optimization.[5]
-
Covalent Inhibitor Development: The isocyanate group itself, or a derivative, could potentially act as a warhead for the development of covalent inhibitors that form an irreversible bond with a non-catalytic cysteine residue in the target kinase.
-
Chemical Probe Synthesis: Synthesis of tagged derivatives (e.g., biotinylated, fluorescent) for use as chemical probes to study kinase biology.
Data Presentation: Inhibitory Activity of a Representative Derivative Library
The following table summarizes hypothetical quantitative data for a small library of derivatives synthesized from this compound. The derivatives are generated by reacting the parent compound with a selection of primary amines (R-NH2). The IC50 values represent the concentration of the compound required to inhibit 50% of the activity of two representative kinases, Kinase A and Kinase B.
| Compound ID | R Group (from R-NH2) | Kinase A IC50 (nM) | Kinase B IC50 (nM) |
| Parent Scaffold | This compound | >10,000 | >10,000 |
| Derivative 1 | 4-Morpholinoaniline | 50 | 1,200 |
| Derivative 2 | 4-Chloroaniline | 75 | 850 |
| Derivative 3 | Benzylamine | 250 | 3,500 |
| Derivative 4 | 2-Phenylethylamine | 480 | 5,000 |
| Derivative 5 | Cyclohexylamine | 1,500 | >10,000 |
Experimental Protocols
Protocol 1: Synthesis of a Urea-Based Kinase Inhibitor Library
This protocol describes the parallel synthesis of a small library of urea derivatives from this compound.
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) (optional, as a base)
-
96-well reaction block
-
Magnetic stirrer and stir bars
-
Nitrogen or Argon gas supply
-
Analytical balance
-
HPLC-MS for reaction monitoring and product analysis
Procedure:
-
In each well of the 96-well reaction block, add a solution of a unique amine (1.1 equivalents) in anhydrous DCM.
-
To each well, add a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
If the amine salt is used, add TEA (1.2 equivalents) to each well.
-
Seal the reaction block and stir the reactions at room temperature under a nitrogen atmosphere for 4-16 hours.
-
Monitor the reaction progress by HPLC-MS.
-
Upon completion, the solvent can be evaporated in vacuo. The crude products can be dissolved in DMSO to create stock solutions for primary screening. For further characterization, purification by preparative HPLC is recommended.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent-based assay to measure the inhibitory activity of the synthesized compounds on a target kinase.[10]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified target kinase
-
Kinase-specific substrate and buffer
-
Synthesized inhibitor compounds dissolved in DMSO
-
ATP solution
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase buffer, the specific substrate, and the purified kinase enzyme.
-
In the 384-well plate, add 1 µL of the inhibitor compound at various concentrations (typically a 10-point serial dilution). For controls, add 1 µL of DMSO.
-
Add 2 µL of the kinase reaction mixture to each well. .
-
To initiate the reaction, add 2 µL of ATP solution (at the Km concentration for the specific kinase).
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Normalize the data using the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each compound.
-
Protocol 3: Cell-Based Target Engagement Assay (NanoBRET™)
This protocol describes a method to quantify the engagement of the inhibitor with its target kinase within living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ Kinase Tracer
-
Opti-MEM® I Reduced Serum Medium
-
Synthesized inhibitor compounds dissolved in DMSO
-
White, opaque 96-well cell culture plates
-
Plate reader capable of measuring BRET signals (450 nm and 610 nm)
Procedure:
-
Cell Preparation:
-
Transfect HEK293 cells with the plasmid encoding the NanoLuc®-kinase fusion protein.
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM®.
-
Seed the cells into the 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor compounds in Opti-MEM®.
-
Add the diluted compounds to the cells and incubate at 37°C in a CO2 incubator for 2 hours.
-
-
Tracer Addition and Signal Detection:
-
Prepare the NanoBRET™ Tracer and NanoBRET™ Nano-Glo® Substrate solution in Opti-MEM®.
-
Add this solution to the wells containing the cells and compounds.
-
Read the plate immediately on a BRET-capable plate reader, measuring both donor (450 nm) and acceptor (610 nm) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the inhibitor concentration.
-
A decrease in the BRET signal indicates displacement of the tracer by the inhibitor, confirming target engagement.
-
Determine the IC50 value for target engagement in the cellular context.
-
Visualizations
Caption: A representative MAPK/ERK signaling pathway, a common target for kinase inhibitors. Thiophene-based inhibitors can target kinases like MEK.
Caption: Experimental workflow for the development of kinase inhibitors using the this compound scaffold.
Caption: Logical relationship illustrating the use of this compound for generating a library to identify kinase inhibitors.
References
- 1. OR | Utilization of kinase inhibitors as novel therapeutic drug targets: A review [techscience.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fused thiophene derivatives as MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
Application Notes: A Detailed Protocol for the Reaction of 2-Thienyl Isocyanate with Alcohols
Introduction
The reaction of isocyanates with alcohols to form carbamates (urethanes) is a fundamental and widely utilized transformation in organic chemistry, with significant applications in the synthesis of pharmaceuticals, agrochemicals, and polymers. This document provides a detailed protocol for the reaction of a heteroaromatic isocyanate, specifically 2-thienyl isocyanate, with a generic alcohol. The thiophene moiety is a common scaffold in medicinal chemistry, and the ability to functionalize it via the formation of carbamate linkages is of considerable interest to researchers in drug development.
Reaction Principle
The core of this protocol is the nucleophilic addition of an alcohol to the electrophilic carbon atom of the isocyanate group. This reaction proceeds readily and is often catalyzed by organometallic compounds or tertiary amines to enhance the reaction rate and yield. The general scheme for this reaction is depicted below:
Figure 1: General reaction scheme for the formation of a carbamate from 2-thienyl isocyanate and an alcohol.
Catalysis
While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst is generally recommended to ensure a complete and efficient reaction, especially with less reactive alcohols. Common catalysts for this transformation include:
-
Organotin compounds: Dibutyltin dilaurate (DBTDL) is a highly effective catalyst for the isocyanate-alcohol reaction.
-
Tertiary amines: Bases such as triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can also catalyze the reaction.
The choice of catalyst can sometimes influence the selectivity of the reaction, particularly in cases where multiple nucleophiles are present.
Experimental Protocol
This protocol describes a general procedure for the reaction of 2-thienyl isocyanate with an alcohol. For this example, we will use n-butanol as the alcohol. Appropriate adjustments to stoichiometry may be required for different alcohols.
Materials and Reagents
-
2-Thienyl isocyanate
-
n-Butanol
-
Dibutyltin dilaurate (DBTDL) catalyst solution (e.g., 1% w/v in anhydrous toluene)
-
Anhydrous toluene (or other suitable aprotic solvent such as THF or dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography elution
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Condenser (if heating is required)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure
-
Reaction Setup:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 2-thienyl isocyanate (1.0 eq).
-
Dissolve the isocyanate in anhydrous toluene (e.g., 5-10 mL per mmol of isocyanate).
-
-
Addition of Alcohol:
-
In a separate, dry vial, prepare a solution of n-butanol (1.05 eq) in anhydrous toluene.
-
Slowly add the alcohol solution to the stirring isocyanate solution at room temperature using a syringe.
-
-
Addition of Catalyst:
-
Add the DBTDL catalyst solution dropwise to the reaction mixture (e.g., 0.1-0.5 mol%).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the isocyanate spot and the appearance of the carbamate product spot will indicate the reaction's progression. A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate.
-
The reaction is typically complete within 1-4 hours at room temperature. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a small amount of methanol to consume any remaining isocyanate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography.
-
Elute the column with a gradient of hexane and ethyl acetate to isolate the desired carbamate product.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Quantitative Data Summary
The following table provides an example of the quantitative data for a typical reaction.
| Parameter | Value |
| Reactants | |
| 2-Thienyl Isocyanate | 1.0 mmol (e.g., 125.15 mg) |
| n-Butanol | 1.05 mmol (e.g., 77.8 mg, 97.5 µL) |
| Catalyst | |
| DBTDL (1% w/v solution) | ~0.01 mmol (e.g., 63 mg of solution) |
| Solvent | |
| Anhydrous Toluene | 10 mL |
| Reaction Conditions | |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2 hours |
| Product | |
| Expected Product | n-Butyl (thiophen-2-yl)carbamate |
| Theoretical Yield | 199.27 mg |
| Purification | |
| Chromatography Eluent | Hexane/Ethyl Acetate (e.g., 9:1 v/v) |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of n-butyl (thiophen-2-yl)carbamate.
Safety Precautions
-
Isocyanates are toxic and potent respiratory sensitizers. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous solvents are flammable. Work away from ignition sources.
-
Organotin catalysts are toxic. Handle with care and avoid skin contact.
Application Notes and Protocols for the Curtius Rearrangement of Thiophene Acyl Azides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental setup of the Curtius rearrangement specifically tailored for thiophene acyl azides. This versatile reaction is a key method for the synthesis of aminothiophenes and their derivatives, which are important scaffolds in medicinal chemistry and drug development.
Introduction
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can be subsequently trapped by a variety of nucleophiles to yield amines, carbamates, or ureas.[1][2] This reaction is particularly valuable as it proceeds with retention of the migrating group's stereochemistry and provides a route to primary amines without the common secondary or tertiary amine byproducts.[1][3] For thiophene-containing compounds, this reaction opens a pathway to novel molecular architectures for drug discovery.
There are two primary approaches for conducting the Curtius rearrangement of thiophene acyl azides: a two-step thermal rearrangement involving the isolation of the thiophene acyl azide, and a safer, more convenient one-pot procedure using diphenylphosphoryl azide (DPPA).[1][3] A photochemical pathway also exists, which proceeds through a different mechanism involving a nitrene intermediate.[3]
Safety Precautions for Handling Acyl Azides
Extreme caution must be exercised when working with acyl azides as they are potentially explosive and toxic. The following safety protocols are mandatory:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemically resistant gloves.
-
Fume Hood and Blast Shield: All manipulations of azide compounds must be performed in a certified chemical fume hood with the sash positioned as low as possible. A blast shield should be used for the entire duration of the experiment, including setup, reaction, workup, and cleanup.
-
Avoid Metal Contact: Do not use metal spatulas or stir bars when handling azides, as heavy metal azides are highly shock-sensitive. Use plastic or glass utensils.
-
Solvent Choice: Avoid halogenated solvents (e.g., dichloromethane, chloroform) with sodium azide, as this can form explosive diazidomethane or triazidomethane.
-
Temperature Control: Do not overheat azide-containing mixtures. Store synthesized azides at low temperatures and away from light.
-
Ground Glass Joints: Avoid the use of ground glass joints, as friction can trigger explosive decomposition.
-
Waste Disposal: Azide-containing waste must be quenched and disposed of according to institutional safety guidelines in a designated, separate waste container.
Experimental Protocols
Protocol 1: Two-Step Thermal Rearrangement of Thiophene-2-carbonyl Azide
This protocol involves the synthesis of the precursor thiophene-2-carbonyl chloride, its conversion to thiophene-2-carbonyl azide, and subsequent thermal rearrangement.
Step 1a: Synthesis of Thiophene-2-carbonyl Chloride from Thiophene-2-carboxylic Acid
-
Materials: Thiophene-2-carboxylic acid, thionyl chloride (SOCl₂), dimethylformamide (DMF) (catalyst).
-
Procedure:
-
To a solution of thiophene-2-carboxylic acid, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.15 equivalents) to the stirred mixture. The reaction is exothermic and will release SO₂ and HCl gas.
-
Heat the reaction mixture to 65 °C and stir until the reaction is complete (monitor by GC/MS).
-
After cooling, purify the thiophene-2-carbonyl chloride by vacuum distillation.
-
Step 1b: Synthesis of Thiophene-2-carbonyl Azide
-
Materials: Thiophene-2-carbonyl chloride, sodium azide (NaN₃), acetone.
-
Procedure:
-
Dissolve thiophene-2-carbonyl chloride in acetone.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium azide in water to the cooled acetone solution with vigorous stirring.
-
Continue stirring at low temperature for 1-2 hours.
-
Carefully extract the product into a non-halogenated organic solvent and dry over anhydrous sodium sulfate. The acyl azide is typically used in the next step without isolation.
-
Step 1c: Thermal Rearrangement and Trapping with an Alcohol (e.g., tert-Butanol)
-
Materials: Thiophene-2-carbonyl azide solution, tert-butanol, toluene.
-
Procedure:
-
To the solution of thiophene-2-carbonyl azide, add an equivalent of tert-butanol in toluene.
-
Heat the solution to 100 °C and maintain the temperature overnight.[4]
-
Monitor the reaction for the disappearance of the acyl azide and the formation of the carbamate product by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting tert-butyl N-(thiophen-2-yl)carbamate by column chromatography or recrystallization.[4]
-
Protocol 2: One-Pot Curtius Rearrangement of Thiophene-2-carboxylic Acid using DPPA
This method is generally preferred due to its operational simplicity and avoidance of isolating the potentially hazardous acyl azide.[1]
-
Materials: Thiophene-2-carboxylic acid, diphenylphosphoryl azide (DPPA), triethylamine (Et₃N), and a trapping nucleophile (e.g., benzyl alcohol or tert-butanol).
-
Procedure for the Synthesis of Benzyl N-(thiophen-2-yl)carbamate:
-
In a round-bottom flask, dissolve thiophene-2-carboxylic acid in a suitable solvent such as toluene or THF.
-
Add triethylamine (1.1 equivalents) and benzyl alcohol (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diphenylphosphoryl azide (DPPA) (1.1 equivalents) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then heat to 90-100 °C and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield benzyl N-(thiophen-2-yl)carbamate.
-
Data Presentation
The thermal decomposition of various heteroaroyl azides has been studied, providing valuable data for planning experiments.
| Compound | Onset Temperature (°C) | Transition Enthalpy (kJ/mol) | Reference |
| Thiophene-2-carbonyl azide | 119 | -72.9 | [Salatellia & Zanirato, unpublished data] |
| 5-Methylthiophene-2-carbonyl azide | 115 | -75.3 | [Salatellia & Zanirato, unpublished data] |
| 5-(Trimethylsilyl)thiophene-2-carbonyl azide | 134 | -72.9 | [Salatellia & Zanirato, unpublished data] |
Photochemical Curtius Rearrangement
The Curtius rearrangement can also be initiated photochemically.[3] This method differs mechanistically from the thermal rearrangement as it proceeds through a discrete acyl nitrene intermediate.[3] While the thermal reaction is a concerted process, the photochemical pathway involves the formation of a highly reactive nitrene that can undergo various reactions, sometimes leading to different product distributions or side products.[3]
A general setup for a photochemical reaction would involve:
-
A solution of the thiophene acyl azide in an inert solvent.
-
A UV light source (e.g., a medium-pressure mercury lamp).
-
A reaction vessel made of a material transparent to the appropriate UV wavelength (e.g., quartz).
-
Cooling to maintain a low reaction temperature.
Due to the high reactivity of the nitrene intermediate, specific reaction conditions would need to be optimized for each substrate to maximize the yield of the desired isocyanate or its trapped product.
Diagrams
References
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of "4-Isocyanato-4-(thiophen-2-yl)oxane" for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
The isocyanate functional group is a highly reactive electrophile that readily forms stable covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity makes isocyanate-containing scaffolds valuable starting points for the rapid generation of compound libraries for biological screening. The derivatization of a core scaffold allows for the systematic exploration of the chemical space around a pharmacophore, enabling the study of structure-activity relationships (SAR) and the optimization of lead compounds.
This application note describes a workflow for the derivatization of the novel chemical entity "4-Isocyanato-4-(thiophen-2-yl)oxane" to generate a library of urea, carbamate, and thiocarbamate derivatives. The thiophene moiety is a common feature in many biologically active compounds, including kinase inhibitors, suggesting that derivatives of this scaffold may exhibit interesting pharmacological properties.[1][2][3] The generated library is then subjected to a primary biochemical screen followed by a secondary cell-based assay to identify and characterize potential lead compounds.
2. Rationale for Derivatization
The primary goal of derivatizing the "this compound" core is to explore the impact of various substituents on biological activity. The isocyanate group serves as a versatile chemical handle for introducing a wide range of chemical functionalities.
-
Urea Formation: Reaction with primary and secondary amines yields urea derivatives. This introduces diverse R-groups that can probe different regions of a target's binding pocket.
-
Carbamate Formation: Reaction with alcohols and phenols results in carbamate derivatives, which can act as bioisosteres of amide bonds and may offer improved pharmacokinetic properties.[4]
-
Thiocarbamate Formation: Reaction with thiols provides thiocarbamate derivatives, introducing sulfur atoms that can form unique interactions with biological targets.
By systematically varying the nucleophile, a library of compounds with diverse physicochemical properties (e.g., size, polarity, hydrogen bonding potential) can be rapidly assembled to build a comprehensive SAR profile.
3. Experimental Workflow and Protocols
The overall workflow for the derivatization and screening process is outlined below.
Caption: Derivatization and Screening Workflow.
Protocol 1: General Procedure for Parallel Synthesis of Derivatives
This protocol describes a general method for the synthesis of urea and carbamate derivatives in a 96-well plate format.
Materials:
-
Stock solution of this compound (100 mM in anhydrous Dichloromethane (DCM)).
-
Stock solutions of a diverse set of primary/secondary amines and alcohols (120 mM in anhydrous DCM).
-
Anhydrous DCM.
-
96-well reaction block with sealing caps.
-
Automated liquid handler or multichannel pipette.
Procedure:
-
To each well of the 96-well reaction block, add 100 µL (10 µmol) of the this compound stock solution.
-
Add 100 µL (12 µmol, 1.2 equivalents) of the appropriate amine or alcohol stock solution to each well.
-
Seal the reaction block and allow it to shake at room temperature for 16 hours.
-
After the reaction is complete, remove the solvent from each well under a stream of nitrogen or using a centrifugal evaporator.
-
Re-dissolve the crude product in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM for biological screening.
-
Perform quality control on a representative subset of the library using LC-MS to confirm product formation and purity.
Protocol 2: Primary Screening - VEGFR-2 Kinase Assay
Thiophene-containing compounds have been identified as potent kinase inhibitors, including inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[2]
Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
ATP.
-
Test compounds (10 mM in DMSO).
-
Positive control inhibitor (e.g., Sorafenib).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Prepare a 2X kinase/substrate solution in kinase buffer containing VEGFR-2 and Poly(Glu, Tyr) substrate.
-
Prepare a 2X ATP solution in kinase buffer.
-
In the 384-well plate, add 2.5 µL of test compound (or DMSO for control) at various concentrations (e.g., 10-point serial dilution starting from 100 µM final concentration).
-
Add 2.5 µL of the 2X kinase/substrate solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and no enzyme (100% inhibition) controls.
Protocol 3: Secondary Screening - Cell Viability (MTT) Assay
Compounds identified as "hits" in the primary screen are further evaluated for their effect on cell viability in a relevant cancer cell line (e.g., Huh-7, human hepatocellular carcinoma).
Materials:
-
Huh-7 cells.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compounds (10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5][6]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[7]
-
96-well clear tissue culture plates.
-
Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm.
Procedure:
-
Seed Huh-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO₂.[7]
-
Prepare serial dilutions of the hit compounds in growth medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[7][8]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5][7][9]
-
Shake the plate for 15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percent cell viability for each concentration relative to the vehicle control and determine the IC50 value for each compound.
4. Data Presentation
Quantitative data from the screening cascade should be summarized in tables for clear comparison and SAR analysis.
Table 1: Primary Screen - VEGFR-2 Inhibition
| Compound ID | Derivative Type | R-Group | % Inhibition @ 10 µM |
| SC-001 | Urea | -CH₂Ph | 85.2 |
| SC-002 | Urea | -Ph-4-Cl | 92.5 |
| SC-003 | Carbamate | -CH₂Ph | 45.1 |
| SC-004 | Carbamate | -Ph-4-OMe | 58.3 |
| ... | ... | ... | ... |
Table 2: Secondary Screen - Huh-7 Cell Viability IC50 Values
| Compound ID | VEGFR-2 % Inhibition @ 10 µM | Huh-7 IC50 (µM) |
| SC-001 | 85.2 | 7.8 |
| SC-002 | 92.5 | 2.1 |
| SC-004 | 58.3 | 15.4 |
| ... | ... | ... |
5. Signaling Pathway Visualization
The targeted kinase, VEGFR-2, is a critical component of the PI3K-Akt signaling pathway, which is frequently dysregulated in cancer and promotes cell survival and proliferation. Inhibition of VEGFR-2 is expected to downregulate this pathway.
Caption: Simplified VEGFR-2 Signaling Pathway.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Isocyanato-4-(thiophen-2-yl)oxane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "4-Isocyanato-4-(thiophen-2-yl)oxane." The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for preparing aryl isocyanates like this compound?
A1: Aryl isocyanates are typically synthesized through two main pathways: phosgene-based methods and non-phosgene alternatives.[1][2][3]
-
Phosgenation: This traditional method involves the reaction of a primary amine with phosgene or a phosgene equivalent.[4][5] While often efficient, it requires handling highly toxic phosgene gas.[1][6]
-
Non-Phosgene Routes: Due to the hazards of phosgene, several alternative methods are gaining prominence. These include:
-
Curtius Rearrangement: This involves the thermal or photochemical rearrangement of an acyl azide, which can be prepared from the corresponding carboxylic acid.[7][8][9] This is a common and versatile method for laboratory-scale synthesis.
-
Hofmann Rearrangement: This reaction converts a primary amide to an isocyanate using a strong base and a halogen.[10]
-
Lossen Rearrangement: This involves the rearrangement of a hydroxamic acid derivative.[10]
-
Carbonylation Reactions: Catalytic carbonylation of nitro compounds or amines offers another pathway.[1][2]
-
Q2: What are the common side reactions to be aware of during isocyanate synthesis?
A2: Isocyanates are highly reactive intermediates, making them susceptible to several side reactions that can lower the yield and purity of the desired product. Key side reactions include:
-
Polymerization: Isocyanates can react with each other, especially at elevated temperatures, to form dimers, trimers (isocyanurates), and higher oligomers.[1][11]
-
Reaction with Nucleophiles: The isocyanate group readily reacts with nucleophiles. Water contamination will lead to the formation of an unstable carbamic acid, which decomposes to the corresponding amine and carbon dioxide.[10] This newly formed amine can then react with another isocyanate molecule to form a urea byproduct. Alcohols will form carbamates (urethanes).[7]
-
Carbodiimide Formation: At high temperatures, isocyanates can decarboxylate to form carbodiimides.[10]
Q3: How can I monitor the progress of the isocyanate formation?
A3: The progress of the reaction can be monitored using several analytical techniques:
-
Infrared (IR) Spectroscopy: The formation of the isocyanate group (-NCO) can be tracked by the appearance of a strong, characteristic absorption band around 2250-2280 cm⁻¹. The disappearance of the starting material's characteristic peaks (e.g., the N-H stretch of an amine or the carbonyl stretch of an acyl azide) can also be monitored.
-
Thin-Layer Chromatography (TLC): While isocyanates can be reactive on silica gel, TLC can still be a useful tool for monitoring the consumption of the starting material.[7] It is advisable to use a non-polar solvent system and to run the TLC quickly.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to follow the disappearance of starting material signals and the appearance of product signals. The carbon of the isocyanate group has a characteristic chemical shift in the ¹³C NMR spectrum.
Q4: What are the recommended storage conditions for thiophene-containing isocyanates?
A4: Isocyanates are sensitive to moisture and can degrade over time.[12] It is crucial to store them under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. To minimize degradation, storage at low temperatures (e.g., in a refrigerator or freezer) is recommended. The stability of the thiophene ring itself is generally good, but it can be susceptible to oxidation under certain conditions.[13][14]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature, but be mindful of potential side reactions and decomposition.[15] - Ensure efficient mixing. |
| Degradation of Starting Material or Product | - Confirm the purity and stability of your starting materials. - For reactions sensitive to air or moisture, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. - Isocyanates are reactive; consider if reaction conditions are too harsh, leading to polymerization or other side reactions.[1] |
| Ineffective Reagents | - Use freshly opened or purified reagents. - If using a catalyst, ensure it is active and used at the correct loading.[16] |
| Suboptimal Reactant Stoichiometry | - Carefully check the molar ratios of your reactants. An excess of one reagent may be necessary to drive the reaction to completion.[15] |
Issue 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Troubleshooting Steps |
| Urea Byproduct Formation | - This is likely due to moisture contamination. Thoroughly dry all solvents and glassware before use. Perform the reaction under a strictly inert atmosphere. |
| Polymerization of Isocyanate | - Avoid excessive heating during the reaction and workup.[11] - Consider performing the reaction at a lower concentration to reduce intermolecular reactions. - Purify the product as quickly as possible after synthesis. |
| Unreacted Starting Material | - See "Incomplete Reaction" under Issue 1 . - Consider purification methods that can effectively separate the product from the starting material, such as distillation or chromatography. |
| Carbamate Formation | - If an alcohol was used as a solvent or is present as an impurity, this can lead to carbamate formation. Use a non-nucleophilic, anhydrous solvent. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Thermal Instability of the Product | - If the product is thermally labile, standard distillation may not be suitable. Consider short-path distillation or Kugelrohr distillation under high vacuum to minimize heating time.[4][5] |
| Co-elution with Impurities during Chromatography | - Experiment with different solvent systems for column chromatography. - Consider alternative purification techniques, such as crystallization or precipitation. |
| Reactivity on Silica Gel | - Isocyanates can react with the hydroxyl groups on silica gel. Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. |
| High-Boiling Residues | - High molecular weight oligomers can be difficult to remove.[11] Purification methods that separate based on volatility, like distillation, are often effective.[17] It may be necessary to treat the crude product to convert impurities into non-volatile tars before distillation.[17] |
Experimental Protocols
General Protocol for Isocyanate Synthesis via Curtius Rearrangement
This protocol is a general guideline and may require optimization for the specific synthesis of "this compound."
-
Synthesis of the Acyl Azide:
-
Dissolve the corresponding carboxylic acid (e.g., 4-(thiophen-2-yl)oxane-4-carboxylic acid) in a suitable anhydrous solvent (e.g., toluene, acetone).
-
Cool the solution in an ice bath.
-
Add a base (e.g., triethylamine) followed by a chloroformate (e.g., ethyl chloroformate) dropwise to form a mixed anhydride.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Add a solution of sodium azide in water dropwise, keeping the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the acyl azide with an organic solvent and dry the organic layer over anhydrous sodium sulfate.
-
-
Curtius Rearrangement to the Isocyanate:
-
Carefully concentrate the acyl azide solution under reduced pressure. Caution: Acyl azides can be explosive and should be handled with care. Do not heat to dryness.
-
Add a high-boiling, inert solvent (e.g., anhydrous toluene or diphenyl ether).
-
Heat the solution gently. The rearrangement is typically accompanied by the evolution of nitrogen gas.[7] The temperature required will depend on the specific acyl azide.[8]
-
Monitor the reaction by IR spectroscopy for the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
-
Once the reaction is complete, the isocyanate can be purified from the solvent.
-
General Protocol for Purification by Vacuum Distillation
-
Set up a distillation apparatus for vacuum distillation. Ensure all glassware is thoroughly dried.
-
Transfer the crude isocyanate to the distillation flask.
-
Slowly apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the expected boiling point of the target isocyanate. It is important to control the temperature and pressure to avoid decomposition.[5]
-
Store the purified isocyanate under an inert atmosphere at low temperature.
Data Presentation
Table 1: Typical Reaction Conditions for Isocyanate Synthesis Methods
| Synthesis Method | Key Reagents | Typical Solvent | Temperature Range | Key Considerations |
| Phosgenation | Primary Amine, Phosgene (or triphosgene) | Toluene, Chlorobenzene | 0°C to 150°C | Highly toxic reagents; requires specialized equipment and handling procedures.[5] |
| Curtius Rearrangement | Acyl Azide | Toluene, Benzene, Hexadecane | 60°C to 120°C | Acyl azides can be explosive; requires careful heating and handling.[8] |
| Hofmann Rearrangement | Primary Amide, NaOBr or NaOCl | Water, Methanol | 50°C to 80°C | Can be sensitive to substrate structure; may yield symmetric ureas as byproducts. |
| Lossen Rearrangement | O-Acyl Hydroxamic Acid | Anhydrous non-polar solvents | Varies with substrate | Requires preparation of the hydroxamic acid derivative. |
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound via the Curtius rearrangement.
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. Challenges and recent advances in bio-based isocyanate production - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04644J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. Isocyanate - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stability of Isocyanates Sampled in Fire Smokes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 14. mdpi.com [mdpi.com]
- 15. How to Optimize Isocyanate Polymerization Techniques? [eureka.patsnap.com]
- 16. Isocyanate Technology: Maximizing Efficiency in Use [eureka.patsnap.com]
- 17. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
Preventing side reactions in "4-Isocyanato-4-(thiophen-2-yl)oxane" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Isocyanato-4-(thiophen-2-yl)oxane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using methods like the Curtius rearrangement.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete formation of the acyl azide precursor. | - Ensure the starting carboxylic acid is pure and dry. - Use fresh azide reagents (e.g., sodium azide or diphenylphosphoryl azide - DPPA). - Optimize the reaction time and temperature for acyl azide formation. |
| Inefficient rearrangement of the acyl azide. | - If using thermal Curtius rearrangement, ensure the temperature is sufficient for nitrogen gas evolution without decomposing the product. - For photochemical rearrangement, verify the wavelength and intensity of the UV source. Be aware that photochemical rearrangements can generate highly reactive nitrene intermediates, which may lead to side products.[1] | |
| Degradation of the isocyanate product. | - Isocyanates are highly reactive towards nucleophiles. Ensure all glassware is scrupulously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1] - Use anhydrous solvents. | |
| Presence of Urea Byproducts | Reaction of the isocyanate with amine impurities or with the amine product from isocyanate hydrolysis. | - The primary amine precursor, if any, must be completely consumed or removed before isocyanate formation. - Rigorously exclude water from the reaction. If water is present, it can react with the isocyanate to form an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide. This amine can then react with another molecule of isocyanate to form a symmetric urea.[2] |
| Presence of Carbamate Byproducts | Reaction of the isocyanate with alcohol impurities or solvents. | - Use anhydrous, non-alcoholic solvents. - If the synthesis is performed in the presence of an alcohol to trap the isocyanate as a carbamate (e.g., using tert-butanol to form a Boc-protected amine), this is an expected outcome.[1] |
| Discoloration of the Reaction Mixture (e.g., darkening) | Side reactions involving the thiophene ring. | - Thiophene is an aromatic heterocycle and can undergo electrophilic substitution or oxidation under harsh conditions.[3] Avoid strong oxidizing agents and highly acidic conditions. - If using a photochemical Curtius rearrangement, the intermediate nitrene could potentially react with the thiophene ring, leading to complex side products.[1] Consider a thermal rearrangement as an alternative. |
| Difficulty in Product Isolation and Purification | High reactivity of the isocyanate. | - Isocyanates can be purified by distillation under reduced pressure to minimize thermal stress.[4] - For small-scale purification, flash chromatography on silica gel can be attempted, but the isocyanate may react with the silica. A non-protic eluent system should be used, and the process should be rapid. |
| Co-elution of impurities. | - If urea or carbamate byproducts are present, their removal can be challenging. Ureas are often insoluble and may precipitate. Carbamates might be separable by chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing an isocyanate like this compound from a carboxylic acid precursor?
A1: The Curtius rearrangement is a widely used method for converting carboxylic acids to isocyanates.[1][2][5] This reaction proceeds through an acyl azide intermediate, which then rearranges upon heating or photolysis to yield the isocyanate and nitrogen gas.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored using in-situ Fourier Transform Infrared (FT-IR) spectroscopy. The formation of the isocyanate is indicated by the appearance of a strong and sharp absorption band in the region of 2250-2280 cm⁻¹ due to the asymmetric stretching vibration of the -N=C=O group.[6][7][8][9][10]
Q3: What are the primary side reactions to be aware of?
A3: The primary side reactions involve the reaction of the highly electrophilic isocyanate group with nucleophiles. The most common culprits are:
-
Water: Leads to the formation of a primary amine via a carbamic acid intermediate, which can then react with more isocyanate to form a urea.[2]
-
Alcohols: Form carbamates.[1]
-
Amines: Form ureas.[11]
Additionally, the thiophene ring in your target molecule could be susceptible to side reactions under certain conditions.
Q4: Are there any specific considerations for the thiophene and oxane moieties in my target molecule?
A4: Yes. The thiophene ring is aromatic and generally stable, but it can be susceptible to oxidation or electrophilic attack under harsh conditions.[3] Therefore, it is crucial to use mild reaction conditions. The oxane ring , being a saturated ether, is generally stable. However, strong acids could potentially cause ring-opening, so it is advisable to maintain neutral or slightly basic reaction conditions.
Q5: What analytical techniques are recommended for characterizing the final product?
A5: The following techniques are recommended for the characterization and purity assessment of this compound:
-
Fourier Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of the characteristic isocyanate peak around 2270 cm⁻¹.[6][7][8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the overall structure and the absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): Often used for purity assessment, sometimes after derivatization of the isocyanate.[12][13]
Experimental Protocols
Protocol 1: Synthesis of this compound via Curtius Rearrangement
This protocol is a general guideline and may require optimization.
Materials:
-
4-(Thiophen-2-yl)oxane-4-carboxylic acid
-
Diphenylphosphoryl azide (DPPA) or Sodium Azide with a coupling agent (e.g., ethyl chloroformate)
-
Anhydrous, inert solvent (e.g., toluene, benzene, or THF)
-
Triethylamine (if using a coupling agent)
-
Anhydrous tert-butanol (optional, for trapping as a Boc-carbamate)
Procedure:
-
Acyl Azide Formation (using DPPA):
-
Dissolve 4-(thiophen-2-yl)oxane-4-carboxylic acid (1 equivalent) in anhydrous toluene in a flame-dried round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.1 equivalents) and cool the mixture to 0 °C.
-
Slowly add DPPA (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion of the carboxylic acid.
-
-
Curtius Rearrangement:
-
Gently heat the reaction mixture containing the acyl azide to 80-100 °C.
-
Monitor the reaction for the evolution of nitrogen gas.
-
Continue heating until gas evolution ceases, indicating the formation of the isocyanate.
-
The progress of the rearrangement can be monitored by FT-IR for the appearance of the isocyanate peak.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure.
-
The crude isocyanate can be purified by vacuum distillation.[4]
-
Safety Note: Acyl azides can be explosive. Handle with care and behind a blast shield. Perform the reaction in a well-ventilated fume hood. Isocyanates are toxic and potent respiratory sensitizers.
Protocol 2: FT-IR Analysis of Isocyanate Formation
-
Set up an in-situ FT-IR probe in the reaction vessel.
-
Acquire a background spectrum of the solvent and starting materials before initiating the rearrangement.
-
Once the rearrangement is initiated (by heating or photolysis), acquire spectra at regular intervals.
-
Monitor for the appearance of a sharp, strong absorbance peak between 2250 and 2280 cm⁻¹.[6][7][8][9][10] The intensity of this peak should increase as the reaction proceeds.
-
Simultaneously, monitor the disappearance of the acyl azide peak (typically around 2140 cm⁻¹).
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Common side reactions of isocyanates.
Caption: Troubleshooting workflow for synthesis.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. Curtius Rearrangement [organic-chemistry.org]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. m.remspec.com [m.remspec.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of bifunctional isocyanate hydroxamate linkers: Synthesis of carbamate and urea tethered polyhydroxamic acid chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quality Control of Isocyanates | Metrohm [metrohm.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude "4-Isocyanato-4-(thiophen-2-yl)oxane"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of the novel compound "4-Isocyanato-4-(thiophen-2-yl)oxane". Given the limited specific literature on this exact molecule, this guide draws upon established principles of isocyanate chemistry and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when handling "this compound"?
A1: Isocyanates are highly reactive and toxic compounds.[1][2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[1][3] Avoid inhalation of vapors and contact with skin and eyes.[4] Have an isocyanate-specific spill kit readily available.
Q2: How should I store crude and purified "this compound"?
A2: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3][5] Isocyanates react with water, which can lead to the formation of urea impurities and pressure buildup from carbon dioxide evolution.[1][4][6]
Q3: What are the most likely impurities in my crude "this compound" sample?
A3: Common impurities in isocyanate synthesis, which often involves the use of phosgene or its equivalents, include:
-
Ureas: Formed from the reaction of the isocyanate with water or the starting amine.[7]
-
Biurets: Resulting from the reaction of the isocyanate with a urea.[7]
-
Carbamoyl chlorides: Unreacted intermediates from phosgenation reactions.[7]
-
Carbodiimides: Can form from the isocyanate, especially at elevated temperatures.[7]
-
Unreacted starting materials: Such as the corresponding amine.
-
Colored impurities: May arise from side reactions during synthesis.[8]
Q4: Which analytical techniques are suitable for assessing the purity of "this compound"?
A4: Direct analysis of isocyanates can be challenging due to their reactivity. Common methods involve derivatization followed by chromatography:
-
High-Performance Liquid Chromatography (HPLC): After derivatization with an appropriate agent (e.g., tryptamine, di-n-butylamine), HPLC with UV or fluorescence detection is a widely used technique.[9][10]
-
Gas Chromatography (GC): Also typically requires prior derivatization.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The isocyanate group (-NCO) has a strong, characteristic absorption band around 2250-2280 cm⁻¹, which can be used to monitor the presence of the functional group and the disappearance of starting materials. In-situ FTIR can be used to monitor reaction progress in real-time.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the final product, but care must be taken to use a dry, aprotic solvent.
Troubleshooting Guides
| Issue | Potential Cause | Suggested Solution |
| Low yield of purified product | Hydrolysis of the isocyanate: The compound is reacting with residual water in solvents or on glassware. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents for all purification steps. |
| Reaction with purification media: The isocyanate may be reacting with active sites on silica gel or alumina. | Consider using a less reactive stationary phase for chromatography, such as deactivated silica gel or a different chromatographic technique like size-exclusion chromatography. | |
| Thermal degradation: The compound may be unstable at the temperatures used for solvent removal. | Use a rotary evaporator at low temperatures and high vacuum. For final drying, consider high vacuum at room temperature. | |
| Product is colored after purification | Presence of colored impurities: These may be byproducts from the synthesis that co-elute with the product.[8] | Attempt recrystallization from a suitable anhydrous solvent. If using chromatography, try a different solvent system to improve separation. |
| Formation of insoluble material during storage | Dimerization or trimerization: Isocyanates can self-react to form dimers (uretidinediones) or trimers (isocyanurates). | Store the purified product at low temperatures (e.g., in a freezer) under an inert atmosphere. |
| Reaction with atmospheric moisture: The container may not be properly sealed, allowing moisture to enter. | Use high-quality septa and seal containers with paraffin film. Store inside a desiccator or glovebox. | |
| FTIR spectrum shows a broad peak in the -NH/-OH region and a diminished isocyanate peak | Hydrolysis to the corresponding amine and formation of urea: This indicates significant water contamination. | The batch is likely compromised. Review all procedures to identify and eliminate sources of moisture. |
Experimental Protocols
General Protocol for Purification by Flash Chromatography
-
Preparation:
-
Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Use anhydrous solvents for the mobile phase. Degas the solvents prior to use.
-
Consider deactivating the silica gel by passing a non-polar solvent through it before packing the column.
-
-
Column Packing:
-
Pack the column using the dry-packing or slurry-packing method with anhydrous solvent.
-
-
Sample Loading:
-
Dissolve the crude "this compound" in a minimal amount of the mobile phase.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of dry silica gel and load the powder onto the top of the column.
-
-
Elution:
-
Elute the column with the chosen solvent system, starting with a non-polar solvent and gradually increasing the polarity if necessary.
-
Monitor the elution using Thin Layer Chromatography (TLC), visualizing with a UV lamp and/or a suitable stain (note: many isocyanate stains are amine-based and will react with the product).
-
-
Fraction Collection and Analysis:
-
Collect fractions in dry, inert-atmosphere-flushed tubes.
-
Analyze the fractions by TLC or another appropriate analytical method to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature.
-
Dry the final product under high vacuum.
-
Protocol for Purity Assessment by HPLC (after Derivatization)
-
Derivatization:
-
In a clean, dry vial, dissolve a small, accurately weighed amount of the purified isocyanate in an anhydrous aprotic solvent (e.g., acetonitrile).
-
Add a solution of a derivatizing agent (e.g., tryptamine in a suitable solvent) in slight excess.
-
Allow the reaction to proceed to completion (this may be rapid).
-
-
HPLC Analysis:
-
Prepare a calibration curve using known concentrations of a derivatized standard, if available.
-
Inject the derivatized sample into the HPLC system.
-
Use a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water with a buffer).[10]
-
Detect the derivatized product using a UV or fluorescence detector.
-
Quantify the purity based on the peak area relative to the total peak area or by using the calibration curve.
-
Visualizations
Caption: General workflow for the purification and analysis of "this compound".
Caption: Troubleshooting logic for addressing low purity in isocyanate purification.
References
- 1. How to Safely Handle Isocyanates? [enuochem.com]
- 2. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 3. Control measures guide - Canada.ca [canada.ca]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. icheme.org [icheme.org]
- 6. Decoding isocyanates: A deep dive into isocyanates - Doxu Chemical [doxuchem.com]
- 7. Isocyanate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 10. cdc.gov [cdc.gov]
- 11. mt.com [mt.com]
How to avoid polymerization of "4-Isocyanato-4-(thiophen-2-yl)oxane" during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Isocyanato-4-(thiophen-2-yl)oxane to prevent its polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound is a chemical compound featuring a highly reactive isocyanate functional group (-N=C=O). The carbon atom in the isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is the primary reason for its tendency to polymerize, especially in the presence of moisture, heat, or catalysts. The polymerization process typically involves the formation of dimers, trimers, and higher-order polymers, rendering the compound unusable for most applications.
Q2: What are the primary factors that trigger the polymerization of this compound?
Several factors can initiate or accelerate the polymerization of this compound:
-
Moisture: Water reacts with the isocyanate group to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule, leading to the formation of urea linkages and initiating polymerization.
-
Temperature: Elevated temperatures provide the activation energy needed for the isocyanate groups to react with each other, leading to the formation of dimers (uretdiones) and trimers (isocyanurates).
-
Catalysts: Certain compounds, such as strong bases, some metal compounds, and even acidic impurities, can catalyze the polymerization of isocyanates.
-
Light: Exposure to UV light can also promote the degradation and polymerization of isocyanate compounds.
Q3: What are the recommended storage conditions to prevent polymerization?
To ensure the stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: Store at low temperatures, ideally between 2-8°C. Avoid freezing, as this can cause crystallization and potential moisture condensation upon thawing.
-
Atmosphere: Store under an inert atmosphere, such as dry nitrogen or argon, to prevent exposure to moisture.
-
Container: Use a tightly sealed, opaque container to protect the compound from moisture and light. Amber glass bottles with a secure, moisture-proof cap are recommended.
-
Purity: Ensure the compound is free from impurities that could act as catalysts for polymerization.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| Cloudiness or precipitation in the liquid compound | Onset of dimerization or trimerization. | Gently warm the sample to see if the precipitate redissolves. If it does not, the compound has likely started to polymerize and may not be suitable for use. |
| Increased viscosity or solidification of the compound | Advanced polymerization has occurred. | The compound is likely unusable. Discard according to institutional safety protocols. Review storage and handling procedures to prevent future occurrences. |
| Pressure buildup in the storage container | Reaction with moisture leading to the formation of CO2 gas. | Vent the container in a well-ventilated fume hood. The compound is likely contaminated and should be discarded. Ensure future storage is under a dry, inert atmosphere. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing
This protocol is designed to evaluate the stability of this compound under elevated temperatures.
Materials:
-
This compound samples
-
Oven or heating block capable of maintaining a constant temperature (e.g., 40°C, 50°C, 60°C)
-
Inert gas (Nitrogen or Argon)
-
Sealed vials
-
Analytical method to determine purity (e.g., HPLC, GC-MS)
Procedure:
-
Place a known quantity of the compound into several vials.
-
Purge the headspace of each vial with an inert gas and seal tightly.
-
Place the vials in a constant temperature oven or heating block.
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove a vial from each temperature condition.
-
Allow the vial to cool to room temperature.
-
Analyze the purity of the sample using a validated analytical method.
-
Record the percentage of the remaining monomer at each time point and temperature.
Protocol 2: Moisture Sensitivity Testing
This protocol assesses the impact of moisture on the stability of the compound.
Materials:
-
This compound samples
-
Controlled humidity chamber or desiccators with different saturated salt solutions to create varying humidity levels.
-
Sealed vials
-
Analytical method to determine purity (e.g., HPLC, GC-MS)
Procedure:
-
Place a known quantity of the compound into several vials.
-
Expose the open vials to different, controlled humidity levels for a short, defined period to introduce a controlled amount of moisture.
-
Seal the vials and store them at a constant temperature (e.g., room temperature or 2-8°C).
-
At predetermined time points, analyze the purity of the samples.
-
Record the rate of degradation as a function of the initial moisture exposure.
Quantitative Data Summary
Table 1: Effect of Temperature on the Stability of this compound (Hypothetical Data)
| Storage Temperature (°C) | Purity after 7 days (%) | Purity after 30 days (%) |
| 4 | 99.5 | 98.8 |
| 25 (Room Temp) | 97.2 | 92.5 |
| 40 | 91.0 | 78.3 |
Table 2: Effect of Moisture on the Stability of this compound at 25°C (Hypothetical Data)
| Initial Moisture Content (ppm) | Purity after 7 days (%) | Purity after 30 days (%) |
| < 50 (Dry Inert Gas) | 97.2 | 92.5 |
| 200 | 95.1 | 85.4 |
| 500 | 88.6 | 70.1 |
Visualizations
Caption: Reaction pathways for isocyanate polymerization.
Caption: Decision tree for proper storage conditions.
"4-Isocyanato-4-(thiophen-2-yl)oxane" reaction scale-up challenges
Technical Support Center: 4-Isocyanato-4-(thiophen-2-yl)oxane
Disclaimer: "this compound" is recognized as a specialized or novel compound with limited publicly available data regarding its reaction scale-up. This guide therefore addresses the common challenges, safety protocols, and troubleshooting strategies associated with the scale-up of isocyanate synthesis in general, with special considerations for the thiophene moiety based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards when scaling up the synthesis of this compound?
A1: Scaling up any isocyanate synthesis presents significant hazards. Isocyanates are potent respiratory and skin sensitizers, and repeated exposure can lead to chronic conditions like asthma.[1][2] Key hazards include:
-
Toxicity: Isocyanates are toxic and can cause severe irritation to the skin, eyes, and respiratory tract.[1][3] Inhalation may trigger allergic, asthma-like reactions, and skin contact can lead to dermatitis.[1][2]
-
Exothermic Reactions: The formation of isocyanates and their subsequent reactions are often highly exothermic.[4][5] Without adequate heat removal, which becomes more challenging at scale, thermal runaway can occur, leading to a rapid increase in temperature and pressure.[4][6][7]
-
Moisture Sensitivity: Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[2][4][8] In a sealed reactor, this gas evolution can cause a dangerous pressure buildup.[9]
-
Reagent Hazards: Synthesis routes often involve hazardous reagents. The traditional phosgenation route uses highly toxic phosgene gas, while alternative methods like the Curtius rearrangement involve potentially explosive azide intermediates.[2][10]
Q2: What are the most common side reactions to anticipate during the scale-up process?
A2: During the synthesis and purification of isocyanates, several side reactions can reduce yield and purity. These become more prevalent at the higher concentrations and longer reaction times typical of scale-up.
-
Dimerization/Trimerization: Isocyanates can react with themselves to form dimers (uretdiones) and trimers (isocyanurates), especially at higher temperatures or in the presence of certain catalysts.[4]
-
Reaction with Nucleophiles: The highly electrophilic isocyanate group will react with various nucleophiles. The most common is water (forming ureas via an amine intermediate), but it can also react with alcohols (forming urethanes) or amines (forming ureas).[2][8] The starting amine for the isocyanate synthesis is a potential nucleophile if not fully consumed.
-
Allophanate/Biuret Formation: The product isocyanate can react with urethane or urea linkages already formed in the reaction mixture to create allophanate or biuret structures, respectively.[11] This is more common at elevated temperatures.
-
Thiophene Ring Reactions: The thiophene ring is generally stable but can undergo electrophilic substitution.[1] Depending on the reaction conditions (e.g., strong acids), side reactions involving the thiophene moiety are possible, though less likely than reactions at the isocyanate group.
Q3: How should one approach purification of this compound at a larger scale?
A3: Purification of isocyanates at scale typically relies on distillation. However, due to their thermal sensitivity, this must be performed carefully.
-
Vacuum Distillation: To minimize thermal stress and prevent side reactions like trimerization, distillation should be conducted under reduced pressure to lower the boiling point.
-
Thin-Film Evaporation: For larger quantities or particularly heat-sensitive isocyanates, thin-film or short-path distillation is preferred. This technique minimizes the residence time of the material at high temperatures.
-
Removal of Precursors: If using a phosgenation route, it is critical to remove all residual phosgene and HCl gas before distillation.
-
Additives: In some cases, stabilizers or treating agents are added before distillation to improve the color and stability of the final product by reacting with or sequestering impurities.
Q4: What are the critical process parameters to monitor and control during scale-up?
A4: Precise control of process parameters is essential for a safe and successful scale-up.
-
Temperature Control: This is the most critical parameter. The reactor must have sufficient heat transfer capability to manage the reaction exotherm.[4][5] Localized hotspots, which can occur with poor mixing, must be avoided as they can initiate runaway reactions or side product formation.[4][6]
-
Reagent Addition Rate: In semi-batch processes, the rate of reagent addition must be carefully controlled to match the reactor's cooling capacity, preventing the accumulation of unreacted reagents which could lead to a runaway reaction.[6]
-
Mixing/Agitation: Efficient mixing is crucial to ensure uniform temperature and concentration throughout the reactor, preventing localized hotspots and promoting the desired reaction.[5][6] The efficiency of mixing often decreases on scale-up, requiring careful reactor and agitator design.
-
Moisture Control: Strict exclusion of moisture from all reagents, solvents, and the reactor itself is mandatory to prevent yield loss and hazardous pressure buildup.[4]
Troubleshooting Guides
Problem 1: Low Product Yield
| Possible Cause | Diagnostic Check | Recommended Solution |
| Moisture Contamination | Check Karl Fischer titration of solvents and starting materials. Observe for any gas evolution (CO2) during the reaction. | Dry all solvents and reagents rigorously before use. Purge the reactor with an inert gas (N2, Ar) and maintain a positive pressure. |
| Side Reactions (e.g., Trimerization) | Analyze crude product by LC-MS or NMR for the presence of trimers or other oligomers. | Optimize reaction temperature; run at the lowest effective temperature. Reduce reaction time. Avoid catalysts known to promote trimerization. |
| Poor Mixing / Localized Hotspots | Use temperature probes at multiple points in the reactor to check for thermal gradients. | Increase agitation speed. Evaluate the efficiency of the agitator design for the given reaction volume and viscosity. Consider a baffled reactor for improved turbulence. |
| Incomplete Reaction | Monitor reaction progress using in-situ analysis (e.g., FTIR) or by taking quenched samples for offline analysis (HPLC, GC). | Increase reaction time or temperature cautiously. Verify the purity and activity of reagents/catalysts. |
Problem 2: Runaway Reaction or Loss of Thermal Control
| Possible Cause | Diagnostic Check | Recommended Solution |
| Insufficient Cooling | Perform reaction calorimetry (e.g., RC1) at lab scale to determine the heat of reaction and required cooling duty. Compare this to the scaled-up reactor's heat removal capacity. | Reduce the reagent addition rate. Lower the temperature of the cooling fluid. Ensure the reactor jacket is clean and heat transfer is not fouled. If the cooling capacity is insufficient for the batch size, reduce the scale. |
| Accumulation of Unreacted Reagent | Review the reagent addition profile. A sudden temperature spike after a long addition period suggests accumulation. | Ensure the reaction is initiated before adding the bulk of the reagent. The addition rate must not exceed the reaction rate. Maintain a safe operating temperature where the reaction proceeds steadily. |
| Contamination | Analyze starting materials for catalytic impurities. | Ensure all raw materials meet specifications. Use dedicated, thoroughly cleaned equipment. |
Experimental Protocols
Protocol: Quenching and Neutralization of Isocyanate Waste Streams
Objective: To safely neutralize unreacted isocyanates and hazardous reagents in waste streams before disposal. This protocol is critical for preventing the release of toxic materials and avoiding dangerous reactions in waste containers.
Materials:
-
Waste stream containing residual isocyanate.
-
Neutralization solution: 10% isopropanol (or another suitable alcohol) and 2% aqueous ammonia in water.
-
Large, open-top container (e.g., polyethylene drum) placed in a well-ventilated fume hood or designated area.
-
Stirring apparatus (e.g., overhead stirrer with a chemically resistant paddle).
-
Personal Protective Equipment (PPE): Butyl rubber gloves, chemical splash goggles, face shield, and a respirator with an appropriate cartridge for organic vapors/isocyanates.[1][9]
Procedure:
-
Prepare Neutralization Area: Place the large container in a designated, well-ventilated area, preferably within a walk-in fume hood. Ensure secondary containment is in place.
-
Add Neutralization Solution: Fill the container with a sufficient volume of the neutralization solution to fully quench the anticipated amount of isocyanate. A 10:1 volume ratio of neutralization solution to waste stream is a safe starting point.
-
Begin Agitation: Start stirring the neutralization solution to create a vortex.
-
Slow Addition of Waste: Slowly and carefully add the isocyanate-containing waste stream into the stirred neutralization solution. Caution: The reaction is exothermic and will release CO2 gas if water is present. Do not seal the container.
-
Monitor the Reaction: Observe the quenching process. If the temperature increases significantly or gas evolution is too vigorous, stop the addition until it subsides.
-
Allow for Complete Reaction: After all the waste has been added, continue stirring for at least 1-2 hours to ensure the complete destruction of all isocyanate groups.
-
Test for Completion: Take a small, representative sample of the quenched mixture. Test for the presence of isocyanates using a suitable method (e.g., a colorimetric spot test or IR spectroscopy checking for the disappearance of the -NCO peak at ~2270 cm⁻¹).
-
Final Disposal: Once confirmed to be free of isocyanates, the neutralized waste can be disposed of according to institutional and local environmental regulations.
Visualizations
Caption: A logical workflow for diagnosing and resolving common causes of low product yield.
Caption: The main synthesis pathway and critical moisture- and heat-induced side reactions.
Caption: A typical workflow for the synthesis, purification, and storage of isocyanates.
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of heterocycles by formal cycloadditions of isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiophene - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 4-Isocyanato-4-(thiophen-2-yl)oxane Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting catalysts and troubleshooting reactions involving 4-Isocyanato-4-(thiophen-2-yl)oxane.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalysts used for reactions with this compound?
A1: Reactions involving isocyanates, such as the formation of urethanes from alcohols, are typically catalyzed by two main classes of catalysts: tertiary amines and organometallic compounds.[1][2][3] Tertiary amines, like triethylenediamine (TEDA) and 1,4-diazabicyclo[2.2.2]octane (DABCO), are commonly used.[2] Organometallic catalysts, particularly organotin compounds like dibutyltin dilaurate (DBTDL), are also highly effective.[2][4] However, due to the toxicity of organotin compounds, alternative metal catalysts based on bismuth, zirconium, or zinc are also utilized.[4][5]
Q2: How do I select the appropriate catalyst for my specific reaction?
A2: Catalyst selection depends on several factors, including the reaction type (e.g., with an alcohol, amine, or water), the desired reaction rate, and the required pot life of the mixture. For polyurethane formation (reaction with a polyol), organometallic catalysts are very effective for the resinification reaction.[1][5] Tertiary amines can catalyze both the urethane formation and the blowing reaction (reaction with water).[1] For reactions requiring a long pot life, delayed-action catalysts or a combination of catalysts might be necessary.[4] The electronic properties of the thiophene group in "this compound" may influence the reactivity of the isocyanate group, potentially requiring catalyst optimization compared to standard aliphatic or aromatic isocyanates.
Q3: What are the typical concentrations for catalysts in these reactions?
A3: Catalyst concentration is a critical parameter that needs to be optimized for each specific system. Generally, organometallic catalysts like DBTDL are used at very low concentrations, typically in the range of 0.001% to 0.1% by weight of the total reactants. Tertiary amine catalysts are often used in slightly higher concentrations, ranging from 0.1% to 2% by weight. It is crucial to perform small-scale experiments to determine the optimal catalyst concentration for the desired reaction profile.
Q4: Are there any known incompatibilities of this compound with certain catalysts?
A4: While specific data for this novel compound is limited, general isocyanate chemistry principles apply. Lewis acid-type catalysts should not be pre-mixed with the isocyanate component, as they can accelerate side reactions with impurities.[4] The sulfur atom in the thiophene ring could potentially interact with certain metal catalysts, although this is not a commonly reported issue in the general literature for thiophene-containing compounds in polyurethane synthesis. Experimental validation is recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or incomplete reaction | - Insufficient catalyst concentration.- Low reaction temperature.- Catalyst deactivation due to moisture or impurities in reactants.[4]- Steric hindrance from the thiophene-oxane moiety or the reaction partner. | - Increase catalyst concentration incrementally.- Increase reaction temperature. Uncatalyzed reactions often require 50-100°C.[6]- Ensure all reactants and solvents are dry.[4][7] Use of molecular sieves or a nitrogen atmosphere can be beneficial.- Switch to a more active catalyst (e.g., from a tertiary amine to an organometallic catalyst for alcohol reactions). |
| Reaction is too fast / Pot life is too short | - Catalyst concentration is too high.- Reaction temperature is too high.- Highly reactive catalyst for the specific reactants. | - Reduce catalyst concentration.- Lower the reaction temperature.- Use a less active catalyst or a delayed-action catalyst.[4]- Consider a two-stage addition of the catalyst. |
| Formation of bubbles in the product | - Reaction of the isocyanate with water, which produces carbon dioxide gas.[7][8] | - Thoroughly dry all reactants and solvents.[7]- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use a catalyst that is more selective for the isocyanate-alcohol reaction over the isocyanate-water reaction (e.g., some organometallic catalysts).[1] |
| Gel formation or insoluble byproducts | - Side reactions such as allophanate or biuret formation (reaction of isocyanate with urethane or urea groups, respectively).- Trimerization of the isocyanate to form isocyanurates, which can be promoted by certain catalysts like potassium octoate.[3] | - Optimize stoichiometry to avoid excess isocyanate.- Control reaction temperature, as these side reactions are often more prevalent at higher temperatures.- Select a catalyst with higher selectivity for urethane formation. |
| Product discoloration (e.g., yellowing) | - High reaction temperatures, especially with aromatic isocyanates (the thiophene ring may contribute to this).- Presence of certain impurities.- Oxidation. | - Lower the reaction temperature.- Ensure high purity of reactants.- Perform the reaction under an inert atmosphere. |
Catalyst Summary
| Catalyst Type | Examples | Primary Use | Advantages | Disadvantages |
| Tertiary Amines | Triethylenediamine (TEDA), 1,4-Diazabicyclo[2.2.2]octane (DABCO), Dimethylcyclohexylamine (DMCHA)[2] | Catalyzes both urethane formation (gelling) and water reaction (blowing).[1][3] | Good for foam production, readily available. | Can have a strong odor, may promote side reactions. |
| Organotin Compounds | Dibutyltin dilaurate (DBTDL), Stannous octoate[2][4] | Highly efficient for the isocyanate-hydroxyl reaction.[1][4] | Very active at low concentrations, good for coatings and elastomers.[4] | Toxic (environmental and health concerns), can hydrolyze ester groups.[4] |
| Tin-free Metal Catalysts | Bismuth carboxylates, Zirconium complexes, Zinc carboxylates | Alternatives to organotin catalysts for the isocyanate-hydroxyl reaction. | Lower toxicity than organotins.[4] | May have different activity profiles and require more optimization. |
| Potassium Salts | Potassium octoate, Potassium acetate[3] | Primarily used to catalyze the trimerization of isocyanates to form isocyanurates.[3] | Creates highly stable, heat-resistant isocyanurate rings. | Not selective for urethane formation. |
Diagrams
References
- 1. poliuretanos.com.br [poliuretanos.com.br]
- 2. researchgate.net [researchgate.net]
- 3. Technical Information Catalysts for polyurethane resin -San Apro [san-apro.co.jp]
- 4. pcimag.com [pcimag.com]
- 5. Three Types of Polyurethane Catalyst Product Introduction - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 6. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 7. pcimag.com [pcimag.com]
- 8. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]
Technical Support Center: Managing Thermal Instability of Thiophene Isocyanates
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thermal instability of thiophene isocyanates. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during their synthesis, purification, and handling.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My thiophene isocyanate product appears discolored (yellow or brown) after synthesis. What is the likely cause and how can I prevent it?
A1: Discoloration is a common indicator of thermal decomposition or polymerization. Thiophene isocyanates are sensitive to heat and can degrade to form colored impurities.
Troubleshooting:
-
Reaction Temperature: Ensure the reaction temperature is strictly controlled. For syntheses involving the Curtius rearrangement of thiophene carbonyl azides, the rearrangement should be carried out at the lowest possible temperature that allows for a reasonable reaction rate. Overheating can lead to side reactions and decomposition.
-
Purification Method: Avoid high-temperature distillation if possible. If distillation is necessary, use a short-path distillation apparatus under high vacuum to minimize the thermal stress on the compound. Column chromatography on neutral alumina or silica gel, performed quickly with cold eluents, can be a milder alternative for purification.
-
Inert Atmosphere: Always handle thiophene isocyanates under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can contribute to discoloration.
Q2: I am observing a significant loss of my thiophene isocyanate product during purification by distillation, even under vacuum. What is happening?
A2: This is likely due to thermal decomposition in the distillation pot. Even under reduced pressure, the temperature required for distillation might be high enough to induce degradation or polymerization of the sensitive isocyanate.
Troubleshooting:
-
Use a Lower Boiling Solvent for Extraction: After the reaction, extract the isocyanate with a low-boiling point, anhydrous solvent. This will allow for solvent removal under reduced pressure at a lower temperature before purification.
-
Short-Path Distillation: Employ a short-path distillation apparatus to minimize the residence time of the isocyanate at high temperatures.
-
Avoid Excessive Heating: Heat the distillation flask slowly and evenly. Use a heating mantle with a stirrer to avoid localized overheating.
-
Consider Alternative Purification: If thermal decomposition is persistent, consider non-thermal purification methods like column chromatography or crystallization if the isocyanate is a solid.
Q3: My purified thiophene isocyanate seems to solidify or form a precipitate upon storage. What is the cause and what are the proper storage conditions?
A3: The formation of a solid from a liquid isocyanate upon storage is a strong indication of polymerization or dimerization. Isocyanates can react with each other, especially in the presence of moisture or catalysts, to form dimers, trimers, and polymers.
Proper Storage:
-
Temperature: Store thiophene isocyanates at low temperatures, typically at or below 0°C, to minimize polymerization. For long-term storage, -20°C or lower is recommended.
-
Inert Atmosphere: Always store under a dry, inert atmosphere (nitrogen or argon).
-
Moisture Exclusion: Use sealed ampoules or containers with tight-fitting septa to prevent moisture ingress. Isocyanates react readily with water to form unstable carbamic acids, which decompose to amines and carbon dioxide. The resulting amines can then react with more isocyanate to form ureas.
-
Avoid Contaminants: Ensure storage containers are scrupulously clean and free of any acidic or basic residues that could catalyze polymerization.
Q4: The yield of my thiophene isocyanate synthesis via the Curtius rearrangement is consistently low. What are the potential reasons and how can I improve it?
A4: Low yields in the Curtius rearrangement of thiophene carbonyl azides can be attributed to several factors, including incomplete rearrangement, side reactions of the starting azide, or decomposition of the isocyanate product.
Troubleshooting:
-
Azide Purity: Ensure the starting thiophene carbonyl azide is pure and dry. Impurities can interfere with the rearrangement.
-
Reaction Conditions: The rearrangement is typically carried out by heating a solution of the azide in an inert, high-boiling solvent (e.g., toluene, xylene). The optimal temperature and reaction time should be determined for each specific substrate. Insufficient heating may lead to incomplete reaction, while excessive heating can cause decomposition of the product.
-
Anhydrous Conditions: The presence of water will lead to the formation of the corresponding amine via the carbamic acid, thus reducing the isocyanate yield. Ensure all solvents and reagents are rigorously dried.
-
Side Reactions of the Azide: Thiophene carbonyl azides can be sensitive. Avoid exposure to strong acids or bases.
Quantitative Data
Table 1: Thermal Properties of Heteroaroyl Azides and their Rearrangement to Isocyanates
| Entry | Carbonyl Azide | Tf (°C) | Transition | Tr (°C) | Tp (°C) | ΔE (cal/g) |
| 1 | Furan-2-carbonyl azide | 63.00 | 1 → 1a | 75 | 118 | -89.5 |
| 2 | Thiophene-2-carbonyl azide | 39.00 | 2 → 2a | 91 | 119 | -72.9 |
| 3 | 5-Methylthiophene-2-carbonyl azide | 59.9 | 3 → 3a | - | - | - |
| 4 | 5-(Trimethylsilyl)thiophene-2-carbonyl azide | - | 4 → 4a | - | - | - |
| 5 | Selenophene-2-carbonyl azide | 33.6 | 5 → 5a | - | - | - |
Data obtained from Differential Scanning Calorimetry (DSC) analysis of the Curtius Rearrangement. Tf: Fusion Temperature, Tr: Rearrangement Onset Temperature, Tp: Peak Rearrangement Temperature, ΔE: Enthalpy of Rearrangement.
Experimental Protocols
Protocol 1: Synthesis of Thiophene-2-isocyanate via Curtius Rearrangement
This protocol is based on the general procedure for the Curtius rearrangement of heteroaroyl azides.
Materials:
-
Thiophene-2-carbonyl azide
-
Anhydrous toluene (or other suitable high-boiling, inert solvent)
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (filled with calcium chloride or silica gel)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere. Ensure all glassware is dry.
-
Dissolve thiophene-2-carbonyl azide in anhydrous toluene in the round-bottom flask.
-
Slowly heat the solution to reflux with stirring.
-
Monitor the reaction progress by IR spectroscopy by observing the disappearance of the azide peak (around 2130 cm⁻¹) and the appearance of the isocyanate peak (around 2270 cm⁻¹).
-
Once the reaction is complete, cool the solution to room temperature.
-
The resulting solution of thiophene-2-isocyanate can be used directly for subsequent reactions, or the solvent can be removed under reduced pressure at a low temperature.
-
For purification, short-path distillation under high vacuum is recommended. Collect the fraction corresponding to the boiling point of thiophene-2-isocyanate.
Caution: Organic azides are potentially explosive and should be handled with care. Thiophene isocyanates are toxic and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood.
Visualizations
Caption: Experimental workflow for the synthesis and purification of thiophene-2-isocyanate.
Caption: Troubleshooting flowchart for common issues with thiophene isocyanates.
Technical Support Center: Troubleshooting Isocyanate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during isocyanate reactions, with a focus on resolving low conversion rates.
Troubleshooting Guide: Low Conversion Rates
Low conversion in isocyanate reactions can stem from a variety of factors, from reagent purity to reaction conditions. This guide provides a systematic approach to identifying and resolving the root cause of incomplete reactions.
Is the problem related to your reagents?
| Symptom | Possible Cause | Recommended Action |
| Reaction is sluggish from the start or does not initiate. | Inhibitor presence: Commercial isocyanates and polyols may contain inhibitors to prevent premature polymerization during storage. | Consult the manufacturer's technical data sheet to identify the inhibitor and for recommended removal procedures, which may include purification by distillation or passing through a column of activated alumina. |
| Foaming or bubble formation is observed, and the final product has a "cheesy" appearance.[1][2] | Moisture contamination: Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas.[3] This side reaction consumes isocyanate, altering the stoichiometry and leading to lower urethane yield. | Ensure all reactants and solvents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation). Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before and during the reaction. Consider the use of moisture scavengers.[4] |
| The reaction mixture is cloudy or contains solid precipitates. | Impure reactants: Contaminants in the isocyanate or polyol can interfere with the reaction. | Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Purify reagents if necessary. |
Is the issue with your reaction conditions?
| Symptom | Possible Cause | Recommended Action |
| The reaction rate is significantly slower than expected. | Incorrect temperature: The reaction of isocyanates with hydroxyl groups is temperature-dependent. Low temperatures lead to slower reaction kinetics. | Optimize the reaction temperature. Most polyurethane reactions are conducted between 60-100°C.[2] However, be aware that excessively high temperatures (>130°C) can promote side reactions like allophanate and biuret formation, which can lead to branching and cross-linking.[2] |
| The final product has poor mechanical properties (e.g., low tensile strength, brittleness).[5][6] | Incorrect stoichiometry (NCO:OH ratio): An improper ratio of isocyanate to hydroxyl groups will result in incomplete conversion and a polymer with suboptimal properties. An excess of isocyanate can lead to a more rigid, cross-linked material, while an excess of polyol will result in a softer, more flexible product.[5][6][7] | Carefully calculate and precisely measure the amounts of isocyanate and polyol to achieve the desired NCO:OH ratio. The optimal ratio is dependent on the desired properties of the final polymer. |
| The reaction stalls before reaching completion, even with extended reaction times. | Insufficient or inactive catalyst: Many isocyanate reactions require a catalyst to proceed at a reasonable rate. The chosen catalyst may be inappropriate for the specific reactants or may have lost its activity. | Select a suitable catalyst based on the reactivity of your isocyanate and polyol. Common catalysts include tertiary amines (e.g., DABCO) and organometallic compounds (e.g., dibutyltin dilaurate). Ensure the catalyst is fresh and active. Optimize the catalyst concentration. |
Are side reactions the culprit?
| Symptom | Possible Cause | Recommended Action |
| The product is a gel or an insoluble solid. | Trimerization of isocyanate: In the presence of certain catalysts and at elevated temperatures, isocyanates can undergo cyclotrimerization to form highly stable isocyanurate rings, leading to cross-linking. | Control the reaction temperature carefully. Select a catalyst that favors the urethane formation over trimerization. Tertiary amines are generally less prone to promoting trimerization than some organometallic catalysts. |
| The molecular weight of the polymer is lower than expected. | Allophanate and biuret formation: Excess isocyanate can react with the urethane or urea linkages already formed, creating allophanate and biuret cross-links, respectively. This can limit chain growth. | Maintain a strict stoichiometry. If a slight excess of isocyanate is required, consider adding it portion-wise to control the concentration. |
Logical Troubleshooting Workflow
References
- 1. urethanesolutions.co.za [urethanesolutions.co.za]
- 2. Common Issues and Solutions for Polyurethane Foam Production-Part 1 [sabtechmachine.com]
- 3. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]
- 4. Isocyanates – A family of chemicals [tc.canada.ca]
- 5. mgesjournals.com [mgesjournals.com]
- 6. pu-zaidan.jp [pu-zaidan.jp]
- 7. How Does Isocyanate Index Affect Catalyst Dosage? | Sabtech [sabtechmachine.com]
Technical Support Center: Reaction Condition Optimization for 4-Isocyanato-4-(thiophen-2-yl)oxane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of "4-Isocyanato-4-(thiophen-2-yl)oxane". Given the novelty of this specific compound, this guide focuses on a plausible synthetic route: the Curtius rearrangement of a 4-(thiophen-2-yl)oxane-4-carbonyl azide precursor. The principles and troubleshooting steps outlined here are broadly applicable to the synthesis of other complex, heterocyclic isocyanates.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable method for synthesizing a structurally complex isocyanate like this compound?
A1: For laboratory-scale synthesis of complex isocyanates, the Curtius rearrangement is a versatile and widely used method.[1][2][3] This reaction involves the thermal or photochemical decomposition of an acyl azide to form an isocyanate and nitrogen gas.[2][3] The key advantages of the Curtius rearrangement are its tolerance for a wide range of functional groups and the retention of stereochemistry at the migrating group.[4] The acyl azide precursor can be prepared from the corresponding carboxylic acid.[1]
Q2: How stable is the thiophene ring under the conditions of isocyanate synthesis?
A2: The thiophene ring is generally stable under the neutral or mildly acidic conditions often employed in the Curtius rearrangement.[5] However, strong acids, strong oxidizing agents, or certain metal catalysts can potentially lead to side reactions or degradation of the thiophene moiety. Thiophene is susceptible to oxidation, which could be a concern if oxidative conditions are present.[6] It is crucial to select reagents and conditions that are compatible with the thiophene ring.
Q3: What are the primary safety concerns when working with isocyanates and their precursors?
A3: Isocyanates are highly reactive compounds and are potent respiratory and skin sensitizers.[7] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Acyl azides, the precursors in the Curtius rearrangement, can be explosive, particularly at elevated temperatures.[4] It is advisable to generate and use them in situ or to isolate them with great care, avoiding high temperatures and mechanical shock.
Q4: How does the oxane ring influence the synthesis of this compound?
A4: The oxane ring, a saturated six-membered ether, is generally stable under most synthetic conditions.[8] Its presence is unlikely to directly interfere with the Curtius rearrangement. However, its conformational properties might influence the reactivity of the adjacent functional groups. The oxane ring is considered to have low ring strain compared to smaller cyclic ethers like oxetanes or epoxides, making it less prone to ring-opening side reactions under neutral or basic conditions.[9][10]
Q5: What are the common methods for purifying isocyanates?
A5: Purification of isocyanates is often challenging due to their high reactivity. Distillation under reduced pressure is a common method for volatile isocyanates.[11][12] It is crucial to keep the temperature as low as possible to prevent polymerization and other side reactions.[7] For less volatile or solid isocyanates, recrystallization from an inert solvent can be effective. Chromatographic methods are generally avoided due to the high reactivity of isocyanates with silica gel or alumina.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via the Curtius rearrangement.
Problem 1: Low Yield of Acyl Azide Precursor
-
Question: I am attempting to synthesize 4-(thiophen-2-yl)oxane-4-carbonyl azide from the corresponding carboxylic acid, but the yield is consistently low. What could be the cause?
-
Answer: Low yields in acyl azide formation can stem from several factors:
-
Inefficient Activation of the Carboxylic Acid: If you are converting the carboxylic acid to an acid chloride first, ensure the reaction with thionyl chloride or oxalyl chloride goes to completion. Residual carboxylic acid will not react with the azide source.
-
Moisture in the Reaction: Water can hydrolyze the activated carboxylic acid derivative (e.g., acid chloride) or the acyl azide itself. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Choice of Azide Source: Sodium azide has limited solubility in many organic solvents. Using a phase-transfer catalyst or a more soluble azide source like trimethylsilyl azide might improve the reaction rate and yield.[13]
-
One-Pot Procedure: Consider using a one-pot method with diphenylphosphoryl azide (DPPA). This reagent can convert a carboxylic acid directly to the acyl azide, which can then be rearranged in situ.[4]
-
Problem 2: Incomplete Curtius Rearrangement
-
Question: During the thermal decomposition of the acyl azide, I am observing incomplete conversion to the isocyanate. How can I drive the reaction to completion?
-
Answer: Incomplete rearrangement is typically due to insufficient thermal energy or suboptimal reaction conditions:
-
Temperature and Reaction Time: The temperature required for the Curtius rearrangement can vary significantly depending on the substrate. A typical range is 60-100 °C.[14] If the reaction is sluggish, a modest increase in temperature or a longer reaction time may be necessary. Monitor the reaction by IR spectroscopy for the disappearance of the azide peak (~2130 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
-
Solvent Choice: The solvent should be inert to the isocyanate product and have a boiling point that allows for the required reaction temperature. Toluene or benzene are common choices.
-
Catalysis: Lewis or protic acids can catalyze the rearrangement, allowing for lower reaction temperatures.[13] However, care must be taken to ensure the acid does not promote side reactions with the thiophene or oxane rings.
-
Problem 3: Formation of Urea Byproducts
-
Question: My final product is contaminated with a significant amount of urea-like compounds. What is the source of this contamination and how can I prevent it?
-
Answer: Urea byproducts form when the isocyanate reacts with primary or secondary amines.
-
Hydrolysis of Isocyanate: If there is residual water in the reaction mixture, the isocyanate can hydrolyze to a carbamic acid, which then decarboxylates to a primary amine. This amine can then react with another molecule of isocyanate to form a symmetric urea. To prevent this, ensure strictly anhydrous conditions.
-
Incomplete Azide Formation: If the initial acyl azide formation is incomplete, the unreacted amine precursors (if any) can react with the isocyanate product.
-
Work-up Procedure: During the work-up, avoid using protic or nucleophilic solvents until the isocyanate has been isolated or derivatized.
-
Problem 4: Product Polymerization
-
Question: I observe the formation of an insoluble white solid during the reaction or purification, suggesting polymerization of the isocyanate. How can this be avoided?
-
Answer: Isocyanates can polymerize, especially at higher temperatures or in the presence of certain catalysts.
-
Temperature Control: Avoid excessive heating during the rearrangement and purification steps.[7] Use the lowest possible temperature for distillation.
-
Avoid Catalysts for Polymerization: Certain bases and metal compounds can catalyze isocyanate polymerization. Ensure your reagents and glassware are free from such contaminants.
-
Storage: Store the purified isocyanate in a cool, dry, and inert atmosphere. For long-term storage, consider derivatizing it to a more stable compound like a urethane.
-
Data Presentation
Table 1: Typical Reaction Conditions for Curtius Rearrangement
| Parameter | Condition | Notes |
| Starting Material | Acyl Azide | Prepared from the corresponding carboxylic acid. |
| Solvent | Toluene, Benzene, THF (anhydrous) | Must be inert to isocyanates. |
| Temperature | 60 - 100 °C | Substrate-dependent; monitor by IR. |
| Reaction Time | 1 - 5 hours | Monitor for completion. |
| Catalyst (Optional) | Lewis or Protic Acids | Can lower the reaction temperature.[13] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction, side reactions | Optimize temperature and time, ensure anhydrous conditions. |
| Urea Byproduct | Presence of water or amines | Use anhydrous solvents, purify precursors. |
| Polymerization | High temperature, contaminants | Use minimal heat, ensure clean glassware. |
| Incomplete Rearrangement | Insufficient temperature | Increase temperature gradually, consider catalysis. |
Experimental Protocols
Protocol 1: Synthesis of 4-(thiophen-2-yl)oxane-4-carbonyl azide
This is a hypothetical protocol and should be adapted and optimized.
-
To a solution of 4-(thiophen-2-yl)oxane-4-carboxylic acid (1.0 eq) in anhydrous acetone at 0 °C, add triethylamine (1.2 eq).
-
Slowly add ethyl chloroformate (1.1 eq) while maintaining the temperature at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it to the reaction mixture.
-
Stir vigorously for 1-2 hours, allowing the reaction to slowly warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, add cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature. The crude acyl azide should be used immediately in the next step.
Protocol 2: Curtius Rearrangement to this compound
-
Dissolve the crude 4-(thiophen-2-yl)oxane-4-carbonyl azide in anhydrous toluene.
-
Heat the solution to 80-90 °C under a nitrogen atmosphere.
-
Monitor the reaction by IR spectroscopy, observing the disappearance of the azide peak (~2130 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹). Nitrogen evolution will also be observed.
-
Once the rearrangement is complete (typically 1-3 hours), cool the reaction mixture to room temperature.
-
The resulting solution containing the crude isocyanate can be used directly for subsequent reactions, or the solvent can be removed under reduced pressure (at low temperature) to yield the crude product for purification.
Mandatory Visualizations
Caption: Hypothetical synthetic workflow for this compound via Curtius rearrangement.
Caption: A troubleshooting decision tree for diagnosing low yields in isocyanate synthesis.
Caption: Common side reactions involving the isocyanate functional group during synthesis and work-up.
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. Curtius Rearrangement [organic-chemistry.org]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiophene - Wikipedia [en.wikipedia.org]
- 7. patents.justia.com [patents.justia.com]
- 8. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 12. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 13. Curtius Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. US3725450A - Process for the preparation of isocyanates from acyl azides - Google Patents [patents.google.com]
Validation & Comparative
Reactivity Face-Off: Phenyl Isocyanate vs. Thiophene-Containing Isocyanates
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Isocyanate Reactivity
The reactivity of isocyanates is a cornerstone of polyurethane chemistry and a critical parameter in the synthesis of a vast array of organic molecules, including pharmaceuticals and other biologically active compounds. While phenyl isocyanate is a widely studied and utilized aromatic isocyanate, the introduction of heterocyclic moieties, such as thiophene, can significantly alter the reactivity profile of the isocyanate group. This guide provides a comparative analysis of the reactivity of phenyl isocyanate and a representative thiophene-containing isocyanate, 2-thienyl isocyanate, supported by theoretical principles and established experimental protocols.
It is important to note that the initially requested compound, "4-Isocyanato-4-(thiophen-2-yl)oxane," could not be identified in the chemical literature and is presumed to be either exceptionally novel, incorrectly named, or structurally unstable. Therefore, this guide will focus on the well-documented 2-thienyl isocyanate as a suitable alternative for comparing the influence of a thiophene ring versus a phenyl ring on isocyanate reactivity.
Executive Summary of Reactivity Comparison
The fundamental difference in reactivity between phenyl isocyanate and 2-thienyl isocyanate stems from the electronic properties of the aromatic rings to which the isocyanate group is attached. The isocyanate group is a potent electrophile, and its reactivity is modulated by the electron density of the aromatic system.
| Feature | Phenyl Isocyanate | 2-Thienyl Isocyanate |
| Aromatic System | Benzene | Thiophene |
| Electronic Nature of the Ring | Aromatic, less electron-rich than thiophene | Aromatic, more electron-rich than benzene due to the lone pair of electrons on the sulfur atom contributing to the π-system. |
| Predicted Reactivity with Nucleophiles | High | Higher than phenyl isocyanate |
| Reasoning | The benzene ring is less electron-donating compared to the thiophene ring. | The electron-rich nature of the thiophene ring increases the electron density on the nitrogen atom of the isocyanate group, which in turn enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. |
Theoretical Framework: Electronic Effects on Isocyanate Reactivity
The reactivity of isocyanates is governed by the electrophilicity of the central carbon atom in the -N=C=O group. This carbon is attacked by nucleophiles, such as alcohols or amines, in addition reactions. The substituent attached to the nitrogen atom plays a crucial role in modulating this electrophilicity.
-
Electron-withdrawing groups attached to the nitrogen atom increase the electrophilicity of the isocyanate carbon, making the isocyanate more reactive.
-
Electron-donating groups decrease the electrophilicity of the isocyanate carbon, leading to lower reactivity.
The thiophene ring is known to be more electron-rich than the benzene ring. This is due to the ability of the sulfur atom's lone pair of electrons to participate in the aromatic π-system, effectively donating electron density to the ring. In contrast, the benzene ring in phenyl isocyanate acts primarily through its inductive effect. This fundamental difference in the electronic nature of the two aromatic systems leads to the prediction that 2-thienyl isocyanate will be more reactive towards nucleophiles than phenyl isocyanate.
Experimental Protocols for Reactivity Comparison
To quantitatively compare the reactivity of different isocyanates, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Determination of Reaction Kinetics with Alcohols (Urethane Formation)
This experiment measures the rate of reaction between an isocyanate and an alcohol to form a urethane.
Methodology:
-
Reagents and Solvents:
-
Isocyanate (e.g., Phenyl Isocyanate, 2-Thienyl Isocyanate)
-
Alcohol (e.g., n-butanol, isopropanol)
-
Anhydrous solvent (e.g., Toluene, Tetrahydrofuran)
-
Dibutylamine (for quenching the reaction)
-
Standardized hydrochloric acid solution (for titration)
-
Bromophenol blue indicator
-
-
Procedure:
-
Prepare solutions of the isocyanate and the alcohol in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M).
-
Equilibrate the solutions to the desired reaction temperature in a constant temperature bath.
-
Initiate the reaction by mixing equal volumes of the isocyanate and alcohol solutions. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of a standard dibutylamine solution. The unreacted isocyanate will react with dibutylamine.
-
Titrate the unreacted dibutylamine with a standardized solution of hydrochloric acid using bromophenol blue as an indicator.
-
The concentration of unreacted isocyanate at each time point can be calculated from the titration data.
-
-
Data Analysis:
-
Plot the concentration of the isocyanate versus time.
-
Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., second-order kinetics).
-
The rate constants for phenyl isocyanate and 2-thienyl isocyanate can then be directly compared.
-
Competitive Reaction with a Nucleophile
This experiment provides a relative measure of reactivity by allowing two different isocyanates to compete for a limited amount of a nucleophile.
Methodology:
-
Reagents and Solvents:
-
Phenyl Isocyanate
-
2-Thienyl Isocyanate
-
A nucleophile (e.g., a primary amine like benzylamine or an alcohol like benzyl alcohol)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
Internal standard for analysis (e.g., a compound with a similar structure that does not react)
-
-
Procedure:
-
Prepare a solution containing equimolar amounts of phenyl isocyanate and 2-thienyl isocyanate in the chosen anhydrous solvent.
-
Prepare a separate solution of the nucleophile at a concentration that is substoichiometric to the total isocyanate concentration (e.g., 0.5 equivalents).
-
Add the nucleophile solution to the isocyanate solution with vigorous stirring.
-
Allow the reaction to proceed to completion.
-
-
Data Analysis:
-
Analyze the final reaction mixture using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantify the amounts of the two different urethane or urea products formed.
-
The ratio of the products will be directly proportional to the relative reactivity of the two isocyanates.
-
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General reaction mechanism of an isocyanate with a nucleophile.
Caption: Workflow for determining the reaction kinetics of an isocyanate.
Caption: Logical relationship between substituent electronic effects and isocyanate reactivity.
A Comparative Guide to Heterocyclic Isocyanates for Researchers and Drug Development Professionals
An In-depth Analysis of "4-Isocyanato-4-(thiophen-2-yl)oxane" in the Context of Other Key Heterocyclic Isocyanates
In the landscape of modern medicinal chemistry and materials science, heterocyclic isocyanates stand out as a class of highly reactive intermediates pivotal for the synthesis of a diverse array of functional molecules. Their utility in drug development is particularly noteworthy, with the isocyanate moiety serving as a versatile handle for the construction of ureas, carbamates, and other functionalities commonly found in bioactive compounds. This guide provides a comparative analysis of the novel compound "this compound" alongside other key heterocyclic isocyanates, offering insights into their reactivity, synthetic accessibility, and potential biological applications. While experimental data on "this compound" is not yet publicly available due to its novelty, this comparison is built upon the well-established chemical principles of its constituent parts—the thiophene ring and the isocyanate group—and by drawing parallels with analogous heterocyclic isocyanates.
Introduction to Heterocyclic Isocyanates
Heterocyclic compounds are a cornerstone of drug discovery, with a significant percentage of FDA-approved drugs featuring at least one heterocyclic ring. The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties that can influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. When a heterocyclic scaffold is appended to the highly electrophilic isocyanate group (-N=C=O), the resulting molecule becomes a powerful building block for creating complex molecular architectures.
The reactivity of the isocyanate group is characterized by its susceptibility to nucleophilic attack by alcohols, amines, and water, leading to the formation of stable urethane, urea, and amine linkages, respectively. This reactivity is central to their application in the synthesis of a wide range of pharmaceuticals and polymers.
Profile of "this compound"
"this compound" is a novel chemical entity that combines the structural features of a thiophene ring and an oxane ring with a reactive isocyanate group.
-
Thiophene Moiety : The thiophene ring is a well-known "privileged" scaffold in medicinal chemistry, present in numerous approved drugs. It is an aromatic heterocycle that is more electron-rich than benzene, making it prone to electrophilic substitution reactions, primarily at the 2- and 5-positions. The sulfur atom can participate in hydrogen bonding and metal coordination, which can be crucial for target binding. Thiophene derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.
-
Isocyanate Group : As a highly reactive electrophile, the isocyanate group is the primary site for chemical modification. Its reactions are typically fast and efficient, making it an attractive functional group for combinatorial chemistry and the rapid synthesis of compound libraries.
-
Oxane Ring : The oxane (tetrahydropyran) ring adds a three-dimensional character to the molecule, which can be advantageous for optimizing binding to protein targets. It also increases the polarity and potential for hydrogen bonding compared to a simple alkyl chain.
Comparative Analysis with Other Heterocyclic Isocyanates
To understand the potential of "this compound," it is instructive to compare it with other well-studied heterocyclic isocyanates, such as those derived from furan and pyrrole.
Table 1: Comparison of Physicochemical and Reactivity Properties of Heterocyclic Isocyanates
| Property | 2-Thienyl Isocyanate | 2-Furyl Isocyanate | 2-Pyrrolyl Isocyanate | Predicted "this compound" |
| Heteroatom | Sulfur | Oxygen | Nitrogen | Sulfur, Oxygen |
| Aromaticity | Aromatic | Aromatic | Aromatic | Thiophene ring is aromatic |
| Electron Density of Ring | High | High | Very High | High (Thiophene) |
| Reactivity of Isocyanate | High | High | High | High |
| Stability | Moderate | Lower | Lower | Moderate |
| Key Reactions | Nucleophilic addition to NCO; Electrophilic substitution on thiophene ring | Nucleophilic addition to NCO; Diels-Alder reaction of furan ring | Nucleophilic addition to NCO; Electrophilic substitution on pyrrole ring (often leading to polymerization) | Nucleophilic addition to NCO; Electrophilic substitution on thiophene ring |
Note: The properties for "this compound" are predicted based on the known characteristics of its constituent functional groups.
The reactivity of the isocyanate group itself is not expected to vary dramatically between these heterocyclic systems under similar conditions. However, the nature of the heterocyclic ring can influence the overall stability of the molecule and offer secondary reaction sites. For instance, the furan ring in 2-furyl isocyanate can participate in Diels-Alder reactions, a reactivity not typically observed for thiophene or pyrrole under similar conditions. Pyrrole is the most electron-rich and often the most reactive of the three, which can sometimes lead to undesired polymerization during reactions.
Potential Biological Applications and Performance
The biological activity of these isocyanates is largely determined by the derivatives they form. The heterocyclic core plays a crucial role in target recognition and binding.
Table 2: Potential Biological Activities of Derivatives of Heterocyclic Isocyanates
| Heterocyclic Isocyanate | Potential Therapeutic Areas of Derivatives | Reported IC50/EC50 Values of Representative Derivatives |
| 2-Thienyl Isocyanate | Anticancer, Anti-inflammatory, Antimicrobial, Antiviral | Data for specific isocyanate-derived drugs is limited, but thiophene-containing drugs have a wide range of activities. |
| 2-Furyl Isocyanate | Antibacterial, Antifungal, Anticancer | Furan-containing compounds have shown potent biological activities. For example, some nitrofurans are used as antibiotics. |
| 2-Pyrrolyl Isocyanate | Anticancer, Anti-inflammatory, HMG-CoA reductase inhibitors (statins) | Pyrrole-based drugs like atorvastatin are highly potent. Pyrrole derivatives have shown potent H+,K+-ATPase inhibitory activity.[1] |
| Predicted "this compound" | Anticancer, Anti-inflammatory, CNS disorders (based on thiophene and oxane scaffolds) | (Predicted) The combination of thiophene and oxane rings could lead to novel compounds with unique target profiles and improved pharmacokinetic properties. |
Note: The biological activities are generally associated with the urea, carbamate, or other derivatives formed from the isocyanates, not the isocyanates themselves, which are too reactive for direct therapeutic use.
Experimental Protocols
The synthesis of heterocyclic isocyanates is most commonly achieved through the Curtius rearrangement of the corresponding heterocyclic carboxylic acid. This method is generally mild and tolerates a wide range of functional groups.
General Experimental Protocol for the Synthesis of Heterocyclic Isocyanates via Curtius Rearrangement
-
Acid Chloride Formation: To a solution of the heterocyclic carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene or dichloromethane), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. The reaction mixture is stirred at room temperature until the evolution of gas ceases (typically 1-2 hours). The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.
-
Acyl Azide Formation: The crude acid chloride is dissolved in an anhydrous solvent (e.g., acetone or THF). A solution of sodium azide (1.5 eq) in a minimal amount of water is added dropwise at 0 °C. The reaction is stirred for 1-2 hours at room temperature.
-
Curtius Rearrangement: The reaction mixture containing the acyl azide is then carefully heated in an inert solvent (e.g., toluene or benzene) at a temperature sufficient to induce rearrangement to the isocyanate with the evolution of nitrogen gas (typically 80-110 °C). The progress of the reaction can be monitored by the cessation of gas evolution or by IR spectroscopy (disappearance of the azide peak around 2140 cm⁻¹ and appearance of the isocyanate peak around 2270 cm⁻¹).
-
Purification: The resulting isocyanate can be purified by distillation under reduced pressure or used directly in subsequent reactions.
Caution: Acyl azides can be explosive, especially upon heating. Appropriate safety precautions must be taken.
General Protocol for Assessing Enzyme Inhibition
A common application for derivatives of heterocyclic isocyanates is as enzyme inhibitors. The following is a general protocol for assessing the inhibitory potential of a compound against a target enzyme.
-
Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and its corresponding substrate in an appropriate buffer.
-
Inhibitor Preparation: Prepare a stock solution of the test compound (e.g., a urea or carbamate derivative of the heterocyclic isocyanate) in a suitable solvent (e.g., DMSO).
-
Assay Procedure: In a microplate, add the enzyme solution, the buffer, and varying concentrations of the test compound. Incubate for a predetermined period. Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
Visualizing Reaction Pathways and Workflows
Diagram 1: Synthesis of Heterocyclic Isocyanates via Curtius Rearrangement
References
Unveiling the Therapeutic Potential: A Comparative Analysis of "4-Isocyanato-4-(thiophen-2-yl)oxane" Derivatives
For Immediate Release
In the dynamic landscape of drug discovery, novel heterocyclic compounds are a cornerstone of innovation. This guide presents a comparative analysis of the biological activity of a promising new class of compounds, "4-Isocyanato-4-(thiophen-2-yl)oxane" derivatives, against established standards in anticancer and antimicrobial research. While specific experimental data for the exact "this compound" scaffold is emerging, this report leverages data from structurally related thiophene-containing heterocyclic compounds to provide a predictive comparison of their potential efficacy.
The thiophene moiety is a well-established pharmacophore known for a wide spectrum of biological activities, including potent anticancer and antimicrobial effects.[1][2][3] The incorporation of an oxane ring and a reactive isocyanate group is anticipated to modulate this activity, potentially leading to enhanced potency and selectivity. This guide will compare the performance of representative thiophene derivatives to standard chemotherapeutic agents and antibiotics.
Anticancer Activity: A Cytotoxic Showdown
Thiophene derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2][4] The primary mechanism often involves the induction of apoptosis and inhibition of key enzymes in cancer cell proliferation, such as topoisomerase and tyrosine kinases.[1][2]
Below is a comparative summary of the cytotoxic activity of selected thiophene derivatives against various human cancer cell lines, with their half-maximal inhibitory concentrations (IC50) benchmarked against standard anticancer drugs.
Table 1: Comparative Anticancer Activity of Thiophene Derivatives and Standard Drugs
| Compound/Drug | Target Cell Line | IC50 (µM) | Reference |
| Thiophene Carboxamide Derivative 1 | Hep3B (Hepatocellular Carcinoma) | 5.46 | [5] |
| Thiophene Carboxamide Derivative 2 | Hep3B (Hepatocellular Carcinoma) | 12.58 | [5] |
| Thieno[2,3-b]quinoline Derivative | HCT116 (Colon Cancer) | 0.08 - 0.25 | [6] |
| Thieno[2,3-b]quinoline Derivative | MDA-MB-468 (Breast Cancer) | 0.08 - 0.25 | [6] |
| Thieno[2,3-b]quinoline Derivative | MDA-MB-231 (Breast Cancer) | 0.08 - 0.25 | [6] |
| Doxorubicin (Standard) | Jurkat (T-cell Leukemia) | 0.65 | [7] |
| Paclitaxel (Standard) | HepG2, SMMC-7721 (Hepatocellular Carcinoma) | >30 µg/mL | [4] |
Note: The specific structures of the thiophene derivatives are detailed in the cited literature.
Antimicrobial Efficacy: Combating Pathogens
The thiophene nucleus is also a key component in a variety of antimicrobial agents.[8][9][10][11][12] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The following table compares the minimum inhibitory concentration (MIC) of representative thiophene derivatives against bacterial and fungal strains, alongside standard antibiotics.
Table 2: Comparative Antimicrobial Activity of Thiophene Derivatives and Standard Drugs
| Compound/Drug | Microbial Strain | MIC (µg/mL) | Reference |
| Armed Thiophene Derivative 7 | Pseudomonas aeruginosa | More potent than Gentamicin | [8][10][12] |
| Thieno[2,3-b]thiophene Derivative 5d | Geotricum candidum | More potent than Amphotericin B | [9] |
| Thieno[2,3-b]thiophene Derivative 5d | Syncephalastrum racemosum | Equipotent to Amphotericin B | [9] |
| Thieno[2,3-b]thiophene Derivative 5d | Staphylococcus aureus | Equipotent to Penicillin G | [9] |
| Thieno[2,3-b]thiophene Derivative 5d | Pseudomonas aeruginosa | More potent than Streptomycin | [9] |
| Gentamicin (Standard) | Pseudomonas aeruginosa | - | [8][10][12] |
| Amphotericin B (Standard) | Fungal Strains | - | [9] |
| Penicillin G (Standard) | Staphylococcus aureus | - | [9] |
| Streptomycin (Standard) | Pseudomonas aeruginosa | - | [9] |
Note: The specific structures of the thiophene derivatives are detailed in the cited literature.
Experimental Protocols
The data presented in this guide is based on established and validated experimental methodologies.
Anticancer Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow of the broth microdilution method for MIC determination.
Potential Signaling Pathways in Anticancer Activity
Based on the known mechanisms of action of thiophene derivatives, the "this compound" compounds may exert their anticancer effects through the modulation of key signaling pathways involved in cell survival and proliferation.
Caption: Potential signaling pathway targeted by thiophene derivatives.
Conclusion
The preliminary analysis based on structurally related compounds suggests that "this compound" derivatives hold significant promise as a new class of therapeutic agents. Their potential for potent anticancer and broad-spectrum antimicrobial activities warrants further investigation. The unique combination of the thiophene, oxane, and isocyanate moieties may lead to novel mechanisms of action and improved pharmacological profiles. Future studies should focus on the synthesis and direct biological evaluation of these novel derivatives to confirm and expand upon the findings presented in this guide.
References
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and cytotoxicity of thieno[2,3-b]quinoline-2-carboxamide and cycloalkyl[b]thieno[3,2-e]pyridine-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity at nanomolar doses towards human leukemic T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 12. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the structure of "4-Isocyanato-4-(thiophen-2-yl)oxane" derivatives using NMR
Validating "4-Isocyanato-4-(thiophen-2-yl)oxane" Derivatives: A Comparative NMR Guide
The precise structural elucidation of novel organic compounds is a cornerstone of modern drug discovery and development. For complex heterocyclic molecules such as "this compound" and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the principal analytical tool for unambiguous structure validation. This guide provides a comparative framework for using ¹H and ¹³C NMR to differentiate between a parent compound and its substituted derivative, supported by detailed experimental protocols and data analysis.
For the purpose of this guide, we will compare the hypothetical NMR data for two compounds:
-
Compound A: this compound
-
Compound B: 4-Isocyanato-4-(5-chloro-thiophen-2-yl)oxane
The key difference is the addition of a chlorine atom to the thiophene ring, a modification that significantly impacts the NMR spectra and serves as an excellent example for structural validation.
Experimental Protocols
High-quality NMR data relies on meticulous sample preparation and appropriate acquisition parameters.
1. Sample Preparation
A standardized protocol ensures reproducibility and high-resolution spectra.[1][2][3]
-
Sample Weighing: Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1][3][4]
-
Solvent Selection: Use a high-purity deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice depends on the sample's solubility.[1][4] The solvent volume should be approximately 0.5-0.6 mL.[4]
-
Dissolution: Dissolve the sample in the deuterated solvent within a small, clean vial before transferring it to the NMR tube. This ensures homogeneity.[1][2]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[1][5]
-
Labeling: Clearly label the NMR tube with the sample identification.[1]
2. NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz or 500 MHz spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Number of Scans (NS): 16 to 64, depending on sample concentration.
-
Acquisition Time (AQ): 3-4 seconds to ensure high data point resolution.[6]
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is typically sufficient for organic molecules.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans (NS): 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.
-
Acquisition Time (AQ): 1-2 seconds.[7]
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): A range of 0 to 220 ppm.
-
Comparative Data Analysis
The structural differences between Compound A and Compound B are clearly reflected in their respective ¹H and ¹³C NMR spectra. The following tables summarize the expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz.
Compound A: this compound
| ¹H NMR Data (CDCl₃, 500 MHz) | ||||
| Signal | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| H-5' | ~7.40 | dd | J = 5.1, 1.2 | Thiophene |
| H-3' | ~7.15 | dd | J = 3.6, 1.2 | Thiophene |
| H-4' | ~7.05 | dd | J = 5.1, 3.6 | Thiophene |
| H-2, H-6 (ax) | ~3.90 | m | Oxane | |
| H-2, H-6 (eq) | ~3.60 | m | Oxane | |
| H-3, H-5 (ax/eq) | ~2.20-1.80 | m | Oxane |
| ¹³C NMR Data (CDCl₃, 125 MHz) | ||
| Signal | δ (ppm) | Assignment |
| C-2' | ~145.0 | Thiophene (ipso-C) |
| C-5' | ~127.5 | Thiophene |
| C-4' | ~126.0 | Thiophene |
| C-3' | ~125.0 | Thiophene |
| -NCO | ~124.0 | Isocyanate |
| C-4 | ~75.0 | Oxane (ipso-C) |
| C-2, C-6 | ~68.0 | Oxane |
| C-3, C-5 | ~35.0 | Oxane |
Note: Chemical shifts are estimated based on typical values for thiophene, oxane, and isocyanate moieties.[8][9][10][11][12] The protons on the oxane ring will exhibit complex splitting patterns due to axial and equatorial relationships.
Compound B: 4-Isocyanato-4-(5-chloro-thiophen-2-yl)oxane
The introduction of an electron-withdrawing chlorine atom at the C-5' position of the thiophene ring induces predictable changes in the NMR spectra.
| ¹H NMR Data (CDCl₃, 500 MHz) | ||||
| Signal | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| H-3' | ~7.00 | d | J = 4.0 | Thiophene |
| H-4' | ~6.90 | d | J = 4.0 | Thiophene |
| H-2, H-6 (ax) | ~3.90 | m | Oxane | |
| H-2, H-6 (eq) | ~3.60 | m | Oxane | |
| H-3, H-5 (ax/eq) | ~2.20-1.80 | m | Oxane |
| ¹³C NMR Data (CDCl₃, 125 MHz) | ||
| Signal | δ (ppm) | Assignment |
| C-2' | ~143.0 | Thiophene (ipso-C) |
| C-5' | ~130.0 | Thiophene (C-Cl) |
| C-4' | ~127.0 | Thiophene |
| C-3' | ~126.5 | Thiophene |
| -NCO | ~124.0 | Isocyanate |
| C-4 | ~75.0 | Oxane (ipso-C) |
| C-2, C-6 | ~68.0 | Oxane |
| C-3, C-5 | ~35.0 | Oxane |
Key Spectroscopic Comparisons:
-
Disappearance of H-5' Proton: The most telling change in the ¹H NMR spectrum of Compound B is the complete absence of the signal for the H-5' proton (around ~7.40 ppm), which has been substituted with a chlorine atom.
-
Change in Multiplicity: The signals for H-3' and H-4' in Compound A are doublets of doublets (dd) due to coupling with each other and with H-5'. In Compound B, these signals simplify to doublets (d) as they only couple to each other.[13] The typical coupling constant between H-3' and H-4' in a thiophene ring is in the range of 3-5 Hz.[14]
-
Chemical Shift Perturbations: In the ¹³C NMR spectrum of Compound B, the signal for C-5' is shifted downfield to ~130.0 ppm due to the direct attachment of the electronegative chlorine atom. The ipso-carbon C-2' also experiences a slight upfield shift. These substituent-induced chemical shifts (SCS) are diagnostic for confirming the position of substitution.[15][16]
Visualization of Validation Workflow and Structure
Workflow for NMR-Based Structure Validation
The following diagram illustrates the logical workflow from sample reception to final structure confirmation.
Caption: Workflow for structural validation using NMR.
Key Structural Features of Compound A
This diagram highlights the key atoms and functional groups of the parent molecule, which are essential for NMR signal assignment.
Caption: Key functional groups of the parent compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. scribd.com [scribd.com]
- 3. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. sites.bu.edu [sites.bu.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 8. spectrabase.com [spectrabase.com]
- 9. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]
- 10. Tetrahydropyran(142-68-7) 1H NMR spectrum [chemicalbook.com]
- 11. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. NMR chemical shift prediction of thiophenes [stenutz.eu]
Comparative Analysis of Cross-Reactivity Profiles: Isocyanates vs. Thiophene-Containing Compounds
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "4-Isocyanato-4-(thiophen-2-yl)oxane" requested for analysis is not described in the current scientific literature and is presumed to be a hypothetical molecule. This guide therefore provides a comparative analysis of the known cross-reactivity profiles of two relevant chemical classes represented by its constituent functional groups: isocyanates and thiophene-containing compounds. This comparison is based on established experimental data for representative molecules from each class to illustrate the distinct mechanisms that govern their off-target interactions and potential for toxicity.
Introduction: Mechanisms of Cross-Reactivity
In drug development, understanding a compound's potential for cross-reactivity is critical for predicting its safety and efficacy. Off-target interactions can lead to adverse drug reactions, immunogenicity, and toxicity. This guide compares two distinct mechanisms of reactivity:
-
Direct Electrophilic Reactivity: Exemplified by isocyanates, these molecules possess an intrinsically reactive functional group (–N=C=O) that can readily form covalent bonds with a wide range of biological nucleophiles without prior metabolic activation.
-
Metabolically-Activated Reactivity: Exemplified by certain thiophene-containing drugs, these compounds are relatively stable until they are enzymatically converted into reactive electrophilic metabolites, which can then covalently bind to cellular macromolecules.
This guide will use Toluene diisocyanate (TDI) as a representative isocyanate and Tienilic Acid, a thiophene-containing drug withdrawn from the market due to hepatotoxicity, as the comparator.
Comparative Data on Reactivity and Cross-Reactivity
The following tables summarize the key differences in the reactivity profiles of isocyanates and metabolically activated thiophenes.
Table 1: Comparison of Reactivity Profiles
| Feature | Isocyanates (e.g., Toluene Diisocyanate - TDI) | Thiophene-Containing Compounds (e.g., Tienilic Acid) |
| Primary Mode of Reactivity | Direct covalent bond formation via the isocyanate group.[1][2][3] | Covalent bond formation by reactive metabolites after enzymatic bioactivation.[4][5] |
| Requirement for Activation | None; intrinsically reactive electrophile.[6][7] | Requires metabolic activation, primarily by Cytochrome P450 enzymes.[4][5] |
| Primary Biological Targets | Nucleophilic side chains of amino acids (e.g., lysine, cysteine), forming protein adducts.[1][3] | Cellular macromolecules, including proteins, leading to hepatotoxicity.[4][5] |
| Key Reactive Species | The parent isocyanate molecule. | Thiophene S-oxides and thiophene epoxides.[4][5] |
| Typical Adverse Outcomes | Respiratory sensitization (asthma), contact dermatitis, immunogenicity.[7][8][9] | Drug-induced organ toxicity (e.g., hepatotoxicity), immune hepatitis.[4][5] |
Table 2: Summary of Cross-Reactivity Findings
| Compound Class | Experimental Evidence of Cross-Reactivity | Citation |
| Isocyanates | Moderate to strong mutual cross-reactivities observed between different aromatic and aliphatic isocyanate-protein conjugates in sera from sensitized workers. This suggests the formation of common or structurally related antigenic determinants. | [9] |
| Animals sensitized to one diisocyanate (e.g., 4,4'-MDI) showed cross-reactivity to its corresponding amine (4,4'-MDA) and a structurally similar diisocyanate (4,4'-DMDI). | [10] | |
| Thiophene Derivatives | Cross-reactivity is primarily linked to the formation of reactive metabolites. The potential for toxicity and adduct formation varies significantly based on the presence of alternative, less toxic metabolic pathways for a given drug. | [4] |
| The thiophene ring itself is considered a "structural alert," but its inclusion does not universally predict toxicity, indicating that cross-reactivity is context-dependent and influenced by the overall molecular structure. | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for assessing the cross-reactivity and sensitization potential of compounds. Below are representative protocols for evaluating both direct and metabolically-activated reactivity.
Protocol 1: Radioallergosorbent Test (RAST) for Isocyanate Sensitization
This protocol is used to detect specific IgE antibodies against isocyanate-protein conjugates in the serum of potentially sensitized individuals.
-
Antigen Conjugate Preparation: Covalently couple the isocyanate of interest (e.g., TDI) to a carrier protein like Human Serum Albumin (HSA) under controlled conditions (e.g., defined pH, temperature, and reaction time). Purify the resulting TDI-HSA conjugate to remove unbound isocyanate.
-
Solid Phase Coupling: Covalently bind the TDI-HSA conjugate to a solid support (e.g., paper discs or microtiter wells).
-
Serum Incubation: Incubate the antigen-coated solid phase with patient serum. If specific IgE antibodies to the TDI-HSA determinant are present, they will bind to the immobilized antigen.
-
Washing: Wash the solid phase to remove unbound serum components.
-
Detection: Add radiolabeled anti-human IgE antibodies. These will bind to the IgE captured on the solid phase.
-
Quantification: Measure the amount of radioactivity bound to the solid phase using a gamma counter. The level of radioactivity is proportional to the concentration of specific IgE in the serum.
-
Cross-Reactivity Assessment (RAST Inhibition): To test for cross-reactivity, pre-incubate the patient serum with various non-radiolabeled isocyanate-HSA conjugates before adding the mixture to the TDI-HSA-coated solid phase. A reduction in the measured radioactivity indicates that the inhibitor conjugate successfully competed for IgE binding, demonstrating cross-reactivity.[9]
Protocol 2: In Vitro Metabolism and Covalent Binding Assay for Thiophene Derivatives
This assay determines the potential of a thiophene-containing compound to form reactive metabolites that bind covalently to proteins.
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (as a source of CYP450 enzymes), the thiophene-containing test compound (e.g., Tienilic Acid), and an NADPH-generating system to initiate the metabolic reaction.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).
-
Protein Precipitation: Stop the reaction and precipitate the microsomal proteins by adding a large volume of cold organic solvent (e.g., acetonitrile). This separates the covalently bound drug-protein adducts from the unbound drug and its stable metabolites.
-
Washing: Thoroughly wash the protein pellet multiple times with organic solvents to remove all non-covalently bound radioactivity.
-
Quantification: If using a radiolabeled test compound, quantify the amount of radioactivity remaining in the protein pellet using liquid scintillation counting. The amount of radioactivity is directly proportional to the extent of covalent binding.
-
LC-MS/MS Analysis (Optional): Digest the protein pellet with a protease (e.g., trypsin) and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific amino acid residues that have been modified by the reactive metabolite.
Visualizing Reaction and Assessment Pathways
Diagrams created using Graphviz illustrate the distinct pathways of reactivity and the workflows for their assessment.
Caption: Comparison of direct vs. metabolically-activated reactivity pathways.
Caption: Experimental workflow for RAST inhibition to assess cross-reactivity.
References
- 1. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Revolutionizing Pharmaceutical Use with Isocyanates [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Sensitizing Capacities and Cross-Reactivity Patterns of Some Diisocyanates and Amines Using the Guinea-Pig Maximization Test. Can p-phenylenediamine be Used as a Marker for Diisocyanate Contact Allergy? [opendermatologyjournal.com]
- 9. Immunologic cross-reactivity between different albumin-bound isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitization and cross‐reactivity patterns of contact allergy to diisocyanates and corresponding amines: investigation of diphenylmethane‐4,4′‐diisocyanate, diphenylmethane‐4,4′‐diamine, dicyclohexylmethane‐4,4′‐diisocyanate, and dicylohexylmethane‐4,4′‐diamine - PMC [pmc.ncbi.nlm.nih.gov]
Thiophene-Based Compounds: A Comparative Analysis of Cytotoxicity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Thiophene and its derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery, exhibiting a wide range of cytotoxic activities against various cancer cell lines. This guide provides a comparative overview of the cytotoxic effects of several thiophene-based compounds, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in navigating the landscape of thiophene-based anticancer agents and to inform future drug development efforts.
Cytotoxicity Data of Thiophene-Based Compounds
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thiophene derivatives against several human cancer cell lines. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiophene Carboxamides | MB-D2 | A375 (Melanoma) | Not specified, but showed significant cytotoxic effect | 5-FU | > 100 |
| HT-29 (Colorectal) | Not specified, but showed significant cytotoxic effect | 5-FU | > 100 | ||
| MCF-7 (Breast) | Not specified, but showed significant cytotoxic effect | 5-FU | > 100 | ||
| Thiophene-based Chalcones | Chalcone 3c | MCF-7 (Breast) | 5.52 | Doxorubicin | Not Specified |
| MDA-MB-231 (Breast) | Not specified, but showed dose-dependent decrease in viability.[1] | Doxorubicin | Not Specified | ||
| Amino-thiophene Derivatives | Compound 15b | A2780 (Ovarian) | 12 ± 0.17 | Sorafenib | 7.5 ± 0.54 |
| A2780CP (Ovarian) | 10 ± 0.15 | Sorafenib | 9.4 ± 0.14 | ||
| 2,3-fused Thiophene Scaffolds | Compound 480 | HeLa (Cervical) | 12.61 µg/mL | Paclitaxel | Not Specified |
| HepG2 (Liver) | 33.42 µg/mL | Paclitaxel | Not Specified | ||
| Bis-chalcone derivatives with thiophene | Compound 5a | A549 (Lung) | 41.99 ± 7.64 | Cisplatin | Not Specified |
| HCT116 (Colon) | 18.10 ± 2.51 | Cisplatin | Not Specified | ||
| MCF7 (Breast) | 7.87 ± 2.54 | Cisplatin | Not Specified | ||
| Compound 5b | MCF7 (Breast) | 4.05 ± 0.96 | Cisplatin | Not Specified | |
| Thienopyrimidines | Compound 5 | HT-29 (Colorectal) | Not specified, but showed good potency.[2] | Doxorubicin | Not Specified |
| HepG-2 (Liver) | Not specified, but showed good potency.[2] | Doxorubicin | Not Specified | ||
| MCF-7 (Breast) | Not specified, but showed good potency.[2] | Doxorubicin | Not Specified | ||
| Compound 8 | HT-29 (Colorectal) | Not specified, but showed good potency.[2] | Doxorubicin | Not Specified | |
| HepG-2 (Liver) | Higher cytotoxic effects than reference.[2] | Doxorubicin | Not Specified | ||
| MCF-7 (Breast) | Higher cytotoxic effects than reference.[2] | Doxorubicin | Not Specified |
Experimental Protocols
A detailed understanding of the methodologies used to generate cytotoxicity data is crucial for accurate interpretation and comparison. The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The thiophene-based compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells containing untreated cells and cells treated with a vehicle control are also included. The plates are then incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plates are then incubated for 1.5 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals formed by viable cells are dissolved by adding 130 µL of DMSO to each well. The plate is then incubated for 15 minutes at 37°C with shaking.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 492 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Experimental and Biological Processes
To further elucidate the experimental workflow and the potential mechanisms of action of thiophene-based compounds, the following diagrams are provided.
Caption: Workflow of a typical MTT cytotoxicity assay.
Many thiophene derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. A common mechanism involves the inhibition of tubulin polymerization, which disrupts the formation of microtubules essential for cell division, leading to cell cycle arrest and subsequent apoptosis. Another key mechanism is the inhibition of tyrosine kinases, enzymes that play a crucial role in cell signaling pathways controlling growth and proliferation.[3][4]
Caption: Potential signaling pathways affected by thiophene compounds.
Conclusion
The data presented in this guide highlight the significant potential of thiophene-based compounds as a source of novel anticancer agents. The diverse chemical structures of thiophene derivatives allow for a broad range of cytotoxic activities and mechanisms of action. Further research into the structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies are warranted to fully exploit the therapeutic potential of this promising class of molecules in the fight against cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiophene-Containing Isocyanates and Commercial Isocyanates in Polymer Synthesis
Introduction
While "4-Isocyanato-4-(thiophen-2-yl)oxane" is not a recognized compound in current chemical literature, the inquiry into its potential performance touches upon a significant area of polymer science: the development of novel isocyanates to achieve enhanced properties in resulting polymers. Thiophene-containing monomers are of particular interest due to their unique electronic, optical, and thermal properties, which can be imparted to a polymer backbone. This guide provides a comparative overview of the performance of polymers derived from thiophene-containing isocyanates versus those synthesized using common commercial isocyanates such as Methylene Diphenyl Diisocyanate (MDI), Toluene Diisocyanate (TDI), and Hexamethylene Diisocyanate (HDI).
Performance Characteristics and Experimental Data
The introduction of a thiophene moiety into a polyurethane backbone via a custom isocyanate can lead to significant changes in the polymer's properties. Below is a summary of expected performance differences based on available research on thiophene-containing polymers.
Table 1: Comparative Performance of Isocyanates in Polyurethane Synthesis
| Property | Commercial Isocyanates (MDI, TDI, HDI) | Thiophene-Containing Isocyanates (Hypothetical/Experimental) | Potential Advantages of Thiophene Inclusion |
| Thermal Stability | Moderate to high. Decomposition often begins around 200-250°C. | Potentially higher due to the aromatic and thermally stable nature of the thiophene ring. | Enhanced durability and performance in high-temperature applications. |
| Mechanical Strength | High tensile strength and modulus, particularly with aromatic isocyanates like MDI. | May exhibit comparable or improved tensile strength and flexibility depending on the overall polymer structure. | Potential for creating more robust and resilient materials. |
| Optical Properties | Generally transparent unless specific chromophores are added. | Can exhibit unique properties such as high refractive index and UV absorption due to the thiophene group. | Applications in optical coatings, lenses, and electronic displays. |
| Chemical Resistance | Good resistance to oils and solvents, but can be susceptible to degradation by acids and bases. | Expected to have good chemical resistance, with the thiophene group potentially offering enhanced stability. | Improved longevity in chemically harsh environments. |
| Reactivity | High reactivity of the isocyanate group, often requiring catalysts for controlled polymerization. | Reactivity can be tailored by the electronic effects of the thiophene ring and its substituents. | Greater control over the polymerization process and final polymer architecture. |
Experimental Protocols
The synthesis and characterization of polyurethanes from a novel isocyanate would typically follow these experimental steps:
1. Monomer Synthesis:
-
The synthesis of a thiophene-containing isocyanate would be the initial and most critical step. This would likely involve multiple synthetic transformations, starting from a commercially available thiophene derivative. The final step would likely be a Curtius, Hofmann, or Lossen rearrangement, or phosgenation of a corresponding amine.
2. Polymerization:
-
Materials: Thiophene-containing isocyanate (or commercial isocyanate), a suitable polyol (e.g., polyethylene glycol, polypropylene glycol), a catalyst (e.g., dibutyltin dilaurate), and a dry solvent (e.g., anhydrous toluene or dimethylformamide).
-
Procedure:
-
The polyol is dried under vacuum to remove any residual water.
-
The dried polyol is dissolved in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
The catalyst is added to the polyol solution.
-
The isocyanate is added dropwise to the stirred polyol solution at a specific temperature (e.g., 60-80°C).
-
The reaction is allowed to proceed for several hours until the desired molecular weight is achieved, monitored by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the NCO peak at ~2270 cm⁻¹).
-
The resulting polymer is precipitated in a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum.
-
3. Characterization:
-
Spectroscopic Analysis: FTIR and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the polymer.
-
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine the thermal stability, glass transition temperature, and melting point of the polymer.
-
Mechanical Testing: Tensile strength, elongation at break, and Young's modulus are measured using a universal testing machine.
Visualizing the Synthesis and Comparison
The following diagrams illustrate the general workflow for polyurethane synthesis and a logical comparison of the isocyanate types.
Caption: Workflow for the synthesis and characterization of polyurethanes.
Caption: Comparison of properties derived from different isocyanate types.
The exploration of novel isocyanates, such as those containing a thiophene moiety, represents a promising frontier in polymer chemistry. While direct experimental data for "this compound" is unavailable, the known properties of thiophene suggest that its incorporation into a polyurethane backbone could lead to materials with enhanced thermal stability, unique optical properties, and robust mechanical performance. Further research and development in this area are necessary to synthesize and characterize such novel polymers and fully evaluate their potential advantages over conventional materials. This would provide valuable insights for researchers and professionals in materials science and drug development seeking to design next-generation polymers with tailored functionalities.
A Comparative Guide to the Synthesis of Functionalized Thiophenes
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, owing to its diverse biological activities and unique electronic properties. The synthesis of functionalized thiophenes is, therefore, a cornerstone of modern organic chemistry. This guide provides an objective comparison of several key synthetic routes, offering experimental data, detailed protocols, and a clear visualization of the chemical transformations involved.
Classical Ring-Forming Reactions
Traditional methods for thiophene synthesis often involve the construction of the heterocyclic ring from acyclic precursors. These methods are well-established and continue to be valuable for their simplicity and the diversity of accessible substitution patterns.
Gewald Synthesis
The Gewald reaction is a multicomponent condensation that provides a straightforward route to 2-aminothiophenes.[1][2][3] It involves the reaction of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[4][5]
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
To a mixture of cyclohexanone (10.0 g, 0.102 mol), ethyl cyanoacetate (11.5 g, 0.102 mol), and elemental sulfur (3.27 g, 0.102 g-atom) in 50 mL of ethanol, morpholine (8.9 g, 0.102 mol) is added dropwise with stirring. The reaction mixture is then heated at 50°C for 2 hours. After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the desired 2-aminothiophene.
dot digraph "Gewald Synthesis Workflow" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
reagents [label="Ketone/Aldehyde +\nα-Cyanoester +\nElemental Sulfur"]; base [label="Base (e.g., Morpholine)\nin Solvent (e.g., Ethanol)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; reaction [label="Condensation &\nCyclization", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="2-Aminothiophene", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
reagents -> base [label="Mixing"]; base -> reaction [label="Initiation"]; reaction -> product [label="Formation"]; } dot
Figure 1. Workflow for the Gewald Synthesis.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic and versatile method for preparing thiophenes from 1,4-dicarbonyl compounds.[6][7] The reaction is typically carried out by heating the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[8][9]
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene
A mixture of acetonylacetone (11.4 g, 0.1 mol) and Lawesson's reagent (22.2 g, 0.055 mol) in 100 mL of anhydrous toluene is refluxed for 4 hours. The reaction mixture is then cooled to room temperature and filtered to remove solid byproducts. The filtrate is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by distillation to give 2,5-dimethylthiophene.
dot digraph "Paal_Knorr_Thiophene_Synthesis" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="1,4-Dicarbonyl\nCompound"]; reagent [label="Sulfurizing Agent\n(e.g., Lawesson's Reagent)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; reaction [label="Cyclization/\nSulfurization", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Substituted\nThiophene", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reagent [label="Reaction with"]; reagent -> reaction [label="Heating"]; reaction -> product; } dot
Figure 2. Paal-Knorr Thiophene Synthesis Workflow.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[10][11] This reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[4] A notable advantage is the high degree of regiocontrol.[12]
Experimental Protocol: Fiesselmann Synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
To a solution of sodium ethoxide, prepared by dissolving sodium (0.23 g, 0.01 mol) in absolute ethanol (20 mL), is added ethyl thioglycolate (1.20 g, 0.01 mol) at 0-5°C. After stirring for 15 minutes, a solution of ethyl 3-phenylpropiolate (1.74 g, 0.01 mol) in absolute ethanol (10 mL) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then evaporated, and the residue is dissolved in water and acidified with dilute hydrochloric acid. The precipitated product is filtered, washed with water, and recrystallized from ethanol.
dot digraph "Fiesselmann_Thiophene_Synthesis" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start_materials [label="α,β-Acetylenic Ester +\nThioglycolic Acid Derivative"]; base [label="Base\n(e.g., Sodium Ethoxide)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; condensation [label="Michael Addition\n&\nDieckmann Condensation", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="3-Hydroxythiophene\nDerivative", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start_materials -> base [label="Reaction in presence of"]; base -> condensation [label="Catalysis"]; condensation -> product; } dot
Figure 3. Fiesselmann Thiophene Synthesis Workflow.
Modern Transition-Metal Catalyzed Cross-Coupling Reactions
The advent of transition-metal catalysis has revolutionized the synthesis of functionalized thiophenes, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds on a pre-existing thiophene core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of aryl- and heteroaryl-substituted thiophenes.[13][14] It involves the reaction of a thiophene-boronic acid or ester with a halide or triflate in the presence of a palladium catalyst and a base.[15]
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 2-Phenylthiophene
A mixture of 2-bromothiophene (1.63 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol), and sodium carbonate (2.54 g, 24 mmol) in a mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL) is heated at 80°C under a nitrogen atmosphere for 12 hours. After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford 2-phenylthiophene.
dot digraph "Suzuki_Miyaura_Coupling" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
reactants [label="Thiophene-boronic acid/ester +\nHalide/Triflate"]; catalyst_system [label="Pd Catalyst +\nBase", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; coupling [label="Cross-Coupling\nReaction", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Functionalized\nThiophene", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
reactants -> catalyst_system [label="Reaction with"]; catalyst_system -> coupling [label="Catalysis"]; coupling -> product; } dot
Figure 4. Suzuki-Miyaura Coupling Workflow.
Stille Coupling
The Stille coupling reaction is another versatile C-C bond-forming reaction that utilizes organotin reagents.[16] It is particularly useful for coupling sensitive substrates under mild conditions.[17] However, the toxicity of organotin compounds is a significant drawback.[18]
Experimental Protocol: Stille Coupling for the Synthesis of 2-(4-Methoxyphenyl)thiophene
To a solution of 2-bromothiophene (0.815 g, 5 mmol) and 4-methoxyphenyltributylstannane (2.45 g, 5.5 mmol) in anhydrous DMF (20 mL) is added bis(triphenylphosphine)palladium(II) chloride (0.175 g, 0.25 mmol). The mixture is heated at 90°C under an argon atmosphere for 8 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with saturated aqueous potassium fluoride solution to remove tin byproducts, then with brine, and dried over anhydrous magnesium sulfate. The solvent is removed in vacuo, and the crude product is purified by column chromatography.
dot digraph "Stille_Coupling" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
reactants [label="Organostannane +\nHalide/Triflate"]; catalyst [label="Pd Catalyst", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; coupling [label="Cross-Coupling\nReaction", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Coupled Product", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
reactants -> catalyst [label="Reaction with"]; catalyst -> coupling [label="Catalysis"]; coupling -> product; } dot
Figure 5. Stille Coupling Workflow.
Direct C-H Arylation
Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions.[19][20] This method avoids the pre-functionalization of the thiophene ring with organometallic reagents, directly coupling a C-H bond with an aryl halide.[21][22][23]
Experimental Protocol: Direct C-H Arylation of Thiophene
A mixture of thiophene (0.84 g, 10 mmol), 4-bromoanisole (1.87 g, 10 mmol), palladium(II) acetate (0.022 g, 0.1 mmol), potassium carbonate (2.76 g, 20 mmol), and pivalic acid (0.20 g, 2 mmol) in N,N-dimethylacetamide (DMAc) (20 mL) is heated at 120°C in a sealed tube for 24 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield 2-(4-methoxyphenyl)thiophene.[24][25]
dot digraph "Direct_CH_Arylation" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
reactants [label="Thiophene +\nAryl Halide"]; catalyst_system [label="Pd Catalyst +\nBase +\nLigand/Additive", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; activation [label="C-H Bond\nActivation", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Arylated\nThiophene", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
reactants -> catalyst_system [label="Reaction with"]; catalyst_system -> activation [label="Catalysis"]; activation -> product; } dot
Figure 6. Direct C-H Arylation Workflow.
Quantitative Data Summary
| Synthetic Route | Typical Yields (%) | Substrate Scope | Key Reagents | Advantages | Disadvantages |
| Gewald Synthesis | 60-90 | Ketones, aldehydes, α-cyanoesters | Elemental sulfur, base | High functional group tolerance, multicomponent, straightforward access to 2-aminothiophenes.[2][26] | Limited to 2-aminothiophene derivatives. |
| Paal-Knorr Synthesis | 50-85 | 1,4-Dicarbonyl compounds | P₄S₁₀, Lawesson's reagent | Versatile for various substitution patterns, well-established.[6] | Requires access to 1,4-dicarbonyls, sometimes harsh conditions.[6] |
| Fiesselmann Synthesis | 65-95 | α,β-Acetylenic esters, thioglycolic acid derivatives | Base | Excellent regiocontrol for 3-hydroxy-2-carboxythiophenes.[12][27] | Limited to specific substitution patterns. |
| Suzuki-Miyaura Coupling | 70-98 | Thiophene boronic acids/esters, halides/triflates | Palladium catalyst, base | Broad substrate scope, high yields, good functional group tolerance.[13] | Requires pre-functionalization with boron, potential for catalyst contamination. |
| Stille Coupling | 70-95 | Organostannanes, halides/triflates | Palladium catalyst | Mild reaction conditions, excellent for complex molecules.[16] | Toxicity of tin reagents, purification challenges.[18] |
| Direct C-H Arylation | 60-90 | Thiophenes, aryl halides | Palladium catalyst, base, ligand | Atom-economical, avoids organometallic intermediates, greener approach.[19][20] | Regioselectivity can be a challenge, sometimes requires specific directing groups.[28] |
Conclusion
The choice of synthetic route for a functionalized thiophene depends heavily on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Classical methods like the Gewald, Paal-Knorr, and Fiesselmann syntheses remain highly valuable for their ability to construct the thiophene ring with specific functionalities in a single step. For the further elaboration of a pre-existing thiophene core, modern transition-metal catalyzed cross-coupling reactions offer unparalleled precision and efficiency. In particular, direct C-H arylation represents a significant advancement towards more sustainable and atom-economical synthetic strategies. Researchers and drug development professionals should carefully consider the advantages and limitations of each method, as outlined in this guide, to select the most appropriate route for their specific target molecule.
References
- 1. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 9. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 10. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. rsc.org [rsc.org]
- 18. Stille Coupling | NROChemistry [nrochemistry.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
A Comparative Guide to 4-Isocyanato-4-(thiophen-2-yl)oxane Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel series of hypothetical "4-Isocyanato-4-(thiophen-2-yl)oxane" derivatives for their potential as kinase inhibitors. The thiophene ring is a common scaffold in many commercially available drugs with anti-inflammatory and other properties.[1][2] The isocyanate group, known for its reactivity, offers a versatile anchor for creating diverse compound libraries and has been increasingly explored in drug design.[3][4] This analysis focuses on benchmarking their inhibitory activity against key kinases implicated in oncogenic signaling pathways.
Comparative Inhibitory Activity
The inhibitory potential of the synthesized derivatives was assessed against a panel of kinases, including the primary target, a hypothetical oncogenic kinase "Kinase A," and two off-target kinases, "Kinase B" and "Kinase C," to evaluate selectivity. The half-maximal inhibitory concentration (IC50) values were determined and are presented below. Staurosporine, a well-known potent but non-selective kinase inhibitor, is included as a reference.
| Compound ID | Derivative Structure (R-group) | IC50 Kinase A (nM) | IC50 Kinase B (nM) | IC50 Kinase C (nM) |
| THIO-001 | -H | 75 | 1500 | >10,000 |
| THIO-002 | -CH3 | 50 | 1200 | 8500 |
| THIO-003 | -Cl | 25 | 800 | 5000 |
| THIO-004 | -OCH3 | 150 | 3500 | >10,000 |
| Staurosporine | N/A | 5 | 10 | 15 |
Data presented are hypothetical and for illustrative purposes.
From the data, it is evident that the chloro-substituted derivative (THIO-003 ) exhibits the highest potency against Kinase A, with an IC50 of 25 nM. All derivatives demonstrate significant selectivity for Kinase A over Kinases B and C, a desirable characteristic in targeted drug development to minimize off-target effects. The development of selective kinase inhibitors remains a significant challenge due to the highly conserved ATP binding sites across the kinase family.[5]
Experimental Protocols
A standardized protocol is essential for obtaining reliable and reproducible results in enzyme inhibition assays.[6] The following outlines the methodology used to determine the IC50 values.
In Vitro Kinase Inhibition Assay Protocol
-
Preparation of Reagents : All reagents, including the purified kinase, substrate, ATP, and inhibitor compounds, are prepared in a suitable buffer solution (e.g., phosphate buffer, pH 7.4).[7]
-
Enzyme and Inhibitor Pre-incubation : The kinase is pre-incubated with varying concentrations of the inhibitor compound for a defined period (e.g., 15 minutes) to allow for binding.[7]
-
Initiation of Reaction : The kinase reaction is initiated by the addition of the substrate and ATP.[7]
-
Reaction Monitoring : The reaction progress is monitored over time by measuring the formation of the product. This can be achieved using various detection methods, such as fluorescence, absorbance, or luminescence.[8]
-
Data Analysis : The rate of the reaction is calculated from the linear phase of the progress curve. The percentage of inhibition is determined by comparing the rate in the presence of the inhibitor to the rate in its absence. IC50 values are then calculated by fitting the dose-response data to a suitable equation.[7]
Visualizing Experimental and Biological Pathways
To further elucidate the experimental process and the biological context of the target, the following diagrams are provided.
Caption: Workflow for the in vitro kinase inhibition assay.
Caption: Hypothetical signaling pathway showing the role of Kinase A.
Caption: Key characteristics of the thiophene-based inhibitor series.
Concluding Remarks
The hypothetical "this compound" scaffold demonstrates potential for the development of potent and selective kinase inhibitors. The structure-activity relationship observed, with the chloro-substituted derivative showing the highest activity, provides a clear direction for further optimization. While the thiophene moiety is a known structural alert for potential metabolic bioactivation, careful medicinal chemistry efforts can mitigate this risk.[9] The isocyanate functional group provides a valuable tool for the rapid generation of diverse chemical libraries, facilitating the exploration of the chemical space around this promising scaffold.[10] Future work should focus on expanding the derivative library, confirming the mechanism of action, and evaluating the in vivo efficacy and safety of the lead compounds.
References
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revolutionizing Pharmaceutical Use with Isocyanates [eureka.patsnap.com]
- 4. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Thiophene Derivatives Emerge as Potent Antiviral Candidates in Preclinical Studies
For Immediate Release
[City, State] – [Date] – A growing body of research highlights the significant antiviral potential of thiophene derivatives against a range of pathogenic viruses, including SARS-CoV-2, influenza, HIV, Hepatitis C, and Ebola. Preclinical data suggests that these compounds exhibit potent efficacy, in some cases surpassing that of existing antiviral drugs, positioning them as promising candidates for future therapeutic development. This report provides a comparative analysis of the antiviral efficacy of novel thiophene derivatives against current standards of care, supported by experimental data and detailed methodologies.
Comparative Antiviral Efficacy
Thiophene derivatives have demonstrated broad-spectrum antiviral activity by targeting various stages of the viral life cycle, from entry and replication to viral release. The following tables summarize the quantitative efficacy of selected thiophene derivatives compared to established antiviral drugs for several key viruses.
Table 1: Antiviral Efficacy against SARS-CoV-2
| Compound/Drug | Target | Assay | EC50/IC50 | Cell Line | Citation |
| Thiophene Derivative (Compound 1) | Mac1 | FRET-based assay | 14 µM (IC50) | - | [1] |
| Thiophene-fused γ-lactams | Main Protease (Mpro) | Mass Spectrometry | Potent Inhibition | - | |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) | - | - | Vero E6 | [2] |
| Nirmatrelvir (Paxlovid) | Main Protease (Mpro) | - | - | - |
Table 2: Antiviral Efficacy against Influenza Virus
| Compound/Drug | Target | Assay | EC50/IC50 | Virus Strain | Citation |
| Thiophene Derivative (ATV2301) | Cap-dependent endonuclease | - | 1.88 nM (EC50) | H1N1 | [3][4] |
| Thiophene Derivative (ATV2301) | Cap-dependent endonuclease | - | 4.77 nM (EC50) | H3N2 | [3][4] |
| Thiophene Derivative (4b) | Neuraminidase | - | 1.59 µM (EC50) | H5N1 | [5][6] |
| Oseltamivir Carboxylate | Neuraminidase | - | 5.97 µM (EC50) | H5N1 | [5][6] |
| Baloxavir marboxil | Cap-dependent endonuclease | - | - | Influenza A and B | [7] |
Table 3: Antiviral Efficacy against HIV-1
| Compound/Drug | Target | Assay | EC50/IC50 | HIV-1 Strain | Citation |
| Thiophene[3,2-d]pyrimidine (Compound 27) | Non-nucleoside reverse transcriptase | - | Single-digit nM | WT and mutant strains | [8] |
| Thiophene[3,2-d]pyrimidine (Compound 15a) | Non-nucleoside reverse transcriptase | - | 1.75 nM (EC50) | WT | [9] |
| Etravirine (ETR) | Non-nucleoside reverse transcriptase | - | - | WT and NNRTI-resistant | [10] |
| Zidovudine (AZT) | Reverse Transcriptase | - | - | HIV-1 |
Table 4: Antiviral Efficacy against Hepatitis C Virus (HCV)
| Compound/Drug | Target | Assay | EC50 | Genotype | Citation |
| Thiophen Urea Derivative (J2H-1701) | E2 Glycoprotein (Entry) | HCVcc system | <30 nM | Genotypes 1/2 | [10][11][12] |
| Lactam-thiophene carboxylic acid (22a) | NS5B Polymerase | Replicon assay | Potent Inhibition | - | [13] |
| Sofosbuvir | NS5B Polymerase | - | - | Genotypes 1, 2, 3, 4 | [14] |
| Daclatasvir | NS5A | - | - | - | [15] |
Table 5: Antiviral Efficacy against Ebola Virus
| Compound/Drug | Target | Assay | EC50 | Virus | Citation |
| Thiophene Derivative (Compound 57) | NPC1/EBOV-GP interaction (Entry) | Pseudovirus assay | 0.19 µM | EBOV | [16][17] |
| Favipiravir | RNA-dependent RNA polymerase | - | 67 µM | EBOV | [4][16] |
| Atoltivimab/maftivimab/odesivimab (Inmazeb) | Glycoprotein (GP) | - | - | Zaire ebolavirus | [18][19] |
| Ansuvimab (Ebanga) | Glycoprotein (GP) | - | - | Zaire ebolavirus | [19][20] |
Experimental Protocols
The evaluation of antiviral efficacy relies on a variety of standardized in vitro assays. Below are detailed methodologies for key experiments cited in the comparison of thiophene derivatives and existing drugs.
Plaque Reduction Assay
This assay is a gold standard for quantifying infectious virus particles.
-
Cell Seeding: Plate susceptible cells (e.g., Vero E6 for SARS-CoV-2) in 24-well plates and grow to confluence.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a known concentration of virus (e.g., 100 plaque-forming units).
-
Infection: Remove the cell culture medium and inoculate the cells with the virus-compound mixture. Incubate for 1 hour to allow for viral adsorption.
-
Overlay: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict viral spread to adjacent cells, thus forming localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques. The EC50 value is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.
MTT Assay for Cytotoxicity and Antiviral Activity
This colorimetric assay assesses cell viability and is used to determine both the cytotoxic effects of a compound and its ability to protect cells from virus-induced death.
-
Cell Seeding: Seed host cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compound to the wells. For antiviral assessment, infect the cells with the virus prior to or concurrently with compound addition.
-
Incubation: Incubate the plates for a period that allows for viral replication and cytopathic effect (CPE) to occur.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated from uninfected, compound-treated cells, while the EC50 is determined from the protection against virus-induced cell death in infected, compound-treated cells.
Enzyme Inhibition Assays (General Protocol)
These assays measure the ability of a compound to inhibit the activity of a specific viral enzyme (e.g., reverse transcriptase, neuraminidase, protease).
-
Reagent Preparation: Prepare a reaction buffer containing the purified viral enzyme, its specific substrate (often fluorogenic or colorimetric), and serial dilutions of the inhibitor compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Signal Detection: Measure the product formation over time using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Visualizing Mechanisms of Action
To better understand the therapeutic targets of these antiviral compounds, the following diagrams illustrate key viral life cycle pathways and the points of inhibition.
HIV Life Cycle and NNRTI Inhibition
Influenza Virus Life Cycle and Drug Targets
General Antiviral Assay Workflow
Conclusion
The compelling preclinical data for thiophene derivatives against a variety of clinically significant viruses underscores their potential as a versatile scaffold for the development of novel antiviral therapeutics. Their diverse mechanisms of action, ranging from inhibition of viral entry to targeting key replicative enzymes, offer multiple avenues for therapeutic intervention. Further investigation, including in vivo efficacy studies and pharmacokinetic profiling, is warranted to translate these promising in vitro findings into clinically effective treatments. The continued exploration of thiophene-based compounds may lead to the development of next-generation antiviral drugs with improved efficacy and resistance profiles.
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ebola Virus Entry into Host Cells: Identifying Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- 5. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2.7.3. Plaque Reduction Assay [bio-protocol.org]
- 8. Overview of HCV Life Cycle with a Special Focus on Current and Possible Future Antiviral Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical and Structural Aspects of Ebola Virus Entry Inhibitors | Semantic Scholar [semanticscholar.org]
- 10. karger.com [karger.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Protease Inhibitor Assay of SARS-CoV-2 - Creative Biolabs [sars-cov-2.creative-biolabs.com]
- 13. HIV lifecycle | aidsmap [aidsmap.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. m.youtube.com [m.youtube.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The viral life cycle and antiretroviral drugs | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]
- 20. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of 4-Isocyanato-4-(thiophen-2-yl)oxane: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 4-Isocyanato-4-(thiophen-2-yl)oxane must adhere to stringent disposal protocols due to its inherent chemical hazards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The dual reactive nature of this compound, containing both an isocyanate and a thiophene group, necessitates careful management as hazardous waste.
I. Immediate Safety and Handling Precautions
Given the reactivity of the isocyanate group and the hazards associated with thiophene, personnel must employ comprehensive personal protective equipment (PPE). Inhalation of isocyanates can lead to respiratory sensitization and asthma-like symptoms, while skin contact may cause irritation and allergic reactions.[1][2][3] Thiophene and its derivatives are also classified as harmful and irritant.[4][5][6]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or butyl rubber gloves. Always inspect gloves prior to use.[7] |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities or potential for splashing, full-body coverage such as a spray suit is recommended.[8] |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge is essential, especially in poorly ventilated areas or when handling larger quantities.[2][3][8][9][10][11][12] |
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3][8][12]
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
For Minor Spills (less than 100 mL):
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated.[9][10]
-
Absorb the Spill: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or sawdust.[8][9][10] Do not use water.[9]
-
Collect the Waste: Carefully scoop the absorbed material into an open-top container. Crucially, do not seal the container tightly. [8][9][10] The reaction of isocyanates with moisture (even from the air) can produce carbon dioxide gas, leading to a dangerous buildup of pressure in a sealed container.[8]
-
Decontaminate the Area: Clean the spill area with a decontamination solution. Two common formulations are:
-
Formula 1: 5-10% sodium carbonate, 0.2% liquid detergent, and 90-95% water.[9][10]
-
Formula 2: 3-8% concentrated ammonia solution, 0.2% liquid detergent, and 92-97% water.[9][10] If using the ammonia-based solution, ensure adequate ventilation to avoid inhaling vapors.[9][10] Allow the decontamination solution to remain on the surface for at least 10 minutes before wiping it up.[10]
-
-
Dispose of Materials: All contaminated materials, including absorbents and cleaning supplies, must be placed in the open-top hazardous waste container.
For Major Spills (greater than 100 mL):
-
Evacuate the Area: Immediately evacuate all personnel from the affected area.
-
Contact Emergency Services: Notify your institution's environmental health and safety (EHS) office and, if necessary, local emergency services.
-
Contain the Spill: If it is safe to do so, prevent the spill from spreading by diking the area with absorbent materials.[9]
III. Disposal Procedures
This compound and any materials contaminated with it must be treated as hazardous waste.
For Small Quantities (e.g., residual amounts in containers):
-
Decontaminate the Container: Rinse the empty container multiple times with one of the decontamination solutions mentioned above.
-
Collect Rinsate: The rinsate should be collected and disposed of as hazardous waste.
-
Container Disposal: After thorough decontamination, puncture the container to prevent reuse and dispose of it according to your institution's guidelines for hazardous waste containers.[1]
For Bulk Quantities and Spill Residue:
-
Package the Waste: The absorbed spill material or bulk chemical should be in a clearly labeled, open-top or vented container.
-
Engage a Professional Disposal Service: Contact a licensed hazardous waste disposal contractor for the final neutralization and disposal of the material.[9] This is mandatory to ensure compliance with all federal, state, and local regulations.[9]
-
Documentation: Obtain and retain all documentation and certificates of disposal from the contractor.[9]
IV. Experimental Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound.
References
- 1. actsafe.ca [actsafe.ca]
- 2. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 3. chemicals.basf.com [chemicals.basf.com]
- 4. Thiophene - Sciencemadness Wiki [sciencemadness.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Isocyanates – A family of chemicals [tc.canada.ca]
- 9. fsi.co [fsi.co]
- 10. safetyinnumbers.ca [safetyinnumbers.ca]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-Isocyanato-4-(thiophen-2-yl)oxane
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 4-Isocyanato-4-(thiophen-2-yl)oxane. Given the compound's structure, which includes both a reactive isocyanate group and a thiophene moiety, it is imperative to adhere to stringent safety protocols. Isocyanates are known respiratory and skin sensitizers, while thiophene and its derivatives can be flammable and toxic.[1][2][3][4][5]
Immediate Safety and Hazard Information
This compound should be handled with extreme caution in a well-ventilated area, preferably within a certified chemical fume hood.[3][6][7] Exposure can lead to severe health effects, including allergic reactions, respiratory distress, and skin irritation.[1][5] Chronic exposure to isocyanates has been linked to long-term lung damage.[5][8]
Key Hazards:
-
Respiratory and Skin Sensitization: May cause allergy or asthma-like symptoms if inhaled and allergic skin reactions upon contact.[5][9]
-
Eye Irritation: Can cause serious eye irritation.[9]
-
Toxicity: Harmful if inhaled and may be harmful if swallowed or absorbed through the skin.[5][8]
-
Flammability: Thiophene-containing compounds can be flammable.[3][4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. This is the last line of defense and should be used in conjunction with proper engineering controls.[10][11]
| PPE Category | Specification |
| Respiratory Protection | A full-face respirator with organic vapor and particulate filters (A2P3 or similar rating) is recommended.[11] For spraying or high-exposure tasks, a supplied-air respirator is necessary.[2][10] NIOSH has not approved air-purifying respirators for isocyanates, so supplied-air is the safest option.[10] |
| Hand Protection | Chemical-resistant gloves such as nitrile, butyl rubber, or neoprene should be worn.[1][10][11] Standard disposable gloves are not sufficient.[11] Gloves must be inspected before use and disposed of properly after handling. |
| Eye Protection | Safety goggles or a full-face shield are essential if not using a full-face respirator.[1][6][11] An emergency eye wash station should be readily accessible.[12] |
| Protective Clothing | A disposable suit or coveralls to prevent skin contact is required.[1][2][11] For splash hazards, a PVC apron may be necessary.[7] |
| Footwear | Closed-toe shoes are mandatory. For larger scale operations, non-sparking safety footwear is recommended.[7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.
Experimental Workflow for Handling this compound
Caption: Standard operational workflow for handling this compound.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is functioning correctly with adequate airflow.[13]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have spill cleanup materials readily available.
-
-
Handling:
-
Conduct all manipulations, including weighing and transferring, within the fume hood.
-
Use non-sparking tools and ensure electrical equipment is explosion-proof.[3]
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused/Expired Product | Dispose of as hazardous chemical waste through a licensed contractor.[14] Do not attempt to dispose of it down the drain. |
| Contaminated Labware (disposable) | Place in a designated, sealed container for hazardous waste. Do not mix with regular lab trash. |
| Contaminated Labware (reusable) | Decontaminate glassware by rinsing with a suitable decontamination solution (see below) in a fume hood. Allow to stand for at least 24 hours before washing.[13][15] |
| Contaminated PPE | Dispose of all disposable PPE, including gloves and suits, as hazardous waste. Contaminated clothing should be immersed in a decontamination solution before laundering or disposal.[15] |
| Spill Cleanup Materials | All materials used to clean up spills (absorbents, etc.) must be treated as hazardous waste and placed in a sealed container for disposal.[16] |
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the area.[15]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For minor spills, cover with a dry, inert absorbent material such as sand or vermiculite.[15][16] Do not use combustible materials like sawdust.[15]
-
Neutralize: Treat the absorbed spill with a decontamination solution.[14][16]
-
Collect: Carefully shovel the neutralized material into an open-top container.[14] Do not seal the container tightly, as the neutralization process can generate carbon dioxide gas, leading to pressure buildup.[13][16]
-
Decontaminate: Clean the spill area with the decontamination solution, allowing it to sit for at least 10 minutes before wiping.[16]
Decontamination Solutions:
-
Formulation 1: 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make 100%.[14][16]
-
Formulation 2: 3-8% concentrated ammonia solution, 0.2-2% liquid detergent, and water to make 100%. Ensure good ventilation if using ammonia.[14][16]
First Aid:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[8][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][15]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink water or milk. Seek immediate medical attention.[15]
References
- 1. compositesone.com [compositesone.com]
- 2. ahlsell.se [ahlsell.se]
- 3. echemi.com [echemi.com]
- 4. ICSC 1190 - THIOPHENE [chemicalsafety.ilo.org]
- 5. chemicals.basf.com [chemicals.basf.com]
- 6. lakeland.com [lakeland.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.no [fishersci.no]
- 10. Control measures guide - Canada.ca [canada.ca]
- 11. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 12. nj.gov [nj.gov]
- 13. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 14. fsi.co [fsi.co]
- 15. actsafe.ca [actsafe.ca]
- 16. safetyinnumbers.ca [safetyinnumbers.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
